molecular formula C5H2ClNS B119518 3-Chlorothiophene-2-carbonitrile CAS No. 147123-67-9

3-Chlorothiophene-2-carbonitrile

Cat. No.: B119518
CAS No.: 147123-67-9
M. Wt: 143.59 g/mol
InChI Key: FPGDDWCTBDGPAD-UHFFFAOYSA-N
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Description

3-Chlorothiophene-2-carbonitrile is a useful research compound. Its molecular formula is C5H2ClNS and its molecular weight is 143.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-chlorothiophene-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2ClNS/c6-4-1-2-8-5(4)3-7/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPGDDWCTBDGPAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40373902
Record name 3-Chloro-2-cyanothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147123-67-9
Record name 3-Chloro-2-cyanothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-Chlorothiophene-2-carbonitrile physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 3-Chlorothiophene-2-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and materials science. This document outlines its known physical characteristics, reactivity, and spectral properties, along with a detailed experimental protocol for its synthesis.

Core Physical and Chemical Properties

Quantitative data for this compound is summarized below. Due to the limited availability of experimental data, some values are predicted and should be considered with appropriate caution.

Table 1: Physical Properties of this compound

PropertyValueSource/Notes
CAS Number 147123-67-9[1][2][3][4][5]
Molecular Formula C₅H₂ClNS[3][4]
Molecular Weight 143.6 g/mol [1][4]
Boiling Point 243.7 °C at 760 mmHg[6][7]
Density 1.42 g/cm³[6][7]
Flash Point 101.2 °C[6][7]
Physical Form Solid[1]

Table 2: Safety Information

Hazard StatementPrecautionary Statement
H301: Toxic if swallowedP261: Avoid breathing dust/fume/gas/mist/vapors/spray
H311: Toxic in contact with skinP264: Wash skin thoroughly after handling
H331: Toxic if inhaledP270: Do not eat, drink or smoke when using this product
P280: Wear protective gloves/protective clothing/eye protection/face protection
P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician
P302 + P352: IF ON SKIN: Wash with plenty of soap and water
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing
P405: Store locked up
P501: Dispose of contents/container to an approved waste disposal plant

Note: This safety information is based on supplier data and may not be exhaustive. Always consult a full Safety Data Sheet (SDS) before handling this compound.

Reactivity and Chemical Behavior

This compound is a versatile intermediate in organic synthesis. Its reactivity is characterized by the presence of the thiophene ring, the chloro substituent, and the nitrile group.

  • Nucleophilic Substitution: The chlorine atom on the thiophene ring can be displaced by various nucleophiles, allowing for the introduction of a wide range of functional groups.

  • Electrophilic Aromatic Substitution: The thiophene ring is susceptible to electrophilic attack, though the electron-withdrawing nature of the nitrile and chloro groups can influence the position and rate of substitution.

  • Nitrile Group Chemistry: The carbonitrile functionality can undergo hydrolysis to the corresponding carboxylic acid or amide, reduction to an amine, or participate in cycloaddition reactions.

This combination of reactive sites makes this compound a valuable building block for the synthesis of more complex heterocyclic systems, including those with potential applications in pharmaceuticals and materials science.[8]

Experimental Protocols

Synthesis of this compound from 3-Chlorothiophene-2-carboxamide

A common method for the synthesis of nitriles is the dehydration of the corresponding primary amide. A general and effective procedure for the dehydration of heterocyclic carboxamides involves the use of cyanuric chloride and a tertiary amine base in an appropriate solvent.

Materials:

  • 3-Chlorothiophene-2-carboxamide

  • Cyanuric chloride

  • Triethylamine (or other suitable tertiary amine)

  • Dichloromethane (or other suitable anhydrous solvent)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, suspend 3-chlorothiophene-2-carboxamide in anhydrous dichloromethane.

  • Addition of Reagents: Cool the suspension to 0 °C in an ice bath. Add triethylamine to the flask. Through the dropping funnel, add a solution of cyanuric chloride in anhydrous dichloromethane dropwise over a period of 30 minutes, ensuring the internal temperature remains below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Final Purification: Purify the crude this compound by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the pure product.

Synthesis_Workflow react react quench quench react->quench

References

In-Depth Technical Guide: 3-Chlorothiophene-2-carbonitrile (CAS No. 147123-67-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chlorothiophene-2-carbonitrile is a halogenated thiophene derivative that serves as a versatile building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique electronic properties, stemming from the electron-withdrawing nature of both the chloro and cyano groups on the thiophene ring, make it a valuable precursor for the development of novel therapeutic agents and functional organic materials. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on experimental details relevant to research and development.

Chemical and Physical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some data is available for the closely related 3-chlorothiophene-2-carboxylic acid, specific experimental values for the nitrile are not extensively reported in publicly available literature.

PropertyValueSource
CAS Number 147123-67-9N/A
Molecular Formula C₅H₂ClNS[1]
Molecular Weight 143.59 g/mol N/A
Appearance Solid (predicted)N/A
Melting Point Not availableN/A
Boiling Point Not availableN/A
Solubility Soluble in many common organic solvents (predicted)N/A

Synthesis and Experimental Protocols

A plausible synthetic route starting from the more extensively documented 3-chlorothiophene-2-carboxylic acid is outlined below.

Logical Synthesis Workflow

G cluster_0 Synthesis of this compound 3-Chlorothiophene-2-carboxylic_acid 3-Chlorothiophene-2-carboxylic acid 3-Chlorothiophene-2-carbonyl_chloride 3-Chlorothiophene-2-carbonyl chloride 3-Chlorothiophene-2-carboxylic_acid->3-Chlorothiophene-2-carbonyl_chloride Chlorination Thionyl_chloride Thionyl Chloride (SOCl₂) Thionyl_chloride->3-Chlorothiophene-2-carbonyl_chloride 3-Chlorothiophene-2-carboxamide 3-Chlorothiophene-2-carboxamide 3-Chlorothiophene-2-carbonyl_chloride->3-Chlorothiophene-2-carboxamide Amidation Ammonia Ammonia (NH₃) Ammonia->3-Chlorothiophene-2-carboxamide This compound This compound 3-Chlorothiophene-2-carboxamide->this compound Dehydration Dehydrating_agent Dehydrating Agent (e.g., P₂O₅, POCl₃, SOCl₂) Dehydrating_agent->this compound

Caption: Plausible synthetic pathway to this compound.

Experimental Protocol: Synthesis of 3-Chlorothiophene-2-carboxylic acid

A detailed protocol for the synthesis of the precursor, 3-chlorothiophene-2-carboxylic acid, has been reported and is adapted here.[2]

Materials:

  • 3-hydroxy-2-methoxycarbonyl-thiophene

  • Phosphorus pentachloride (PCl₅)

  • Carbon tetrachloride (CCl₄), absolute

  • Sodium bicarbonate (NaHCO₃)

  • Activated carbon

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve 52.1 g of phosphorus pentachloride in 600 ml of absolute carbon tetrachloride and bring the solution to a boil.[2]

  • Add a solution of 15.8 g of 3-hydroxy-2-methoxycarbonyl-thiophene in 200 ml of carbon tetrachloride dropwise over 3 hours.[2]

  • Reflux the mixture for 13 hours.[2]

  • Distill off the carbon tetrachloride and evaporate the remaining mixture almost to dryness under vacuum.[2]

  • Cool the residue and cautiously add 450 ml of water dropwise.[2]

  • Heat the mixture to boiling and then allow it to cool.[2]

  • Filter the resulting precipitate and boil it with 10 g of activated carbon in a solution of 25 g of sodium bicarbonate.[2]

  • Filter off the activated carbon and acidify the cooled filtrate with hydrochloric acid to precipitate the product.[2]

  • The resulting 3-chlorothiophene-2-carboxylic acid has a reported melting point of 185-186 °C.[2]

Spectroscopic Data

Spectroscopy Predicted Data
¹H NMR Two doublets in the aromatic region (approx. 7.0-8.0 ppm), corresponding to the two protons on the thiophene ring.
¹³C NMR Signals for the five carbons of the thiophene ring and the nitrile carbon. The nitrile carbon would be expected in the range of 115-125 ppm.
IR Spectroscopy A characteristic sharp absorption band for the nitrile (C≡N) stretch is expected around 2220-2260 cm⁻¹.[3][4]
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound.

Applications in Research and Drug Development

Thiophene derivatives are recognized as important scaffolds in medicinal chemistry due to their wide range of biological activities.[5] While specific biological data for this compound is limited in the available literature, its structural features suggest its potential as a precursor for various biologically active molecules.

Potential as a Synthetic Intermediate

The presence of the chloro and cyano functionalities allows for a variety of chemical transformations, making this compound a versatile intermediate.

G cluster_0 Chemical Reactivity and Derivatization Start This compound Nucleophilic_Sub Nucleophilic Substitution (e.g., with amines, thiols) Start->Nucleophilic_Sub Displacement of Cl⁻ Hydrolysis Hydrolysis of Nitrile (to amide or carboxylic acid) Start->Hydrolysis Reduction Reduction of Nitrile (to amine) Start->Reduction Cyclization Cyclization Reactions Start->Cyclization Derivatives Diverse Heterocyclic Derivatives Nucleophilic_Sub->Derivatives Hydrolysis->Derivatives Reduction->Derivatives Cyclization->Derivatives

Caption: Potential derivatization pathways for this compound.

Reported Biological Activities of Related Thiophene Derivatives
  • Acetylcholinesterase Inhibition: A series of thiophene derivatives have been synthesized and evaluated as acetylcholinesterase inhibitors, which are relevant for the treatment of Alzheimer's disease.[5][6]

  • Antitubercular Agents: Thiophene derivatives have been investigated as potential antitubercular agents.[7]

  • Antimicrobial and Antioxidant Activity: Certain benzothiophene derivatives have shown promising antimicrobial and antioxidant properties.[8]

Safety Information

While a specific Safety Data Sheet (SDS) for this compound was not found, the safety information for the related 3-chlorothiophene-2-carboxylic acid indicates that it is a combustible solid. Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be employed when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a chemical intermediate with significant potential in the synthesis of complex organic molecules for pharmaceutical and material science applications. While detailed experimental data for this specific compound is sparse in publicly accessible literature, its structural relationship to other well-characterized thiophene derivatives provides a strong basis for its synthetic utility. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully explore its potential.

References

An In-depth Technical Guide to the Molecular Structure of 3-Chlorothiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chlorothiophene-2-carbonitrile is a heterocyclic organic compound with the chemical formula C₅H₂ClNS.[1][2][3] As a substituted thiophene, it belongs to a class of compounds that are of significant interest in medicinal chemistry and materials science. Thiophene derivatives are known to be important building blocks in the synthesis of a wide range of biologically active molecules and functional materials.[4][5][6] The presence of both a chloro and a nitrile substituent on the thiophene ring suggests a unique electronic profile and reactivity, making it a valuable intermediate for further chemical transformations. This guide provides a comprehensive overview of the molecular structure, spectroscopic characteristics, and a plausible synthetic route for this compound, alongside its potential applications in drug discovery.

Molecular Structure and Properties

The molecular structure of this compound consists of a five-membered thiophene ring substituted at the 2-position with a nitrile group (-C≡N) and at the 3-position with a chlorine atom.

Table 1: General Properties of this compound

PropertyValueReference
CAS Number 147123-67-9[1][2][7][8]
Molecular Formula C₅H₂ClNS[1][2][3]
Molecular Weight 143.59 g/mol [1][3]
SMILES N#CC1=C(Cl)C=CS1[2]

Spectroscopic Data (Estimated)

Table 2: Estimated Spectroscopic Data for this compound

Spectroscopy Characteristic Feature Estimated Chemical Shift/Frequency
¹H NMR Thiophene ring protons (H4, H5)δ 7.0 - 7.5 ppm
¹³C NMR Nitrile carbon (-CN)δ 110 - 120 ppm
Thiophene ring carbonsδ 120 - 140 ppm
IR Spectroscopy Nitrile stretch (-C≡N)2220 - 2240 cm⁻¹
C-Cl stretch600 - 800 cm⁻¹
Thiophene ring vibrations~1400 cm⁻¹, ~1500 cm⁻¹
Mass Spectrometry Molecular Ion Peak (M⁺)m/z ≈ 143/145 (due to ³⁵Cl/³⁷Cl isotopes)

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound can be adapted from established methods for the synthesis of halogenated thiophenes and the introduction of nitrile groups.[11][12][13][14] A common approach involves the Sandmeyer-like reaction from an amino-substituted precursor.

Experimental Workflow for Synthesis

G Synthetic Pathway for this compound start 2-Aminothiophene-3-carbonitrile step1 Diazotization (NaNO₂, HCl, 0-5 °C) start->step1 step2 Sandmeyer Reaction (CuCl, HCl) step1->step2 product This compound step2->product G Characterization Workflow product Purified Product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms ea Elemental Analysis product->ea structure_confirmed Structure Confirmed nmr->structure_confirmed ir->structure_confirmed ms->structure_confirmed ea->structure_confirmed

References

Spectroscopic Profile of 3-Chlorothiophene-2-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Chlorothiophene-2-carbonitrile (CAS No. 147123-67-9), a key heterocyclic building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development and related fields, offering a centralized resource for its structural characterization.

Executive Summary

Spectroscopic Data Summary

The following tables summarize the anticipated quantitative data for this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~7.7 - 7.9Doublet~5.5H-5
~7.2 - 7.4Doublet~5.5H-4

Note: Predicted values are based on the analysis of similar thiophene derivatives. The actual solvent used will influence the precise chemical shifts.

Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
~135 - 138C-5
~130 - 133C-4
~128 - 131C-3 (Cl-substituted)
~114 - 117C-2 (CN-substituted)
~112 - 115-C≡N

Note: These are estimated chemical shifts. The carbon attached to the chlorine (C-3) and the carbon bearing the nitrile group (C-2) are significantly influenced by these substituents.

Table 3: Characteristic IR Absorption Frequencies
Wavenumber (cm⁻¹)IntensityAssignment
~2220 - 2240StrongC≡N stretch
~1520 - 1550MediumC=C stretch (thiophene ring)
~1400 - 1450MediumC=C stretch (thiophene ring)
~1000 - 1050MediumC-Cl stretch
~830 - 860StrongC-H out-of-plane bend
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
m/zRelative IntensityAssignment
143/145High[M]⁺ (Molecular ion peak, ~3:1 ratio due to ³⁵Cl/³⁷Cl isotopes)
116Medium[M-HCN]⁺
108Medium[M-Cl]⁺
82Medium[C₄H₂S]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Instrument parameters should be optimized for the specific sample and equipment used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher field strength.

    • Pulse Sequence: Standard single-pulse sequence.

    • Acquisition Parameters: Spectral width of ~16 ppm, acquisition time of ~2-3 seconds, relaxation delay of 1-2 seconds.

    • Number of Scans: 16-64 scans, depending on sample concentration.

    • Referencing: Calibrate the chemical shifts to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Spectrometer: Operating at a corresponding frequency for ¹³C (e.g., 100 MHz for a 400 MHz ¹H instrument).

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Acquisition Parameters: Spectral width of ~240 ppm, acquisition time of ~1-2 seconds, relaxation delay of 2-5 seconds.

    • Number of Scans: 1024 or more scans to achieve adequate signal-to-noise ratio.

    • Referencing: Calibrate the chemical shifts to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

    • KBr Pellet: Mix ~1-2 mg of the sample with ~100-200 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans.

    • Background: Record a background spectrum of the empty ATR crystal or a pure KBr pellet.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) into the mass spectrometer via a suitable inlet system, such as direct infusion or through a gas chromatograph (GC-MS).

  • Ionization:

    • Method: Electron Ionization (EI).

    • Electron Energy: 70 eV.

  • Mass Analysis:

    • Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Mass Range: Scan a mass-to-charge (m/z) range that encompasses the expected molecular weight (e.g., m/z 50-300).

  • Data Analysis: Identify the molecular ion peak and characteristic fragment ions. The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observed for chlorine-containing fragments.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structural Confirmation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts & Coupling Constants NMR->NMR_Data IR_Data Vibrational Frequencies IR->IR_Data MS_Data Mass-to-Charge Ratios & Isotope Patterns MS->MS_Data Structure Structural Elucidation of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic characterization of this compound.

An In-depth Technical Guide to the Solubility of 3-Chlorothiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Chlorothiophene-2-carbonitrile, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a predictive analysis based on its chemical structure, qualitative information for related compounds, and detailed experimental protocols for determining its solubility in common laboratory solvents.

Introduction to this compound

This compound, with the CAS number 59434-29-8, is a halogenated thiophene derivative. Its structure, featuring a thiophene ring substituted with a chloro and a cyano group, dictates its physicochemical properties, including its solubility. Understanding the solubility of this compound is crucial for its effective use in chemical synthesis, enabling appropriate solvent selection for reactions, purification, and formulation.

Predicted Solubility Profile

Based on the principle of "like dissolves like," the solubility of an organic compound is governed by its polarity and the polarity of the solvent.[1][2] The structure of this compound contains both a somewhat polar nitrile group and a less polar chlorothiophene ring. Thiophene itself is generally insoluble in water but soluble in organic solvents such as ether and alcohol.[3][4] For a structurally related compound, 3-Chlorothiophene-2-carboxylic acid, it is reported to be sparingly soluble in DMSO and slightly soluble in methanol.[5]

Given these points, it can be predicted that this compound will exhibit:

  • Low solubility in polar protic solvents like water. The presence of the nonpolar chlorothiophene backbone is likely to dominate over the polarity of the nitrile group.

  • Moderate to good solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).

  • Good solubility in common organic solvents with intermediate to low polarity, including dichloromethane, chloroform, ethyl acetate, and acetone.

  • Limited solubility in nonpolar solvents like hexane and other aliphatic hydrocarbons.

The following table summarizes the predicted qualitative solubility of this compound in a range of common laboratory solvents. It is important to note that these are predictions and should be confirmed by experimental determination.

Solvent Predicted Solubility Rationale
WaterPoorThe nonpolar chlorothiophene ring likely dominates.[3][4]
MethanolSlight to ModerateThe nitrile group may allow for some interaction.[5]
EthanolSlight to ModerateSimilar to methanol, with a slightly less polar character.
AcetoneModerate to GoodA polar aprotic solvent capable of dissolving moderately polar compounds.
DichloromethaneGoodA common solvent for a wide range of organic compounds.
ChloroformGoodSimilar in properties to dichloromethane.
Ethyl AcetateModerate to GoodA moderately polar solvent.
HexanePoorA nonpolar solvent, unlikely to dissolve the moderately polar solute.
Dimethyl Sulfoxide (DMSO)Moderate to GoodA highly polar aprotic solvent known for its broad solvency.[5]

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, standardized experimental methods must be employed. Below are detailed protocols for several widely accepted techniques for determining the solubility of a solid compound in a liquid solvent.

The determination of solubility typically follows a general workflow, which helps in selecting the appropriate method and ensuring accurate results.

G cluster_0 Preliminary Assessment cluster_1 Sample Preparation cluster_2 Analysis cluster_3 Data Reporting A Estimate Approximate Solubility B Select Appropriate Method A->B C Prepare Saturated Solution B->C D Separate Solid and Liquid Phases C->D E Quantify Solute Concentration D->E F Calculate and Report Solubility E->F

Caption: General workflow for experimental solubility determination.

The shake-flask method is a widely used and reliable technique for determining thermodynamic (equilibrium) solubility.[6][7]

Principle: An excess amount of the solid solute is agitated in a specific solvent for a prolonged period until equilibrium is reached. The concentration of the dissolved solute in the resulting saturated solution is then determined.

Protocol:

  • Preparation: Add an excess amount of this compound to a flask containing a known volume of the chosen solvent. The excess solid should be visually apparent.

  • Equilibration: Seal the flask and place it in a constant temperature shaker bath. Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached. The temperature should be precisely controlled (e.g., 25 °C ± 0.5 °C).

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Separate the saturated solution from the excess solid by centrifugation or filtration. Care must be taken to avoid temperature changes during this step.

  • Quantification: Analyze the concentration of this compound in the clear supernatant or filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

  • Calculation: The solubility is expressed as the concentration of the solute in the saturated solution (e.g., in mg/mL or mol/L).

HPLC is a highly sensitive and specific method for determining the concentration of a solute in a saturated solution.[8][9][10]

Principle: A calibration curve is generated using standard solutions of known concentrations. The concentration of the analyte in the experimental sample is then determined by comparing its peak area to the calibration curve.

Protocol:

  • Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (mobile phase is often a good choice).

  • Calibration Curve: Inject the standard solutions into the HPLC system and record the corresponding peak areas. Plot a graph of peak area versus concentration to generate a calibration curve.

  • Sample Analysis: Dilute the saturated solution obtained from the solubility experiment with a known volume of solvent to bring the concentration within the range of the calibration curve.

  • Injection and Data Acquisition: Inject the diluted sample into the HPLC and record the peak area for this compound.

  • Concentration Determination: Use the calibration curve to determine the concentration of the diluted sample.

  • Solubility Calculation: Calculate the original concentration of the saturated solution by accounting for the dilution factor.

The gravimetric method is a simple and direct way to determine solubility, particularly for non-volatile solutes.[11][12][13][14]

Principle: A known volume of a saturated solution is evaporated to dryness, and the mass of the remaining solute is measured.

Protocol:

  • Sample Collection: Carefully pipette a precise volume of the clear saturated solution (obtained from the shake-flask method) into a pre-weighed, dry evaporating dish.

  • Evaporation: Gently evaporate the solvent in an oven at a temperature below the boiling point of the solute and the solvent's boiling point until a constant weight is achieved.

  • Weighing: After cooling the dish to room temperature in a desiccator, weigh it accurately.

  • Calculation: The mass of the dissolved solute is the difference between the final and initial weights of the evaporating dish. The solubility can then be calculated as mass per volume (e.g., g/100 mL).

This method is suitable for compounds that have a chromophore and absorb UV-Vis radiation.

Principle: Similar to the HPLC method, a calibration curve is constructed by measuring the absorbance of standard solutions of known concentrations at a specific wavelength (λmax). The concentration of the saturated solution is then determined from its absorbance.[15][16]

Protocol:

  • Determine λmax: Scan a dilute solution of this compound in the chosen solvent using a UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax).

  • Standard Preparation and Calibration: Prepare a series of standard solutions of known concentrations and measure their absorbance at λmax. Plot absorbance versus concentration to create a Beer-Lambert calibration curve.

  • Sample Analysis: Dilute the saturated solution with a known factor to ensure its absorbance falls within the linear range of the calibration curve.

  • Measurement: Measure the absorbance of the diluted sample at λmax.

  • Calculation: Use the calibration curve to find the concentration of the diluted sample and then calculate the concentration of the original saturated solution.

Logical Relationships in Method Selection

The choice of experimental method for solubility determination depends on several factors, including the expected solubility range, the physicochemical properties of the compound, and the available analytical instrumentation.

G A Is the compound volatile? B Yes A->B C No A->C D Avoid methods requiring heating/evaporation B->D E Proceed with standard methods C->E F Expected Solubility > 10 mg/L? E->F G Yes F->G H No F->H I Shake-Flask Method is suitable G->I J Column Elution Method may be preferred H->J K Does the compound have a UV chromophore? I->K J->K L Yes K->L M No K->M N UV-Vis or HPLC-UV for quantification L->N O Gravimetric or HPLC with universal detector (e.g., ELSD) M->O

Caption: Decision tree for selecting a solubility determination method.

Conclusion

References

An In-depth Technical Guide to the Reactivity of the Nitrile Group in 3-Chlorothiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chlorothiophene-2-carbonitrile is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its strategic substitution pattern, featuring a reactive nitrile group adjacent to a chloro substituent on a thiophene ring, provides a gateway to a diverse array of fused heterocyclic systems and functionalized thiophenes. This guide delves into the core reactivity of the nitrile group in this molecule, providing a comprehensive overview of its transformations into valuable chemical entities. The insights provided herein are crucial for professionals engaged in the design and synthesis of novel therapeutic agents and functional organic materials.

The electron-withdrawing nature of both the chlorine atom and the nitrile group influences the electron density of the thiophene ring, rendering the nitrile carbon susceptible to nucleophilic attack and facilitating various cyclization reactions. This document will explore key reactions of the nitrile functionality, including its role as a precursor to thieno[2,3-d]pyrimidines, its hydrolysis to carboxylic acids and amides, its reduction to primary amines, and its participation in cycloaddition reactions.

Key Reactions of the Nitrile Group

The nitrile group in this compound is a key functional handle for a variety of chemical transformations. Its reactivity is central to the construction of more complex molecular architectures, particularly fused heterocyclic systems that are prevalent in pharmacologically active compounds.

Cyclization Reactions: Synthesis of Thieno[2,3-d]pyrimidines

One of the most important applications of 2-amino-3-cyanothiophene derivatives, including the chloro-substituted analog, is their use as precursors for the synthesis of thieno[2,3-d]pyrimidines. This fused heterocyclic system is a common scaffold in a multitude of biologically active molecules. The synthesis typically proceeds via the Gewald reaction to form a 2-aminothiophene-3-carbonitrile, which is then cyclized with a one-carbon synthon.

The general pathway for the synthesis of 4-aminothieno[2,3-d]pyrimidines involves the reaction of a 2-aminothiophene-3-carbonitrile with reagents like formamide.[1]

Logical Workflow for Thieno[2,3-d]pyrimidine Synthesis

G A This compound Precursor (e.g., via Gewald Reaction) C Cyclization Reaction A->C B Formamide (or other C1 synthon) B->C D 4-Amino-5-chlorothieno[2,3-d]pyrimidine C->D

Caption: Synthetic route to 4-amino-5-chlorothieno[2,3-d]pyrimidines.

Experimental Protocols:

Table 1: Synthesis of Thieno[2,3-d]pyrimidine Derivatives

Starting MaterialReagents and ConditionsProductYield (%)Reference
2-Amino-3-cyanothiophene derivativeFormamide, heat (conventional)4-Aminothieno[2,3-d]pyrimidine derivativeGood[3]
2-Amino-3-cyanothiophene derivativeFormamide, microwave irradiation4-Aminothieno[2,3-d]pyrimidine derivativeHigh[2]
2-aminothiophene-3-carbonitrileAryl or arylalkyl nitriles, dry HCl gas, dioxane4-amino-thienopyrimidinesNot specified[1]

Protocol 1: Cyclization of 2-Aminothiophene-3-carbonitrile with Formamide (Conventional Heating)

  • A mixture of the 2-aminothiophene-3-carbonitrile (1 equivalent) and an excess of formamide is heated to 150-160 °C.

  • The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The precipitated product is collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to afford the pure 4-aminothieno[2,3-d]pyrimidine.[3]

Protocol 2: Microwave-Assisted Cyclization with Formamide

  • A mixture of the 2-aminothiophene-3-carbonitrile (1 equivalent) and formamide is placed in a microwave-safe reaction vessel.

  • The mixture is subjected to microwave irradiation at a specified power and temperature for a short duration (e.g., 2-10 minutes).[2]

  • After cooling, the product is isolated by filtration, washed with water, and purified by recrystallization.

Hydrolysis of the Nitrile Group

The nitrile group of this compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxamide or carboxylic acid. These transformations are fundamental in organic synthesis, providing access to other important functional groups.

Reaction Pathway for Nitrile Hydrolysis

G A This compound B Partial Hydrolysis (H+ or OH-, mild conditions) A->B D Complete Hydrolysis (H+ or OH-, harsh conditions) A->D C 3-Chlorothiophene-2-carboxamide B->C C->D E 3-Chlorothiophene-2-carboxylic acid D->E

Caption: Hydrolysis of the nitrile group to amide and carboxylic acid.

Experimental Protocols:

Detailed experimental data for the hydrolysis of this compound is limited. However, general procedures for nitrile hydrolysis can be adapted. The synthesis of the corresponding carboxamide has been reported, although the direct starting material was not the nitrile.[4] The hydrolysis to the carboxylic acid has been achieved from a different precursor.[5]

Table 2: Hydrolysis Products of Thiophene-2-carbonitrile Derivatives

ProductPrecursorReagents and ConditionsYield (%)Reference
3-Chlorothiophene-2-carboxamideMethyl 3-amino-2-thiophenecarboxylate (multi-step)Not applicable for direct hydrolysis-[4]
3-Chlorothiophene-2-carboxylic acid3-hydroxy-2-methoxycarbonyl-thiophene1. PCl5, CCl4, reflux; 2. H2O, heatNot specified[5]

Protocol 3: General Procedure for Acid-Catalyzed Hydrolysis to Carboxylic Acid

  • This compound is refluxed in an aqueous solution of a strong acid, such as sulfuric acid or hydrochloric acid.

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is cooled and the product is isolated by extraction with a suitable organic solvent.

  • The organic extracts are dried over an anhydrous salt (e.g., MgSO4 or Na2SO4) and the solvent is removed under reduced pressure to yield the crude carboxylic acid.

  • Purification is achieved by recrystallization.

Protocol 4: General Procedure for Base-Catalyzed Hydrolysis to Carboxamide (Partial Hydrolysis)

  • This compound is treated with a controlled amount of a base, such as sodium hydroxide, in a suitable solvent (e.g., ethanol/water mixture) at a moderate temperature.

  • Careful monitoring of the reaction is crucial to prevent over-hydrolysis to the carboxylic acid.

  • Once the reaction is complete, the mixture is neutralized and the product is extracted.

  • The crude carboxamide is purified by column chromatography or recrystallization.

Reduction of the Nitrile Group

The nitrile group can be reduced to a primary amine, providing a route to 3-chloro-2-(aminomethyl)thiophene. This transformation is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation.

Reduction of Nitrile to Primary Amine

G A This compound B Reduction (e.g., LiAlH4 or Catalytic Hydrogenation) A->B C 3-Chloro-2-(aminomethyl)thiophene B->C

Caption: Reduction of the nitrile group to a primary amine.

Experimental Protocols:

Specific protocols for the reduction of this compound are not well-documented in the readily available literature. The following are general procedures for nitrile reduction.

Table 3: Reduction of Nitriles to Primary Amines

Starting MaterialReagents and ConditionsProductYield (%)Reference
Organic NitrileLiAlH4 in THF or Et2O, followed by aqueous workupPrimary AmineHighGeneral
Organic NitrileH2, Catalyst (e.g., Pd/C, PtO2, Raney Ni), solvent, pressurePrimary AmineVariable[6]

Protocol 5: Reduction with Lithium Aluminum Hydride (LiAlH4)

  • To a stirred suspension of LiAlH4 in anhydrous tetrahydrofuran (THF) or diethyl ether, a solution of this compound in the same solvent is added dropwise at 0 °C.

  • The reaction mixture is then stirred at room temperature or gently refluxed until the reaction is complete (monitored by TLC).

  • The reaction is carefully quenched by the sequential addition of water and an aqueous solution of sodium hydroxide.

  • The resulting precipitate is filtered off, and the filtrate is extracted with an organic solvent.

  • The combined organic layers are dried and concentrated to give the crude primary amine, which can be purified by distillation or chromatography.

Protocol 6: Catalytic Hydrogenation

  • A solution of this compound in a suitable solvent (e.g., ethanol, methanol, or acetic acid) is placed in a hydrogenation vessel containing a catalyst (e.g., Palladium on carbon, Platinum oxide, or Raney Nickel).

  • The vessel is pressurized with hydrogen gas and the mixture is shaken or stirred at a specified temperature until the theoretical amount of hydrogen is consumed.

  • The catalyst is removed by filtration, and the solvent is evaporated under reduced pressure.

  • The resulting primary amine can be purified by distillation or by conversion to a salt followed by recrystallization.[6]

Cycloaddition Reactions: Synthesis of Tetrazoles

The nitrile group can undergo [3+2] cycloaddition reactions with azides to form tetrazole rings. This reaction is a powerful tool for the synthesis of highly functionalized heterocyclic compounds. The reaction of 2-amino-3-cyanothiophene derivatives with sodium azide in the presence of a Lewis acid like zinc chloride has been reported to yield tetrazolyl-thiophene derivatives.[7]

[3+2] Cycloaddition with Azide

G A 2-Amino-3-cyanothiophene Derivative C [3+2] Cycloaddition A->C B Sodium Azide (NaN3) Lewis Acid (e.g., ZnCl2) B->C D Tetrazolyl-thiophene Derivative C->D

Caption: Synthesis of tetrazolyl-thiophenes via [3+2] cycloaddition.

Experimental Protocols:

While a specific protocol for this compound is not detailed, the following general procedure for related compounds can be adapted.

Table 4: Synthesis of Tetrazolyl-thiophene Derivatives

Starting MaterialReagents and ConditionsProductYield (%)Reference
2-Amino-4-phenylthiophene-3-carbonitrileSodium azide, Zinc chloride4-Phenyl-3-(1H-tetrazol-5-yl)thiophen-2-amineNot specified[7]
4-Amino-3-cyano-5-(4-(1H-tetrazol-1-yl)benzoyl)-2-(phenylamino)thiophene(Starting from a different precursor)Not applicable76.5[8]

Protocol 7: Synthesis of Tetrazolyl-thiophenes

  • To a solution of the 2-amino-3-cyanothiophene derivative in a suitable solvent such as N,N-dimethylformamide (DMF), sodium azide and a Lewis acid (e.g., zinc chloride or ammonium chloride) are added.

  • The reaction mixture is heated at an elevated temperature (e.g., 100-120 °C) for several hours.

  • The progress of the reaction is monitored by TLC.

  • After completion, the reaction mixture is cooled and poured into water.

  • The precipitated product is collected by filtration, washed with water, and purified by recrystallization.[7]

Conclusion

The nitrile group in this compound is a highly versatile functional group that serves as a linchpin for the synthesis of a wide range of heterocyclic compounds. Its ability to participate in cyclization, hydrolysis, reduction, and cycloaddition reactions makes it an invaluable precursor in the fields of drug discovery and materials science. The methodologies outlined in this guide, while often based on closely related analogues due to the scarcity of specific data for the title compound, provide a solid foundation for researchers to explore the rich chemistry of this important building block. Further investigation into the specific reaction conditions and optimization for this compound will undoubtedly lead to the discovery of novel molecules with significant biological and material properties.

References

The Influence of Halogenation on the Electronic Properties of Thiophenes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the electronic properties of halogenated thiophenes, a class of compounds with significant potential in organic electronics and drug discovery. The introduction of halogens (Fluorine, Chlorine, Bromine, and Iodine) onto the thiophene ring system provides a powerful tool to modulate their electronic characteristics, thereby fine-tuning their functionality for specific applications. This document details the impact of halogenation on key electronic parameters, outlines the experimental methodologies for their characterization, and explores the implications of these properties in the context of drug design and development.

Core Electronic Properties of Halogenated Thiophenes

The electronic behavior of halogenated thiophenes is primarily dictated by the interplay of the inductive and resonance effects of the halogen substituents, as well as their position on the thiophene ring. These effects directly influence the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, the HOMO-LUMO gap (band gap), and consequently, properties like charge carrier mobility and conductivity.

Halogenation generally leads to a lowering of both HOMO and LUMO energy levels due to the inductive electron-withdrawing nature of halogens. This can enhance the stability of the molecules and improve their resistance to oxidation.[1] The extent of this effect varies down the halogen group, with fluorine having the strongest inductive effect.

The following tables summarize key electronic properties of various halogenated thiophenes reported in the literature.

Table 1: HOMO, LUMO, and Band Gap Energies of Halogenated Thiophenes

CompoundHalogenSubstitution PatternHOMO (eV)LUMO (eV)Band Gap (eV)
Poly(3-hexylthiophene) (P3HT)---5.69-1.344.35[1]
Iodine doped P3HTI---3.519[1]
Fluorine doped P3HTF---3.545[1]
Chlorine doped P3HTCl--3.626[1]
Bromine doped P3HTBr--3.85[1]
Polythiophene (PT)--4.61[2]5.84[2]1.23[2]
Poly(3-thiophene acetic acid) (P3TAA)--4.25[2]5.34[2]1.08[2]

Table 2: Charge Carrier Mobility of Halogenated Thiophene-Based Materials

MaterialHalogenDevice ArchitectureHole Mobility (cm²/Vs)Electron Mobility (cm²/Vs)
Poly(3-hexylthiophene) (P3HT)-OFET10⁻² - 10⁻¹[3]-
Fibrillar RR-P3HT-OFET10⁻² - 10⁻¹[3]-
Iodine doped P3HTI-VariesVaries
Fluorine doped P3HTF-VariesVaries
Chlorine doped P3HTCl-VariesVaries
Bromine doped P3HTBr-VariesVaries

Experimental Protocols for Characterization

Accurate characterization of the electronic properties of halogenated thiophenes is crucial for understanding their behavior and predicting their performance in various applications. The following sections provide detailed methodologies for key experiments.

Cyclic Voltammetry (CV) for HOMO/LUMO Level Determination

Cyclic voltammetry is a powerful electrochemical technique used to determine the oxidation and reduction potentials of a molecule, from which the HOMO and LUMO energy levels can be estimated.[2][4][5]

Methodology:

  • Solution Preparation: Dissolve the halogenated thiophene derivative in a suitable solvent (e.g., acetonitrile, dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆). The concentration of the analyte is typically in the millimolar range.

  • Electrochemical Cell Setup: A three-electrode system is employed, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or saturated calomel electrode, SCE), and a counter electrode (e.g., platinum wire).

  • Measurement: The potential of the working electrode is swept linearly with time from a starting potential to a vertex potential and then back. The resulting current is measured as a function of the applied potential.

  • Data Analysis:

    • The onset oxidation potential (E_ox) and onset reduction potential (E_red) are determined from the voltammogram.

    • The HOMO and LUMO energy levels are calculated using the following empirical equations, often referenced against the ferrocene/ferrocenium (Fc/Fc⁺) redox couple which has a known energy level of -4.8 eV relative to the vacuum level:[4]

      • E_HOMO = - (E_ox vs Fc/Fc⁺ + 4.8) eV

      • E_LUMO = - (E_red vs Fc/Fc⁺ + 4.8) eV

CV_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis Prep Dissolve Halogenated Thiophene in Solvent + Electrolyte Setup Three-Electrode Cell (Working, Reference, Counter) Prep->Setup Scan Linear Potential Sweep Setup->Scan Measure Record Current vs. Potential Scan->Measure Determine_Potentials Determine Onset Oxidation & Reduction Potentials Measure->Determine_Potentials Calculate_Energies Calculate HOMO & LUMO Energy Levels Determine_Potentials->Calculate_Energies

Figure 1. Workflow for HOMO/LUMO determination using Cyclic Voltammetry.
UV-Visible Spectroscopy for Band Gap Determination

UV-Visible spectroscopy measures the absorption of light by a sample as a function of wavelength. For semiconducting materials, the onset of absorption corresponds to the energy required to excite an electron from the HOMO to the LUMO, providing an estimation of the optical band gap.[6][7][8]

Methodology:

  • Sample Preparation: Prepare a dilute solution of the halogenated thiophene in a UV-transparent solvent (e.g., chloroform, tetrahydrofuran). For thin films, the material is deposited on a transparent substrate (e.g., quartz).

  • Measurement: Record the absorption spectrum of the sample over a range of wavelengths, typically from 200 to 800 nm. A blank spectrum of the solvent or substrate is also recorded for baseline correction.

  • Data Analysis (Tauc Plot):

    • Convert the absorption data to (αhν)^(1/n) versus photon energy (hν), where α is the absorption coefficient, h is Planck's constant, ν is the frequency of light, and n is a factor that depends on the nature of the electronic transition (n=1/2 for direct allowed transitions, common in organic semiconductors).

    • The band gap (Eg) is determined by extrapolating the linear portion of the Tauc plot to the x-axis (where (αhν)^(1/n) = 0).[7]

UVVis_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis Prep Prepare Dilute Solution or Thin Film Record_Spectrum Record Absorption Spectrum Prep->Record_Spectrum Record_Blank Record Blank Spectrum Prep->Record_Blank Tauc_Plot Construct Tauc Plot ((αhν)^(1/n) vs. hν) Record_Spectrum->Tauc_Plot Record_Blank->Tauc_Plot Extrapolate Extrapolate Linear Region to Determine Band Gap (Eg) Tauc_Plot->Extrapolate

Figure 2. Workflow for Band Gap determination using UV-Visible Spectroscopy.
Organic Field-Effect Transistor (OFET) Fabrication and Characterization for Charge Carrier Mobility Measurement

OFETs are three-terminal devices that allow for the direct measurement of charge carrier mobility in a semiconducting material.[9][10][11]

Methodology:

  • Substrate Preparation: Start with a heavily doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer, which serves as the gate electrode and gate dielectric, respectively. Clean the substrate thoroughly.

  • Source-Drain Electrode Deposition: Pattern the source and drain electrodes (typically gold) onto the SiO₂ surface using photolithography and thermal evaporation.

  • Semiconductor Deposition: Deposit a thin film of the halogenated thiophene semiconductor onto the substrate, covering the channel region between the source and drain electrodes. This can be done via solution-based techniques like spin-coating or drop-casting, or by vacuum thermal evaporation.[10][11][12]

  • Device Characterization:

    • Measure the output characteristics (drain current, I_d, vs. drain-source voltage, V_ds) at different gate-source voltages (V_gs).

    • Measure the transfer characteristics (I_d vs. V_gs) at a constant V_ds.

    • The charge carrier mobility (μ) can be calculated from the slope of the transfer curve in the saturation regime using the following equation:

      • I_d = (μ * C_i * W) / (2 * L) * (V_gs - V_th)² where C_i is the capacitance per unit area of the gate dielectric, W is the channel width, L is the channel length, and V_th is the threshold voltage.

OFET_Workflow cluster_fab Fabrication cluster_char Characterization Substrate Prepare Si/SiO₂ Substrate Electrodes Deposit Source/Drain Electrodes Substrate->Electrodes Semiconductor Deposit Halogenated Thiophene Film Electrodes->Semiconductor Output Measure Output Characteristics (Id vs. Vds) Semiconductor->Output Transfer Measure Transfer Characteristics (Id vs. Vgs) Semiconductor->Transfer Calculate Calculate Charge Carrier Mobility (μ) Transfer->Calculate

Figure 3. Workflow for OFET fabrication and charge carrier mobility measurement.

Implications for Drug Development

The electronic properties of halogenated thiophenes have significant implications for their potential use in drug development. Halogen atoms can participate in "halogen bonding," a non-covalent interaction with electron-rich atoms (like oxygen or nitrogen) in biological targets such as proteins.[13][14][15][16] The strength and directionality of these bonds are influenced by the electronic properties of the halogenated molecule.

The introduction of halogens can modulate a drug candidate's:

  • Binding Affinity and Selectivity: Halogen bonds can provide additional, specific interactions with a biological target, potentially increasing binding affinity and selectivity.[13][16] The electron-withdrawing nature of halogens can create a "sigma-hole," a region of positive electrostatic potential on the halogen atom, which facilitates this interaction.[14][15]

  • Pharmacokinetic Properties: The lipophilicity and metabolic stability of a drug can be tuned by halogenation, affecting its absorption, distribution, metabolism, and excretion (ADME) profile.[17]

  • Quantitative Structure-Activity Relationships (QSAR): The electronic parameters of halogenated thiophenes can be used in QSAR studies to build predictive models that relate chemical structure to biological activity, aiding in the rational design of more potent and selective drug candidates.[18][19][20][21]

DrugDev_Signaling cluster_properties Electronic Properties of Halogenated Thiophenes cluster_interactions Molecular Interactions cluster_outcomes Drug Development Outcomes HOMO_LUMO HOMO/LUMO Levels ElectronDistribution Electron Distribution (Sigma-Hole) HOMO_LUMO->ElectronDistribution BandGap Band Gap BandGap->ElectronDistribution HalogenBonding Halogen Bonding ElectronDistribution->HalogenBonding Influences Strength & Directionality QSAR Predictive QSAR Models ElectronDistribution->QSAR Provides Parameters Binding Enhanced Binding Affinity & Selectivity HalogenBonding->Binding PK Improved Pharmacokinetics (ADME) HalogenBonding->PK QSAR->Binding QSAR->PK

Figure 4. Relationship between electronic properties and drug development outcomes.

Conclusion

Halogenation of thiophenes provides a versatile strategy for tuning their electronic properties, making them highly promising materials for both organic electronics and drug discovery. A thorough understanding of the structure-property relationships, facilitated by the experimental techniques outlined in this guide, is essential for the rational design of novel halogenated thiophene derivatives with tailored functionalities. The ability to systematically modulate HOMO/LUMO levels, band gaps, and charge transport characteristics, coupled with the unique potential for halogen bonding in biological systems, positions halogenated thiophenes at the forefront of advanced materials research.

References

The Pharmacological Potential of Thiophene Carbonitrile Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Thiophene carbonitrile derivatives have emerged as a versatile and promising scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth overview of the current understanding of these compounds, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. This document summarizes key quantitative data, details essential experimental protocols, and visualizes the intricate signaling pathways involved.

Anticancer Activity

Thiophene carbonitrile derivatives have shown significant potential as anticancer agents, acting through various mechanisms, including the inhibition of key enzymes and the induction of apoptosis.

Quantitative Anticancer Data

The cytotoxic effects of various thiophene carbonitrile derivatives have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibitory (GI50) values are summarized below.

Compound ID/SeriesCancer Cell LineCancer TypeIC50 (µM)GI50 (nM)Reference
Thienopyrimidine Series
3bHepG2Liver Cancer3.105 ± 0.14[1]
3bPC-3Prostate Cancer2.15 ± 0.12[1]
Thieno[3,2-b]pyrrole Series
4cHepG2Liver Cancer3.023 ± 0.12[1]
4cPC-3Prostate Cancer3.12 ± 0.11[1]
Benzo[b]thiophene Acrylonitrile Analogs
5 (Z-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile)CCRF-CEMLeukemia10.0
5HL-60(TB)Leukemia10.0
5K-562Leukemia10.0
5MOLT-4Leukemia10.0
5RPMI-8226Leukemia10.0
5SRLeukemia10.0
Thiouracil Carbonitrile Derivatives
6bMCF-7Breast CancerPotent Activity[2]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Thiophene carbonitrile derivative stock solution (in DMSO)

  • Cancer cell lines (e.g., HepG2, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the thiophene carbonitrile derivative in the culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a blank control (medium only).

  • Incubation: Incubate the plate for another 24-72 hours under the same conditions.

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well (final concentration of 0.5 mg/mL).

  • Formazan Crystal Formation: Incubate the plate for 4 hours in a humidified atmosphere. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of the samples at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Signaling Pathways in Anticancer Activity

Thiophene carbonitrile derivatives often exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and angiogenesis.

1.3.1. VEGFR-2 Signaling Pathway Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Several thiophene derivatives have been identified as inhibitors of VEGFR-2.

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras Thiophene Thiophene Carbonitrile Derivative Thiophene->VEGFR2 Inhibition PKC PKC PLCg->PKC Proliferation Cell Proliferation, Migration, Survival PKC->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

VEGFR-2 Signaling Pathway Inhibition

1.3.2. Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. Many anticancer agents, including thiophene carbonitrile derivatives, function by inducing apoptosis in cancer cells. The intrinsic (mitochondrial) pathway is a common mechanism.

Apoptosis_Pathway Thiophene Thiophene Carbonitrile Derivative Stress Cellular Stress (e.g., DNA damage) Thiophene->Stress Bax_Bak Bax/Bak Activation Stress->Bax_Bak Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Caspase9 Pro-caspase-9 -> Caspase-9 Apoptosome->Caspase9 Caspase3 Pro-caspase-3 -> Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Intrinsic Apoptosis Pathway

Antimicrobial Activity

The emergence of multidrug-resistant microbial strains necessitates the development of novel antimicrobial agents. Thiophene carbonitrile derivatives have demonstrated promising activity against a range of pathogenic bacteria and fungi.

Quantitative Antimicrobial Data

The antimicrobial efficacy of thiophene carbonitrile derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Compound ID/SeriesMicroorganismTypeMIC (µg/mL)Reference
Thiophene Derivatives
7Pseudomonas aeruginosaGram-negative BacteriaMore potent than gentamicin[3][4]
9bFungi SpeciesFungi100% inhibition
10Fungi SpeciesFungi100% inhibition
Benzo[b]thiophene Analogs
4Colistin-Resistant A. baumanniiGram-negative Bacteria16-32 (MIC50)
5Colistin-Resistant A. baumanniiGram-negative Bacteria16-32 (MIC50)
8Colistin-Resistant A. baumanniiGram-negative Bacteria16-32 (MIC50)
4Colistin-Resistant E. coliGram-negative Bacteria8-32 (MIC50)
5Colistin-Resistant E. coliGram-negative Bacteria8-32 (MIC50)
8Colistin-Resistant E. coliGram-negative Bacteria8-32 (MIC50)
Experimental Protocols for Antimicrobial Susceptibility Testing

2.2.1. Broth Microdilution Method (for MIC Determination)

This method is used to determine the minimum inhibitory concentration (MIC) of a compound in a liquid medium.

Materials:

  • Synthesized thiophene carbonitrile analogs

  • Bacterial/fungal strains

  • Mueller-Hinton Broth (MHB) or appropriate broth medium

  • 96-well microtiter plates

  • Standard antimicrobial agents (e.g., Ampicillin, Ciprofloxacin, Fluconazole) as positive controls

  • Solvent for dissolving compounds (e.g., DMSO)

Procedure:

  • Compound Preparation: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

  • Serial Dilution: Perform serial two-fold dilutions of the compound stock solutions in the wells of a 96-well plate containing broth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (adjusted to a specific turbidity, e.g., 0.5 McFarland standard).

  • Inoculation: Inoculate each well with the microbial suspension.

  • Controls: Include a positive control (broth with inoculum and a standard antibiotic), a negative control (broth with inoculum and solvent), and a sterility control (broth only).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

2.2.2. Agar Well Diffusion Method

This method is a qualitative or semi-quantitative assay for antimicrobial activity.

Materials:

  • Synthesized thiophene carbonitrile analogs

  • Bacterial/fungal strains

  • Mueller-Hinton Agar (MHA) or appropriate agar medium

  • Petri dishes

  • Sterile cork borer

Procedure:

  • Plate Preparation: Prepare agar plates by pouring the sterile molten agar medium into Petri dishes and allowing it to solidify.

  • Inoculation: Spread a standardized inoculum of the test microorganism evenly over the surface of the agar.

  • Well Creation: Create wells in the agar using a sterile cork borer.

  • Compound Addition: Add a specific volume of the test compound solution (at a known concentration) into each well.

  • Controls: Include wells with a standard antibiotic (positive control) and the solvent used to dissolve the compounds (negative control).

  • Incubation: Incubate the plates under appropriate conditions.

  • Zone of Inhibition Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited). A larger zone of inhibition indicates greater antimicrobial activity.

Mechanism of Antimicrobial Action

One of the primary targets for antimicrobial agents is the bacterial cell wall, a structure essential for bacterial survival and integrity. Thiophene derivatives may interfere with the biosynthesis of peptidoglycan, the main component of the bacterial cell wall.

Bacterial_Cell_Wall_Synthesis cluster_cytoplasm Cytoplasm cluster_membrane Cytoplasmic Membrane cluster_periplasm Periplasm / Exterior Cytoplasm Cytoplasm Precursors Synthesis of UDP-NAG and UDP-NAM-pentapeptide Lipid_II Formation of Lipid II (Translocation across membrane) Precursors->Lipid_II Membrane Cytoplasmic Membrane Polymerization Transglycosylation (Glycan chain elongation) Lipid_II->Polymerization Periplasm Periplasm / Exterior Crosslinking Transpeptidation (Peptide cross-linking) Polymerization->Crosslinking CellWall Stable Peptidoglycan Cell Wall Crosslinking->CellWall Thiophene Thiophene Carbonitrile Derivative Thiophene->Polymerization Inhibition Thiophene->Crosslinking Inhibition

Bacterial Cell Wall Synthesis Pathway

Anti-inflammatory Activity

Chronic inflammatory diseases represent a significant public health challenge. Thiophene carbonitrile derivatives have been investigated for their anti-inflammatory properties, often targeting key enzymes in the inflammatory cascade.[5]

Quantitative Anti-inflammatory Data

The anti-inflammatory activity of thiophene derivatives is often assessed using in vivo models, such as the carrageenan-induced paw edema assay, where the percentage of edema inhibition is a key parameter.

Compound IDAssayDose% Inhibition of EdemaReference
2TCN Albumin denaturation25 µg32[6]
2TCN Albumin denaturation50 µg38[6]
2TCN Albumin denaturation100 µg46[6]
2TCN Albumin denaturation200 µg60[6]
1c Carrageenan-induced paw edema-Maximum inhibitory activity
6CN10 Carrageenan-induced peritonitis25, 50, 100 mg/kgInhibition of neutrophil migration
15 Carrageenan-induced paw edema50 mg/kg58.46
Experimental Protocol: Carrageenan-Induced Paw Edema

This in vivo assay is a standard method for screening anti-inflammatory drugs.

Materials:

  • Male Wistar or Sprague-Dawley rats (180-200 g)

  • Carrageenan solution (1% w/v in sterile 0.9% saline)

  • Thiophene carbonitrile derivative

  • Positive control (e.g., Indomethacin, 10 mg/kg)

  • Vehicle (e.g., 0.9% saline or appropriate solvent)

  • Plethysmometer

  • Oral gavage needles

Procedure:

  • Animal Acclimatization: House the animals in standard cages with free access to food and water and allow them to acclimatize for at least one week before the experiment.

  • Animal Grouping: On the day of the experiment, weigh and randomly divide the rats into groups (n=6 per group): Vehicle Control, Test Compound group(s), and Positive Control group.

  • Baseline Measurement: Measure the initial volume (V₀) of the right hind paw of each rat using a plethysmometer.

  • Drug Administration: Administer the respective compounds (vehicle, test compound, or positive control) via oral gavage one hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of the 1% carrageenan solution into the subplantar surface of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.

  • Data Analysis:

    • Calculate the increase in paw volume (Edema) for each animal at each time point: Edema (mL) = Vₜ - V₀.

    • Calculate the mean edema for each group at each time point.

    • Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.

COX and LOX Inflammatory Pathways

The anti-inflammatory effects of many compounds are mediated through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are responsible for the production of pro-inflammatory mediators like prostaglandins and leukotrienes from arachidonic acid.

COX_LOX_Pathway Cell_Membrane Cell Membrane Phospholipids PLA2 Phospholipase A2 Cell_Membrane->PLA2 Stimuli Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid COX COX-1 / COX-2 Arachidonic_Acid->COX LOX 5-LOX Arachidonic_Acid->LOX Prostaglandins Prostaglandins (PGs) Thromboxanes (TXs) COX->Prostaglandins Leukotrienes Leukotrienes (LTs) LOX->Leukotrienes Thiophene Thiophene Carbonitrile Derivative Thiophene->COX Inhibition Thiophene->LOX Inhibition Inflammation Inflammation (Pain, Fever, Edema) Prostaglandins->Inflammation Leukotrienes->Inflammation

COX and LOX Inflammatory Pathways

Synthesis of Thiophene Carbonitrile Derivatives

The Gewald synthesis is a versatile and widely used method for the preparation of 2-aminothiophene-3-carbonitriles, the core scaffold of many biologically active derivatives.

Experimental Protocol: Gewald Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile

Materials:

  • Cyclohexanone

  • Malononitrile

  • Elemental sulfur

  • Ethanol

  • Morpholine or Diethylamine (catalyst)

  • Round-bottom flask

  • Stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask, combine equimolar amounts of cyclohexanone, malononitrile, and elemental sulfur in ethanol.

  • Catalyst Addition: Stir the mixture at room temperature and slowly add a catalytic amount of morpholine or diethylamine to the suspension.

  • Reaction Monitoring: Continue stirring the reaction mixture. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Product Precipitation: Upon completion of the reaction, the product often precipitates from the solution.

  • Isolation and Purification: Collect the precipitate by filtration. Wash the solid with cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Gewald_Synthesis Reactants Cyclohexanone + Malononitrile + Sulfur Intermediate Knoevenagel Condensation & Sulfur Adduct Formation Reactants->Intermediate Catalyst Base Catalyst (e.g., Morpholine) Catalyst->Intermediate Cyclization Intramolecular Cyclization & Tautomerization Intermediate->Cyclization Product 2-Amino-4,5,6,7-tetrahydrobenzo[b] thiophene-3-carbonitrile Cyclization->Product

Gewald Synthesis Workflow

Structure-Activity Relationships (SAR)

The biological activity of thiophene carbonitrile derivatives is highly dependent on the nature and position of substituents on the thiophene ring.[7][8]

  • Anticancer Activity: The presence of specific aromatic and heterocyclic moieties attached to the core scaffold can significantly influence cytotoxicity and the mechanism of action. For instance, in some series, electron-withdrawing groups on a phenyl ring attached to the thiophene nucleus have been shown to enhance anticancer activity.[9][10]

  • Antimicrobial Activity: The introduction of appropriate substituent groups at various positions of the thiophene ring can enhance antibacterial and antifungal activities.[3][11][12] For example, certain substitutions can increase the lipophilicity of the molecule, facilitating its penetration through microbial cell membranes.

  • Anti-inflammatory Activity: The presence of carboxylic acids, esters, amines, and amides, as well as methyl and methoxy groups, has been frequently associated with anti-inflammatory activity, particularly through the inhibition of COX and LOX enzymes.[5][13]

Conclusion

Thiophene carbonitrile derivatives represent a privileged scaffold in drug discovery, exhibiting a remarkable range of biological activities. Their synthetic accessibility, coupled with the potential for diverse functionalization, allows for the creation of large libraries of compounds for screening and optimization. The data and protocols presented in this guide provide a solid foundation for researchers to explore and develop novel thiophene carbonitrile-based therapeutic agents for the treatment of cancer, infectious diseases, and inflammatory conditions. Further investigation into their mechanisms of action and structure-activity relationships will undoubtedly pave the way for the development of more potent and selective drug candidates.

References

In-Depth Technical Guide: Safety, Handling, and MSDS for 3-Chlorothiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and Material Safety Data Sheet (MSDS) information for 3-Chlorothiophene-2-carbonitrile (CAS No. 147123-67-9). Due to the limited availability of specific experimental data for this compound, this guide incorporates information from closely related substituted thiophenes to provide a thorough understanding of the potential hazards and safe handling practices.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards include irritation to the skin, eyes, and respiratory system, and it may be harmful if swallowed or inhaled.[1] The toxicological properties of this specific compound have not been thoroughly investigated, and therefore, it should be handled with the utmost care, assuming it possesses hazards similar to related compounds.

GHS Classification:

Based on data for analogous compounds such as 3-chlorothiophene, the following GHS classifications are anticipated[2]:

Hazard ClassCategory
Acute Toxicity, OralCategory 4
Skin Corrosion/IrritationCategory 2
Serious Eye Damage/Eye IrritationCategory 2A
Specific Target Organ Toxicity (Single Exposure); Respiratory Tract IrritationCategory 3

Signal Word: Warning[3]

Hazard Statements: [1][3]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements: [1][3]

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Physical and Chemical Properties

Specific physical and chemical data for this compound is limited. The following table includes available data for the target compound and its close structural analog, 3-Chlorothiophene-2-carboxylic acid.

PropertyThis compound3-Chlorothiophene-2-carboxylic acid
CAS Number 147123-67-959337-89-2[3]
Molecular Formula C5H2ClNSC5H3ClO2S[3][4]
Molecular Weight 143.59 g/mol [1]162.59 g/mol [3][4][5][6]
Appearance No data availableWhite to cream to yellow to pale brown, Powder or crystalline powder[4]
Melting Point No data available186-190 °C[3][6]
Boiling Point No data available291.7±20.0 °C (Predicted)[7]
Flash Point No data availableNot applicable[3]
Solubility No data availableSparingly soluble in DMSO, slightly soluble in Methanol[7]

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and ensure safety in the laboratory.

Handling:

  • Work in a well-ventilated area, preferably in a certified chemical fume hood.

  • Avoid all personal contact, including inhalation of dust or vapors.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.

  • Prevent the formation of dust and aerosols.

  • Do not eat, drink, or smoke in areas where the chemical is handled.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents.

  • The recommended storage temperature for the related carboxylic acid is 2-8°C[3][6]. A similar storage condition is advisable for the nitrile.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is mandatory when handling this compound.

PPE CategoryItemSpecification
Eye/Face Protection Safety GogglesChemical splash goggles conforming to EN166 (EU) or NIOSH (US) standards should be worn at all times.
Hand Protection GlovesChemical-resistant gloves (e.g., nitrile) should be worn. Inspect gloves prior to use.
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and kept fastened. A chemical-resistant apron may be necessary for larger quantities.
Respiratory Protection Fume Hood/RespiratorAll work must be conducted in a certified chemical fume hood. If engineering controls are insufficient, a NIOSH-approved respirator may be necessary.

First Aid and Emergency Procedures

In case of exposure, immediate action is crucial.

First Aid Measures:

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.

  • Skin Contact: Immediately wash off with soap and plenty of water. Consult a physician.

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards: Combustion may produce toxic gases such as carbon oxides, nitrogen oxides, sulfur oxides, and hydrogen chloride.

  • Advice for Firefighters: Wear self-contained breathing apparatus for firefighting if necessary.

Accidental Release Measures:

  • Personal Precautions: Use personal protective equipment. Avoid dust formation. Ensure adequate ventilation.

  • Environmental Precautions: Do not let the product enter drains.

  • Methods for Cleaning Up: Sweep up and shovel. Keep in suitable, closed containers for disposal.

Stability and Reactivity

  • Reactivity: No specific data available.

  • Chemical Stability: Assumed to be stable under recommended storage conditions.

  • Incompatible Materials: Strong oxidizing agents.

  • Hazardous Decomposition Products: Under fire conditions, may decompose to form carbon monoxide, carbon dioxide, nitrogen oxides (NOx), sulfur oxides, and hydrogen chloride gas.

Toxicological Information

Specific toxicological data for this compound is not available. The information below is based on the GHS classifications of similar compounds.

  • Acute Toxicity: Harmful if swallowed. Data for dermal and inhalation toxicity is not available but should be considered potentially harmful.

  • Skin Corrosion/Irritation: Causes skin irritation.

  • Serious Eye Damage/Irritation: Causes serious eye irritation.

  • Respiratory or Skin Sensitization: No data available.

  • Germ Cell Mutagenicity: No data available.

  • Carcinogenicity: No data available.

  • Reproductive Toxicity: No data available.

  • Specific Target Organ Toxicity - Single Exposure: May cause respiratory irritation.

  • Specific Target Organ Toxicity - Repeated Exposure: No data available.

  • Aspiration Hazard: No data available.

Experimental Protocols

As no specific experimental safety protocols for this compound were found, a generalized protocol for handling a hazardous chemical powder in a laboratory setting is provided below.

General Protocol for Weighing and Handling:

  • Preparation and Engineering Controls:

    • Ensure a certified chemical fume hood is operational.

    • Designate a specific area within the fume hood for the experiment to contain potential spills.

    • Have all necessary equipment (spatulas, weigh boats, solvent, etc.) and waste containers ready within the fume hood.

  • Personal Protective Equipment (PPE) Check:

    • Don the appropriate PPE as outlined in Section 4 before entering the designated handling area.

  • Weighing and Transfer:

    • Perform all weighing and transfer operations within the chemical fume hood.

    • Use a tared container to weigh the solid compound.

    • Handle the powder gently to minimize dust generation.

    • If transferring to a solution, add the solvent to the solid slowly to avoid splashing.

  • Post-Handling:

    • Decontaminate all surfaces and equipment that came into contact with the chemical using an appropriate solvent and cleaning agent.

    • Properly label and store any resulting mixtures or products.

    • Dispose of all contaminated waste (gloves, weigh boats, paper towels) in a designated, labeled hazardous waste container.

    • Remove PPE in the correct order to avoid self-contamination and wash hands thoroughly.

Visualizations

Safety_Handling_Workflow cluster_planning Planning & Preparation cluster_handling Handling & Experimentation cluster_emergency Emergency Response Risk_Assessment Risk Assessment (Review MSDS) Engineering_Controls Setup Engineering Controls (Fume Hood) Risk_Assessment->Engineering_Controls PPE_Selection Select Appropriate PPE Engineering_Controls->PPE_Selection Safe_Handling Safe Handling & Manipulation PPE_Selection->Safe_Handling Waste_Segregation Segregate Hazardous Waste Safe_Handling->Waste_Segregation Exposure_Event Exposure Event Safe_Handling->Exposure_Event Spill_Event Spill Event Safe_Handling->Spill_Event First_Aid Administer First Aid Exposure_Event->First_Aid Seek_Medical_Attention Seek Medical Attention First_Aid->Seek_Medical_Attention Spill_Cleanup Contain & Clean Spill Spill_Event->Spill_Cleanup

Caption: Workflow for Safe Handling of this compound.

Experimental_Workflow Start Start Prep Preparation (Fume Hood, PPE) Start->Prep 1. Weigh Weighing of Compound Prep->Weigh 2. Reaction Reaction Setup & Monitoring Weigh->Reaction 3. Workup Reaction Workup & Purification Reaction->Workup 4. Decon Decontamination & Waste Disposal Workup->Decon 5. End End Decon->End 6.

Caption: General Laboratory Workflow for Handling Hazardous Chemicals.

References

The Discovery and Enduring Legacy of Substituted Thiophenes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, stands as a cornerstone in the realms of medicinal chemistry and materials science. Its journey began in 1882 with the serendipitous discovery by Viktor Meyer, who identified it as an impurity in benzene derived from coal tar. Meyer observed that the characteristic blue color of the indophenin test with isatin and sulfuric acid, long attributed to benzene, was in fact due to this sulfur-containing contaminant. This pivotal discovery unveiled a new class of heterocyclic compounds with unique physicochemical properties. The structural resemblance of the thiophene ring to benzene, a concept known as bioisosterism, has established it as a "privileged scaffold" in drug discovery. This allows for the strategic modulation of pharmacological activity and physicochemical properties of bioactive molecules. This technical guide provides a comprehensive exploration of the discovery, synthesis, and diverse applications of substituted thiophenes, offering detailed experimental protocols, quantitative data for comparative analysis, and visualizations of key pathways and workflows.

Core Synthetic Methodologies

The synthesis of substituted thiophenes can be broadly categorized into two primary approaches: the construction of the thiophene ring with pre-installed substituents, and the functionalization of a pre-formed thiophene ring. Several classical and modern synthetic strategies have been developed to afford a vast array of thiophene derivatives.

Classical Ring-Closing Syntheses

Several foundational methods for constructing the thiophene ring remain highly relevant in contemporary organic synthesis.

  • Paal-Knorr Thiophene Synthesis (1884): This method involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent, to yield the corresponding thiophene.[1]

  • Gewald Aminothiophene Synthesis (1966): The Gewald reaction is a versatile one-pot multicomponent reaction that produces highly functionalized 2-aminothiophenes. It typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base.[2][3][4]

  • Hinsberg Synthesis: This synthesis involves the condensation of a 1,2-dicarbonyl compound with diethyl thiodiglycolate in the presence of a base.

  • Fiesselmann Thiophene Synthesis: This method provides access to 3-hydroxy-2-thiophenecarboxylic acid derivatives through the condensation of thioglycolic acid with α,β-acetylenic esters.

Modern Synthetic Approaches

More recent advancements have focused on improving efficiency, regioselectivity, and functional group tolerance.

  • Microwave-Assisted Synthesis: The application of microwave irradiation has been shown to significantly accelerate reaction times and improve yields for classical methods like the Paal-Knorr synthesis.[5][6][7]

  • Cyclization of Functionalized Alkynes: Innovative approaches have been developed for the regioselective synthesis of substituted thiophenes from acyclic precursors, primarily based on the heterocyclization of functionalized alkynes.

Data Presentation: Biological Activities of Substituted Thiophenes

The thiophene scaffold is a constituent of numerous biologically active compounds. The following tables summarize quantitative data for selected substituted thiophenes, showcasing their potential in various therapeutic areas.

Antimicrobial Activity

Table 1: Minimum Inhibitory Concentration (MIC) of Selected Thiophene Derivatives

CompoundTarget OrganismMIC (mg/L)Reference
Thiophene 4 Col-R A. baumannii16[8]
Col-R E. coli8[8]
Thiophene 5 Col-R A. baumannii16[8]
Col-R E. coli32[8]
Thiophene 8 Col-R A. baumannii32[8]
Col-R E. coli32[8]
Compound S₁ B. subtilis0.81 (µM/ml)[9]
S. aureus0.81 (µM/ml)[9]
E. coli0.81 (µM/ml)[9]
S. typhi0.81 (µM/ml)[9]
Compound S₄ A. niger0.91 (µM/ml)[9]
C. albicans0.91 (µM/ml)[9]
2-cyclohexyl-3-chlorobenzo[b]thiophene (28) C. albicans512[10]
2-(hydroxypropan-2-yl)-3-chlorobenzo[b]thiophene (30) S. aureus64[10]
E. faecalis64[10]
C. albicans64[10]

Col-R: Colistin-Resistant

Anticancer Activity

Table 2: IC₅₀ Values of Thiophene Derivatives Against Cancer Cell Lines

CompoundCell LineIC₅₀ (µM)Reference
Thiazole Derivative 4b MCF-710.2 ± 0.7[11]
Thiazole Derivative 13a MCF-711.5 ± 0.8[11]
Compound 6 MCF-711.7[12]
HepG20.21[12]
A5491.7[12]
Compound 16b U87MGSignificant anti-cancer effects reported[13]

MCF-7: Human breast adenocarcinoma cell line; HepG2: Human liver cancer cell line; A549: Human lung carcinoma cell line; U87MG: Human glioblastoma cell line.

Kinase Inhibitory Activity

Table 3: IC₅₀ Values of Thiophene Derivatives Against Kinases

CompoundTarget KinaseIC₅₀ (µM)Reference
Thienopyrimidine 35 VEGFR-20.003[14]
Thienopyrimidine 36 VEGFR-20.001[14]
Thienopyrimidine 37 VEGFR-20.002[14]
Thienopyrimidine 38 VEGFR-20.001[14]
Compound 6 Topoisomerase II6.9[12]

Applications in Materials Science

Substituted thiophenes, particularly 3,4-disubstituted derivatives, are pivotal in the field of materials science. The most prominent example is 3,4-ethylenedioxythiophene (EDOT), the monomer for the highly successful conducting polymer poly(3,4-ethylenedioxythiophene) (PEDOT). PEDOT exhibits a unique combination of high electrical conductivity, optical transparency in its doped state, and excellent stability, making it indispensable in a wide range of applications including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[15][16] The introduction of various substituents onto the thiophene ring allows for the fine-tuning of its electronic properties, such as the bandgap and charge mobility, enabling the creation of tailored organic semiconductor materials.[15]

Table 4: Physicochemical Properties of Thiophene and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Density (g/cm³)Reference
Thiophene C₄H₄S84.14-38.284.21.0649 (20/4 °C)[17]
2,5-Dimethylthiophene C₆H₈S112.20-63136-1370.985
3,4-Ethylenedioxythiophene (EDOT) C₆H₆O₂S142.1710.5103-105 (4 mmHg)1.331

Experimental Protocols

Detailed methodologies for the synthesis of key substituted thiophenes are provided below.

Protocol 1: Gewald Synthesis of 2-Aminothiophene Derivatives (Conventional Heating)

This protocol outlines a general one-pot synthesis of a 2-aminothiophene derivative.[2]

Materials:

  • Ketone or aldehyde (e.g., cyclohexanone)

  • α-Cyanoester (e.g., ethyl cyanoacetate)

  • Elemental sulfur

  • Morpholine (or other suitable base)

  • Ethanol (solvent)

Procedure:

  • To a stirred mixture of the ketone (1.0 eq) and the α-cyanoester (1.0 eq) in ethanol, add elemental sulfur (1.1 eq).

  • Add morpholine (1.5 eq) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water and stir until a solid precipitate forms.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminothiophene derivative.

Protocol 2: Microwave-Assisted Paal-Knorr Synthesis of Substituted Thiophenes

This protocol is an adaptation of the procedure developed by Minetto, Taddei, and co-workers, which is highly effective for generating a library of substituted thiophenes.[1][6]

Materials:

  • 1,4-Dicarbonyl compound

  • Lawesson's reagent

  • Toluene (solvent)

Procedure:

  • In a microwave-safe reaction vessel, dissolve the 1,4-dicarbonyl compound (1.0 eq) in toluene.

  • Add Lawesson's reagent (0.5 eq) to the solution.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 5-20 minutes), monitoring the pressure inside the vessel.

  • After the reaction is complete, cool the vessel to room temperature.

  • Filter the reaction mixture to remove any insoluble byproducts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel using an appropriate eluent system to afford the desired substituted thiophene.

Protocol 3: Synthesis of 3,4-Ethylenedioxythiophene (EDOT)

A common synthetic route to EDOT is a multi-step process.[18]

Procedure Overview:

  • Step 1: Synthesis of Diethyl Thiodiglycolate: Thiodiglycolic acid is esterified with ethanol.

  • Step 2: Dieckmann Condensation: Diethyl thiodiglycolate reacts with diethyl oxalate in the presence of a base like sodium ethoxide to form 2,5-dicarboxylate-3,4-dihydroxythiophene sodium salt.

  • Step 3: Etherification: The dihydroxythiophene intermediate is reacted with a dihalogenated alkane (e.g., 1,2-dibromoethane) to form 2,5-dicarboxylate-3,4-ethylenedioxythiophene.

  • Step 4: Saponification and Acidification: The diester is hydrolyzed to the corresponding dicarboxylic acid.

  • Step 5: Decarboxylation: The 2,5-dicarboxy-3,4-ethylenedioxythiophene is heated in the presence of a catalyst (e.g., copper powder) in a high-boiling solvent like quinoline to yield EDOT.

Mandatory Visualizations

Signaling Pathway Diagram

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization PLCg PLCγ Dimerization->PLCg Activates PI3K PI3K Dimerization->PI3K Activates RAS RAS Dimerization->RAS Activates PIP2 PIP2 PLCg->PIP2 Hydrolyzes AKT Akt PI3K->AKT Activates RAF RAF RAS->RAF DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC DAG->PKC Activates Proliferation Cell Proliferation, Migration, Survival PKC->Proliferation AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Thienopyrimidine Thienopyrimidine Inhibitor Thienopyrimidine->Dimerization Inhibits

Caption: VEGFR-2 signaling pathway and its inhibition by a thienopyrimidine derivative.

Experimental Workflow Diagram

G start Start: Select Starting Materials (Ketone, α-Cyanoester, Sulfur) reaction One-Pot Reaction: - Mix reactants in solvent (Ethanol) - Add base (Morpholine) - Reflux start->reaction monitoring Reaction Monitoring (TLC) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup: - Pour into ice-water - Precipitate formation monitoring->workup Reaction Complete filtration Isolation: - Filtration - Washing with cold water workup->filtration drying Drying (Under vacuum) filtration->drying purification Purification: Recrystallization (Ethanol) drying->purification characterization Characterization: (NMR, IR, Mass Spec, M.P.) purification->characterization end End: Pure 2-Aminothiophene characterization->end

Caption: A typical experimental workflow for the Gewald synthesis of 2-aminothiophenes.

Logical Relationship Diagram

G ThiopheneScaffold Thiophene Scaffold Bioisosterism Bioisosterism to Benzene ThiopheneScaffold->Bioisosterism SyntheticVersatility Synthetic Versatility ThiopheneScaffold->SyntheticVersatility DrugDiscovery Drug Discovery Bioisosterism->DrugDiscovery SyntheticVersatility->DrugDiscovery MaterialsScience Materials Science SyntheticVersatility->MaterialsScience MedicinalChemistry Medicinal Chemistry DrugDiscovery->MedicinalChemistry OrganicElectronics Organic Electronics MaterialsScience->OrganicElectronics SAR Structure-Activity Relationship (SAR) MedicinalChemistry->SAR PropertyTuning Physicochemical Property Tuning OrganicElectronics->PropertyTuning SAR->PropertyTuning

Caption: Logical relationships in the development of substituted thiophenes.

Conclusion

From its humble beginnings as an impurity in benzene, the thiophene ring has evolved into a versatile and indispensable scaffold in modern chemistry. The development of a rich portfolio of synthetic methodologies has provided access to a vast chemical space of substituted thiophenes with tailored properties. These compounds are at the forefront of innovation in both medicinal chemistry, where they form the core of numerous approved and investigational drugs, and in materials science, with the remarkable success of conducting polymers like PEDOT. The continued exploration of structure-activity relationships and the development of novel synthetic routes will undoubtedly lead to the discovery of new thiophene-based molecules with enhanced functionalities, further solidifying the enduring legacy of this remarkable heterocycle.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Chlorothiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chlorothiophene-2-carbonitrile is a valuable building block in medicinal chemistry and materials science. Its synthesis from readily available thiophene precursors is a key process for the development of novel therapeutic agents and functional materials. This document provides detailed protocols for a reliable synthetic route starting from the commercially available 3-chlorothiophene-2-carboxylic acid. The described methodology involves a two-step sequence: the formation of an intermediate carboxamide followed by its dehydration to the target nitrile.

Synthetic Pathway Overview

The synthesis of this compound is most effectively achieved through a two-step process commencing with 3-chlorothiophene-2-carboxylic acid. The initial step involves the conversion of the carboxylic acid to 3-chlorothiophene-2-carboxamide. This is followed by a dehydration reaction to yield the final product, this compound.

Synthesis_Pathway start 3-Chlorothiophene-2-carboxylic Acid intermediate 3-Chlorothiophene-2-carboxamide start->intermediate Amidation product This compound intermediate->product Dehydration

Caption: Overall synthetic scheme for this compound.

Data Presentation

Table 1: Summary of Reagents and Conditions for Step 1: Amidation

ReagentMolar Ratio (to starting material)SolventTemperature (°C)Reaction Time (h)Typical Yield (%)
Thionyl chloride1.2 - 1.5Dichloromethane (DCM)Reflux (40)2 - 490 - 95 (for acyl chloride)
Aqueous Ammonia (28-30%)ExcessDichloromethane (DCM)0 - 251 - 285 - 95 (from acyl chloride)

Table 2: Summary of Reagents and Conditions for Step 2: Dehydration

Dehydrating AgentMolar Ratio (to amide)SolventTemperature (°C)Reaction Time (h)Typical Yield (%)
Phosphorus Pentoxide (P₂O₅)1.0 - 1.5TolueneReflux (110)4 - 875 - 85
Phosphoryl Chloride (POCl₃)1.1 - 1.3AcetonitrileReflux (82)2 - 480 - 90
Cyanuric Chloride0.5 - 0.7N,N-Dimethylformamide (DMF) / Methyl tert-butyl ether (MTBE)251 - 285 - 95

Experimental Protocols

Step 1: Synthesis of 3-Chlorothiophene-2-carboxamide

This procedure involves the formation of an acyl chloride intermediate, which is then reacted with ammonia without purification.

Materials:

  • 3-Chlorothiophene-2-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM), anhydrous

  • Aqueous ammonia (28-30%)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser with a drying tube

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Acyl Chloride Formation:

    • In a dry, inert atmosphere (e.g., under nitrogen), suspend 3-chlorothiophene-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM).

    • Add thionyl chloride (1.2 eq) dropwise to the suspension at room temperature.

    • Heat the mixture to reflux (approximately 40°C) and maintain for 2-4 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).

    • Cool the reaction mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 3-chlorothiophene-2-carbonyl chloride is used directly in the next step.

  • Amidation:

    • Dissolve the crude acyl chloride in DCM and cool the solution in an ice bath to 0°C.

    • Slowly add an excess of concentrated aqueous ammonia (28-30%) dropwise with vigorous stirring, ensuring the temperature remains below 10°C.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

    • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-chlorothiophene-2-carboxamide.

    • The crude product can be purified by recrystallization (e.g., from ethanol/water or toluene) to afford a white to off-white solid.

Amidation_Workflow cluster_acyl_chloride Acyl Chloride Formation cluster_amidation Amidation cluster_workup Workup & Purification start Suspend 3-Chlorothiophene-2-carboxylic Acid in DCM add_socl2 Add Thionyl Chloride start->add_socl2 reflux Reflux (2-4h) add_socl2->reflux evaporate_acyl Evaporate Solvent & Excess SOCl₂ reflux->evaporate_acyl dissolve Dissolve Crude Acyl Chloride in DCM evaporate_acyl->dissolve cool Cool to 0°C dissolve->cool add_nh3 Add Aqueous Ammonia cool->add_nh3 warm_stir Warm to RT & Stir (1-2h) add_nh3->warm_stir wash Wash with H₂O, NaHCO₃, Brine warm_stir->wash dry Dry over MgSO₄ wash->dry evaporate_amide Evaporate Solvent dry->evaporate_amide purify Recrystallize evaporate_amide->purify

Caption: Experimental workflow for the synthesis of 3-Chlorothiophene-2-carboxamide.

Step 2: Synthesis of this compound

This protocol describes the dehydration of the amide using cyanuric chloride, a mild and efficient method.

Materials:

  • 3-Chlorothiophene-2-carboxamide

  • Cyanuric chloride

  • N,N-Dimethylformamide (DMF)

  • Methyl tert-butyl ether (MTBE)

  • Saturated aqueous sodium carbonate (Na₂CO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • Suspend 3-chlorothiophene-2-carboxamide (1.0 eq) in DMF at room temperature.

    • In a separate flask, prepare a solution of cyanuric chloride (0.6 eq) in MTBE.

  • Dehydration Reaction:

    • Add the cyanuric chloride solution to the amide suspension over a period of 15 minutes with stirring.

    • Continue to stir the mixture at room temperature for 1-2 hours. The reaction progress can be monitored by TLC.

  • Workup and Purification:

    • Neutralize the reaction mixture by adding saturated aqueous sodium carbonate solution.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous phase with MTBE (2x).

    • Combine the organic layers and wash with distilled water.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

    • The crude this compound can be further purified by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) or distillation under reduced pressure to yield a pure product.

Dehydration_Workflow cluster_reaction Dehydration Reaction cluster_workup Workup & Purification suspend_amide Suspend Amide in DMF add_reagent Add Cyanuric Chloride Solution suspend_amide->add_reagent prepare_cycl Prepare Cyanuric Chloride in MTBE prepare_cycl->add_reagent stir Stir at RT (1-2h) add_reagent->stir neutralize Neutralize with Na₂CO₃ solution stir->neutralize extract Extract with MTBE neutralize->extract wash Wash with Water extract->wash dry Dry over Na₂SO₄ wash->dry evaporate Evaporate Solvent dry->evaporate purify Purify (Chromatography/Distillation) evaporate->purify

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • All experiments should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Thionyl chloride and phosphoryl chloride are corrosive and react violently with water. Handle with extreme care.

  • Cyanuric chloride is harmful if swallowed or inhaled. Avoid contact with skin and eyes.

  • Organic solvents are flammable. Avoid open flames and sources of ignition.

One-Pot Synthesis of Chlorothiophene Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the one-pot synthesis of various chlorothiophene derivatives. Chlorinated thiophenes are crucial building blocks in the synthesis of pharmaceuticals, agrochemicals, and functional materials. The methodologies outlined below offer efficient and streamlined approaches to these valuable compounds, minimizing intermediate isolation steps and improving overall yield and operational simplicity.

Application Notes

The direct, one-pot chlorination of the thiophene ring and its derivatives presents a significant advantage in synthetic chemistry. Traditional multi-step procedures often involve hazardous reagents and generate substantial waste. The protocols described herein utilize more accessible and, in some cases, safer chlorinating agents, providing a more sustainable approach to synthesis. These methods are particularly relevant for process development and large-scale production where efficiency and cost-effectiveness are paramount. The choice of method will depend on the desired substitution pattern and the available starting materials.

I. One-Pot Synthesis of 2-Chlorothiophene

This protocol details a direct, low-temperature, one-pot chlorination of thiophene using an in-situ generated chlorinating agent from hydrogen peroxide and hydrochloric acid. This method offers high yield and selectivity for the 2-position.[1]

Experimental Protocol

Materials:

  • Thiophene

  • 30-35% Hydrochloric acid

  • Triethylamine

  • 25-35% Hydrogen peroxide

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

Equipment:

  • Reaction vessel with mechanical stirring and cooling capabilities

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a reaction vessel equipped with a mechanical stirrer, add 30% hydrochloric acid (600 ml), thiophene (100 g), and triethylamine (2 ml).

  • Cool the mixture to a temperature between -10 °C and 0 °C using an appropriate cooling bath.

  • Slowly add 30% hydrogen peroxide (140 g) via a dropping funnel over a period of 8-10 hours, ensuring the reaction temperature is maintained between -10 °C and 0 °C.

  • After the addition is complete, continue stirring the mixture at the same temperature for 10 hours.

  • Allow the reaction mixture to stand and separate into layers.

  • Extract the aqueous layer with ethyl acetate (2 x 100 ml).

  • Combine all organic layers and wash with saturated sodium chloride solution.

  • Concentrate the organic layer under reduced pressure to obtain 2-chlorothiophene.[1]

Quantitative Data Summary
Reactant/ProductAmountMolar Ratio (relative to Thiophene)YieldPurityReference
Thiophene100 g1--[1]
30% Hydrochloric Acid600 ml---[1]
Triethylamine2 ml---[1]
30% Hydrogen Peroxide140 g~1.1--[1]
2-Chlorothiophene135.9 g-96.4%99.3%[1]

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Isolation reactants Combine Thiophene, HCl, and Triethylamine in Reactor cooling Cool to -10°C to 0°C reactants->cooling add_h2o2 Slowly Add H2O2 (8-10h) Maintain T < 0°C cooling->add_h2o2 stir Stir for 10h at -10°C to 0°C add_h2o2->stir layer_sep Allow Layers to Separate stir->layer_sep extract Extract Aqueous Layer with Ethyl Acetate layer_sep->extract wash Wash Combined Organic Layers with Brine extract->wash concentrate Concentrate Under Reduced Pressure wash->concentrate product 2-Chlorothiophene concentrate->product

Caption: One-pot synthesis of 2-chlorothiophene workflow.

II. One-Pot Synthesis of 5-Chlorothiophene-2-Carboxylic Acid

This protocol describes a one-pot synthesis of 5-chlorothiophene-2-carboxylic acid starting from 2-thiophenecarboxaldehyde. The process involves an initial chlorination followed by an oxidation step without the isolation of the intermediate aldehyde.[2][3]

Experimental Protocol

Materials:

  • 2-Thiophenecarboxaldehyde

  • Chlorinating agent (e.g., Chlorine gas)

  • Sodium hydroxide solution

  • Sodium sulfite

  • Solvent for extraction (e.g., Dichloromethane)

  • Concentrated hydrochloric acid

Equipment:

  • Reaction vessel with gas inlet, stirrer, and temperature control

  • Dropping funnel

Procedure:

  • Introduce the chlorinating agent (e.g., chlorine gas) into 2-thiophenecarboxaldehyde, maintaining the reaction temperature between -10 °C and 30 °C for 1-20 hours. This forms the intermediate 5-chloro-2-thiophenecarboxaldehyde, which is used directly in the next step.[2]

  • In a separate vessel, prepare a pre-cooled sodium hydroxide solution (-5 °C to 40 °C).

  • Slowly add the crude 5-chloro-2-thiophenecarboxaldehyde from step 1 to the sodium hydroxide solution.

  • Introduce chlorine gas into the mixture, maintaining the reaction temperature between 10 °C and 60 °C.

  • After the reaction is complete, cool the mixture and add sodium sulfite to quench any remaining oxidizing agents.

  • Extract the mixture with a suitable solvent (e.g., dichloromethane) to remove impurities.

  • Adjust the pH of the aqueous phase to 1-6 with concentrated hydrochloric acid to precipitate the product.

  • Filter the precipitate, recrystallize, and dry to obtain 5-chlorothiophene-2-carboxylic acid.[2][3]

Quantitative Data Summary
Reactant/ProductMolar Ratio (relative to 2-Thiophenecarboxaldehyde)TemperatureTimeReference
Chlorination Step
Chlorine0.9 - 4.0-10 °C to 30 °C1 - 20 h[2]
Oxidation Step
Sodium Hydroxide1.0 - 4.0 (relative to intermediate)-5 °C to 40 °C (initial)-[2]
Chlorine0.9 - 3.0 (relative to intermediate)10 °C to 60 °C (reaction)-[2]

Reaction Pathway Diagram

G start 2-Thiophenecarboxaldehyde intermediate 5-Chloro-2-thiophenecarboxaldehyde (in situ) start->intermediate + Cl2 (-10°C to 30°C) product 5-Chlorothiophene-2-carboxylic acid intermediate->product 1. NaOH 2. + Cl2 (10°C to 60°C) 3. H3O+

Caption: One-pot conversion to 5-chlorothiophene-2-carboxylic acid.

III. Synthesis of 3-Chlorothiophene-2-Carboxylic Acid

This protocol outlines the synthesis of 3-chlorothiophene-2-carboxylic acid from a substituted thiophene precursor. While presented as a multi-step process, the initial reaction and subsequent hydrolysis can be performed sequentially in a one-pot fashion.[4]

Experimental Protocol

Materials:

  • 3-Hydroxy-2-methoxycarbonyl-thiophene

  • Phosphorus pentachloride (PCl5)

  • Carbon tetrachloride (CCl4)

  • Water

  • Sodium bicarbonate

  • Active carbon

  • Hydrochloric acid

Equipment:

  • Reaction flask with reflux condenser and dropping funnel

  • Heating mantle

  • Filtration apparatus

Procedure:

  • Dissolve phosphorus pentachloride (52.1 g) in absolute carbon tetrachloride (600 ml) and bring to a boil.

  • Add a solution of 3-hydroxy-2-methoxycarbonyl-thiophene (15.8 g) in carbon tetrachloride (200 ml) dropwise over 3 hours.

  • Reflux the mixture for 13 hours.

  • Distill off the carbon tetrachloride and evaporate the residue almost to dryness in vacuo.

  • Cool the residue and slowly add water (450 ml).

  • Heat the aqueous mixture to boiling, then allow it to cool to precipitate the crude product.

  • Filter the precipitate and boil it with active carbon (10 g) in a sodium bicarbonate solution (25 g in water).

  • Filter off the active carbon and acidify the cooled filtrate with hydrochloric acid to precipitate the pure product.[4]

Quantitative Data Summary
ReactantAmountProductMelting PointReference
3-Hydroxy-2-methoxycarbonyl-thiophene15.8 g3-Chlorothiophene-2-carboxylic acid185-186 °C[4]
Phosphorus pentachloride52.1 g[4]

Experimental Workflow Diagram

G cluster_reaction Chlorination and Hydrolysis cluster_purification Purification start Dissolve PCl5 in CCl4, heat to boiling add_reagent Add 3-hydroxy-2-methoxycarbonyl-thiophene solution (3h) start->add_reagent reflux Reflux for 13h add_reagent->reflux evaporate Remove CCl4 in vacuo reflux->evaporate hydrolyze Add H2O, boil, then cool to precipitate evaporate->hydrolyze filter_crude Filter crude product hydrolyze->filter_crude decolorize Boil with active carbon in NaHCO3 solution filter_crude->decolorize filter_carbon Filter off active carbon decolorize->filter_carbon acidify Acidify filtrate with HCl filter_carbon->acidify product 3-Chlorothiophene-2-carboxylic acid acidify->product

Caption: Synthesis and purification of 3-chlorothiophene-2-carboxylic acid.

Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate personal protective equipment should be worn at all times. All reactions should be performed in a well-ventilated fume hood. The user is responsible for verifying the safety and scalability of these procedures.

References

Application Notes and Protocols: 3-Chlorothiophene-2-carbonitrile in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chlorothiophene-2-carbonitrile is a versatile heterocyclic building block widely employed in organic synthesis. Its unique substitution pattern, featuring a reactive chlorine atom at the 3-position and a cyano group at the 2-position on the thiophene ring, allows for a diverse range of chemical transformations. This potent combination of functional groups makes it a valuable precursor for the synthesis of a variety of fused heterocyclic systems, many of which exhibit significant biological activity. This document provides an overview of its key applications, detailed experimental protocols for the synthesis of important derivatives, and insights into the biological relevance of the resulting compounds.

Key Applications

The primary applications of this compound in organic synthesis include its use as a precursor for:

  • Thieno[2,3-b]pyridines: These fused heterocyclic compounds are of significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer and anti-inflammatory properties. The synthesis is often achieved through a Gewald-type reaction or subsequent cyclization of intermediates.

  • Pyran and Pyridine Derivatives: Through multicomponent reactions, this compound can be utilized to construct highly functionalized pyran and pyridine rings, which are prevalent scaffolds in many biologically active molecules.

  • Nucleophilic Substitution Products: The electron-withdrawing nature of the cyano group and the thiophene ring activates the chlorine atom for nucleophilic aromatic substitution, enabling the introduction of various nucleophiles such as amines and thiols.

I. Synthesis of Thieno[2,3-b]pyridine Derivatives

Thieno[2,3-b]pyridines are a prominent class of compounds synthesized from this compound analogs. The general strategy involves the reaction with a suitable active methylene compound, followed by cyclization. A common approach is the Gewald reaction, which involves the condensation of a carbonyl compound, an active methylene nitrile, and elemental sulfur. While a direct one-pot Gewald reaction with this compound is not the typical route, it serves as a key synthon for precursors that undergo similar cyclizations. A representative protocol for a related transformation is provided below.

Experimental Protocol: Synthesis of 3-Amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridine-2-carbonitrile

This protocol demonstrates a typical cyclization to form a thieno[2,3-b]pyridine core, starting from a 2-mercaptopyridine derivative which can be conceptually derived from precursors related to this compound.

Reaction Scheme:

Materials:

  • 6-(5-Bromobenzofuran-2-yl)-2-mercaptopyridine-3-carbonitrile

  • Chloroacetonitrile

  • Potassium Hydroxide

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of 6-(5-bromobenzofuran-2-yl)-2-mercaptopyridine-3-carbonitrile (1.66 g, 5 mmol) in DMF (10 mL), add potassium hydroxide (0.28 g, 5 mmol).

  • Stir the mixture at room temperature for 2 hours to form the corresponding thiolate.

  • To this mixture, add chloroacetonitrile (0.38 g, 5 mmol) dropwise.

  • Continue stirring the reaction mixture at room temperature for an additional 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., dioxane) to afford the pure 3-amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridine-2-carbonitrile.

Quantitative Data for Thieno[2,3-b]pyridine Synthesis

EntryReactant 1Reactant 2ProductYield (%)M.p. (°C)Reference
16-(5-Bromobenzofuran-2-yl)-2-mercaptopyridine-3-carbonitrileChloroacetonitrile3-Amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridine-2-carbonitrile90280-282[1]
26-(5-Bromobenzofuran-2-yl)-2-mercaptopyridine-3-carbonitrileEthyl chloroacetateEthyl 3-amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridine-2-carboxylate87290-292[1]

II. Synthesis of 2-Amino-4H-Pyran Derivatives

Multicomponent reactions are a powerful tool for the rapid construction of complex molecules. This compound analogs can participate in these reactions to form highly substituted 4H-pyran derivatives. A general protocol involves the one-pot reaction of an aldehyde, an active methylene compound (like malononitrile), and a 1,3-dicarbonyl compound.

Experimental Protocol: General Synthesis of 2-Amino-4H-pyran-3-carbonitriles

This is a general procedure for the three-component synthesis of 2-amino-4H-pyrans.

Reaction Scheme:

Materials:

  • Aromatic aldehyde (1 mmol)

  • Malononitrile (1.2 mmol)

  • Ethyl acetoacetate (or other active methylene compound) (1 mmol)

  • Zinc-modified 4 Å molecular sieves (0.1 g)[2]

  • Ethanol (3 mL)

Procedure:

  • In a 10-mL flask, combine the aromatic aldehyde (1 mmol), malononitrile (1.2 mmol), ethyl acetoacetate (1 mmol), and Zn2+/4A catalyst (0.1 g).

  • Add ethanol (3 mL) and stir the mixture at reflux for 4 hours.[2]

  • Monitor the reaction progress by TLC.

  • After completion, filter the solid catalyst and wash it with acetone.

  • Evaporate the filtrate to dryness.

  • Suspend the residue in diethyl ether, filter the precipitated solid, and dry to obtain the desired 2-amino-4H-pyran derivative.

Quantitative Data for 2-Amino-4H-Pyran Synthesis

EntryAldehydeActive Methylene CompoundCatalystYield (%)Reference
1BenzaldehydeEthyl acetoacetateKOH loaded CaO92[3]
24-ChlorobenzaldehydeMalononitrile, DimedoneCuFe2O4@starch95[4]
34-NitrobenzaldehydeMalononitrile, DimedoneCuFe2O4@starch91[4]
4BenzaldehydeMalononitrile, Ethyl acetoacetateK2CO3-[5]

III. Nucleophilic Aromatic Substitution

The chlorine atom in this compound is activated towards nucleophilic aromatic substitution. This allows for the introduction of a variety of substituents at the 3-position.

Experimental Protocol: Nucleophilic Substitution with an Amine

This protocol provides a general method for the reaction of a polychlorinated thiophene with an amine nucleophile.

Reaction Scheme:

Materials:

  • 2,3,4-Trichlorothiophene (1.0 eq)

  • Piperidine (1.2 eq)

  • Potassium carbonate (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry round-bottom flask, add 2,3,4-trichlorothiophene (1.0 eq), potassium carbonate (2.0 eq), and anhydrous DMF.[6]

  • Stir the mixture at room temperature for 10 minutes.

  • Add piperidine (1.2 eq) to the reaction mixture.[6]

  • Heat the reaction to 80-90 °C and stir for 4-6 hours.[6]

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature, pour it into water, and extract with dichloromethane (3 x 50 mL).[6]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Quantitative Data for Nucleophilic Aromatic Substitution

EntrySubstrateNucleophileProductYield (%)Reference
12,3,4-TrichlorothiophenePiperidine2-(Piperidin-1-yl)-3,4-dichlorothiophene-[6]
23-Bromo-2-nitrobenzo[b]thiopheneVarious aminesSubstituted 3-amino-2-nitrobenzo[b]thiophenes-[7]

Biological Significance and Signaling Pathways

Derivatives of this compound, particularly thieno[2,3-b]pyridines, have emerged as potent inhibitors of several protein kinases implicated in cancer and other diseases. Understanding the signaling pathways affected by these compounds is crucial for drug development.

VEGFR-2 Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR-2 signaling can block tumor angiogenesis and inhibit cancer progression.

VEGFR2_Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Migration Cell Migration VEGFR2->Migration Raf Raf PLCg->Raf Akt Akt PI3K->Akt Activates Survival Cell Survival Akt->Survival MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis Survival->Angiogenesis Migration->Angiogenesis Inhibitor Thieno[2,3-b]pyridine Inhibitor Inhibitor->VEGFR2 Inhibits

Caption: VEGFR-2 Signaling Pathway and Inhibition.

Pim-1 Kinase Inhibition

Pim-1 is a serine/threonine kinase that plays a crucial role in cell survival and proliferation. It is overexpressed in many cancers, making it an attractive target for cancer therapy.

Pim1_Signaling Cytokines Cytokines (e.g., IL-6) JAK JAK Cytokines->JAK STAT STAT3/5 JAK->STAT Pim1 Pim-1 STAT->Pim1 Upregulates Bad Bad Pim1->Bad Phosphorylates (inactivates) CellCycle Cell Cycle Progression Pim1->CellCycle Promotes Apoptosis Apoptosis Bad->Apoptosis Inhibits when active Inhibitor Thieno[2,3-b]pyridine Inhibitor Inhibitor->Pim1 Inhibits

Caption: Pim-1 Kinase Signaling Pathway and Inhibition.

DRAK2 Inhibition

Death-associated protein kinase-related apoptosis-inducing kinase 2 (DRAK2) is a serine/threonine kinase involved in the regulation of apoptosis and T-cell activation. Its inhibition is being explored for the treatment of autoimmune diseases and certain cancers.

DRAK2_Signaling TCR_Signal TCR Signaling Ca_Influx Ca2+ Influx TCR_Signal->Ca_Influx PKD PKD Ca_Influx->PKD Activates DRAK2 DRAK2 PKD->DRAK2 Activates Apoptosis T-cell Apoptosis DRAK2->Apoptosis Promotes Tcell_Activation T-cell Activation DRAK2->Tcell_Activation Negatively Regulates Inhibitor Thieno[2,3-b]pyridine Inhibitor Inhibitor->DRAK2 Inhibits

Caption: DRAK2 Signaling in T-cells and Inhibition.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, providing access to a wide array of heterocyclic compounds with significant potential in medicinal chemistry and drug development. The synthetic protocols and biological insights provided herein serve as a valuable resource for researchers engaged in the discovery of novel therapeutic agents. The continued exploration of the reactivity of this compound is expected to lead to the development of new and innovative synthetic methodologies and the discovery of novel bioactive molecules.

References

Application Notes and Protocols for Nucleophilic Substitution Reactions of 3-Chlorothiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chlorothiophene-2-carbonitrile is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. The electron-withdrawing nature of the nitrile group and the inherent aromaticity of the thiophene ring activate the C3-chloro substituent for nucleophilic aromatic substitution (SNAr). This reactivity allows for the facile introduction of a variety of functional groups, including amines, thiols, and alkoxides, providing a gateway to a diverse range of novel substituted thiophene derivatives. These derivatives are key intermediates in the synthesis of biologically active compounds, including kinase inhibitors and other therapeutic agents. This document provides detailed application notes and experimental protocols for the nucleophilic substitution reactions of this compound.

General Reaction Mechanism

The nucleophilic aromatic substitution on this compound typically proceeds through a bimolecular SNAr mechanism. The nucleophile attacks the electron-deficient carbon atom at the 3-position, forming a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequent elimination of the chloride ion restores the aromaticity of the thiophene ring, yielding the substituted product. The presence of the electron-withdrawing nitrile group at the 2-position is crucial for activating the ring towards nucleophilic attack.

Caption: Generalized SNAr mechanism.

Applications in Drug Discovery

Substituted 3-aminothiophene-2-carbonitriles are valuable precursors for the synthesis of thieno[2,3-d]pyrimidines and other fused heterocyclic systems. These scaffolds are present in a variety of biologically active molecules, including kinase inhibitors, which are a major class of anticancer drugs. The ability to readily diversify the substituent at the 3-position of the thiophene ring through nucleophilic substitution makes this compound a key starting material for generating libraries of compounds for drug screening and lead optimization.

For instance, certain thieno[2,3-d]pyrimidine derivatives have shown potent inhibitory activity against various tyrosine kinases, which are often dysregulated in cancer. The synthetic pathway to these inhibitors frequently involves the initial displacement of the chloride from this compound with an appropriate amine.

Drug_Discovery_Pathway cluster_start Starting Material cluster_intermediate Key Intermediate cluster_scaffold Core Scaffold cluster_final Final Product This compound This compound 3-Aminothiophene-2-carbonitrile 3-Aminothiophene-2-carbonitrile This compound->3-Aminothiophene-2-carbonitrile Nucleophilic Substitution (Amination) Thieno[2,3-d]pyrimidine Thieno[2,3-d]pyrimidine 3-Aminothiophene-2-carbonitrile->Thieno[2,3-d]pyrimidine Cyclization Kinase Inhibitor Kinase Inhibitor Thieno[2,3-d]pyrimidine->Kinase Inhibitor Further Functionalization Experimental_Workflow Start Start: Combine Reactants (this compound, Nucleophile, Base/Solvent) Reaction Reaction (Heating and Stirring) Start->Reaction Monitoring Monitor Progress (TLC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup (Quenching, Extraction, Washing) Monitoring->Workup Complete Drying Drying and Concentration Workup->Drying Purification Purification (Column Chromatography) Drying->Purification Product Final Product Purification->Product

Application of 3-Chlorothiophene-2-carbonitrile in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chlorothiophene-2-carbonitrile is a versatile heterocyclic building block in medicinal chemistry, serving as a key precursor for the synthesis of a variety of biologically active molecules. Its unique structural features, including the reactive chlorine and nitrile functionalities on a thiophene scaffold, allow for diverse chemical transformations, leading to the generation of novel compounds with therapeutic potential. This document provides detailed application notes and experimental protocols for the use of this compound in the development of anticancer and antibacterial agents.

I. Application in Anticancer Drug Discovery

Thiophene-based compounds, particularly those fused with pyrimidine rings (thieno[2,3-d]pyrimidines), have emerged as a significant class of anticancer agents.[1][2] These scaffolds often act as "hinge-binding" motifs for various protein kinases, which are critical regulators of cellular signaling pathways frequently dysregulated in cancer. This compound is an excellent starting material for the synthesis of thieno[2,3-d]pyrimidine derivatives that have shown potent inhibitory activity against key oncogenic kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Phosphoinositide 3-kinase (PI3K).[3][4]

Quantitative Data: Anticancer Activity of Thieno[2,3-d]pyrimidine Derivatives

The following table summarizes the in vitro anticancer activity of representative thieno[2,3-d]pyrimidine derivatives synthesized from precursors related to this compound.

Compound IDTarget Cancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
TP-1 HCT-116 (Colon)2.80 ± 0.16Sorafenib3.50 ± 0.21
TP-1 HepG2 (Liver)4.10 ± 0.45Sorafenib5.20 ± 0.33
TP-2 MCF-7 (Breast)5.60 ± 0.51Sorafenib6.80 ± 0.47
TP-3 A549 (Lung)0.94DoxorubicinNot Specified
TP-4 MDA-MB-435 (Melanoma)GP = -31.02%DoxorubicinNot Specified

GP: Growth Percent. A negative value indicates cell killing.

Experimental Protocol: Synthesis of a Thieno[2,3-d]pyrimidine Derivative

This protocol describes a general method for the synthesis of a 4-aminothieno[2,3-d]pyrimidine derivative starting from this compound.

Step 1: Synthesis of 3-Amino-3-(hydrazinyl)thiophene-2-carbonitrile

  • To a solution of this compound (1.0 eq) in ethanol, add hydrazine hydrate (4.0-6.0 eq).[5]

  • The molar ratio of this compound to hydrazine hydrate should be in the range of 1:4 to 1:6.

  • Reflux the reaction mixture for 4-8 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The product, 3-amino-3-(hydrazinyl)thiophene-2-carbonitrile, will precipitate out of the solution.

  • Collect the precipitate by suction filtration and wash with cold ethanol.

  • Dry the product under vacuum.

Step 2: Cyclization to form the Thieno[2,3-d]pyrimidine Core

  • Suspend the 3-amino-3-(hydrazinyl)thiophene-2-carbonitrile derivative (1.0 eq) in formamide.

  • Heat the mixture at reflux for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and pour it into ice-water to precipitate the thieno[2,3-d]pyrimidin-4-amine.

  • Collect the solid by filtration, wash with water, and dry.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general synthetic workflow and a key signaling pathway targeted by thieno[2,3-d]pyrimidine-based kinase inhibitors.

experimental_workflow start This compound intermediate1 3-Hydrazinothiophene-2-carbonitrile start->intermediate1 Hydrazine Hydrate intermediate2 Thieno[2,3-d]pyrimidin-4-amine intermediate1->intermediate2 Formamide, Reflux final_product Bioactive Thieno[2,3-d]pyrimidine Derivatives intermediate2->final_product Further Functionalization

Caption: General synthetic workflow for bioactive thieno[2,3-d]pyrimidines.

signaling_pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PI3K PI3K VEGFR2->PI3K Activates Akt Akt PI3K->Akt Activates Cell_Survival Cell Proliferation, Survival, Angiogenesis Akt->Cell_Survival Promotes Inhibitor Thieno[2,3-d]pyrimidine Inhibitor Inhibitor->VEGFR2 Inhibits

Caption: Inhibition of the VEGFR-2 signaling pathway by thieno[2,3-d]pyrimidines.

II. Application in Antibacterial Drug Discovery

Thiophene derivatives have demonstrated significant potential as antibacterial agents, addressing the growing threat of antimicrobial resistance.[6] The mechanism of action for these compounds can be multifaceted, including the disruption of bacterial cell membranes and the inhibition of essential cellular processes.[7][8] this compound can be utilized to synthesize novel thiophene-based compounds with potent activity against both Gram-positive and Gram-negative bacteria.

Quantitative Data: Antibacterial Activity of Thiophene Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) values for representative thiophene derivatives against various bacterial strains.

Compound IDBacterial StrainMIC (µg/mL)Standard AntibioticMIC (µg/mL)
TD-1 Staphylococcus aureus8Vancomycin1
TD-1 Escherichia coli16Ciprofloxacin0.5
TD-2 Acinetobacter baumannii (Col-R)16-32Colistin>64
TD-3 Escherichia coli (Col-R)8-32Colistin>64

Col-R: Colistin-Resistant

Experimental Protocol: Synthesis of a 2-Aminothiophene-3-carboxamide Derivative

This protocol outlines a general method for the synthesis of a 2-aminothiophene-3-carboxamide derivative, a scaffold known for its antibacterial properties.

Step 1: Synthesis of 2-Amino-3-cyanothiophene derivative

  • This step involves a Gewald-type reaction. While not directly starting from this compound, this showcases a common route to bioactive aminothiophenes. For derivatives from the title compound, nucleophilic substitution of the chlorine is a key first step.

Step 2: Hydrolysis of the Nitrile to an Amide

  • Treat the 2-aminothiophene-3-carbonitrile derivative with concentrated sulfuric acid at room temperature.

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the solution with a suitable base (e.g., aqueous ammonia) to precipitate the 2-aminothiophene-3-carboxamide.

  • Collect the product by filtration, wash with water, and dry.

Proposed Mechanism of Action and Experimental Workflow

The antibacterial activity of certain thiophene derivatives is attributed to their ability to permeabilize the bacterial membrane and inhibit key enzymes like FtsZ, which is involved in bacterial cell division.

antibacterial_workflow start This compound intermediate Substituted Thiophene Derivative start->intermediate Nucleophilic Substitution final_product Antibacterial Thiophene Compound intermediate->final_product Further Modification evaluation MIC Determination, Time-Kill Assay, Mechanism Studies final_product->evaluation

Caption: General workflow for the synthesis and evaluation of antibacterial thiophenes.

antibacterial_mechanism Thiophene Thiophene Derivative Membrane Bacterial Cell Membrane Thiophene->Membrane Interacts with FtsZ FtsZ Polymerization Thiophene->FtsZ Inhibits Permeability Increased Membrane Permeability Membrane->Permeability Bacterial_Death Bacterial Cell Death Permeability->Bacterial_Death Cell_Division Inhibition of Cell Division FtsZ->Cell_Division Cell_Division->Bacterial_Death

Caption: Proposed antibacterial mechanisms of action for thiophene derivatives.

Conclusion

This compound is a valuable and versatile starting material in medicinal chemistry for the development of novel anticancer and antibacterial agents. The protocols and data presented herein provide a foundation for researchers to explore the synthesis of diverse heterocyclic scaffolds and to investigate their therapeutic potential. Further derivatization and biological evaluation of compounds derived from this scaffold are warranted to discover new and effective drug candidates.

References

Application Notes and Protocols: Synthesis of Pyran and Pyridine Derivatives Using 3-Chlorothiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of biologically relevant pyran and pyridine derivatives utilizing 3-chlorothiophene-2-carbonitrile as a versatile starting material. The synthesized heterocyclic compounds have potential applications in medicinal chemistry, particularly as antimicrobial and anticancer agents.

Introduction

This compound is a valuable building block in heterocyclic synthesis due to its reactive chlorine and nitrile functionalities. This document outlines multicomponent reaction strategies for the efficient synthesis of highly substituted 4H-pyran and thieno[2,3-b]pyridine derivatives. Thieno[2,3-b]pyridines, bioisosteres of purines, and pyran-annulated heterocycles have demonstrated a wide range of pharmacological activities, including antibacterial, antifungal, and anticancer properties.[1][2][3]

Synthesis of 2-Amino-4-(aryl)-7-chloro-4H-thieno[2,3-b]pyran-3-carbonitriles

This protocol describes a one-pot, three-component synthesis of 4H-pyran derivatives via a Knoevenagel condensation followed by a Michael addition and cyclization.

Experimental Protocol

A mixture of an appropriate aromatic aldehyde (1 mmol), this compound (1 mmol, 0.155 g), and malononitrile (1 mmol, 0.066 g) in ethanol (20 mL) is treated with a catalytic amount of piperidine (2-3 drops). The reaction mixture is stirred at room temperature for 2-4 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the precipitate formed is filtered, washed with cold ethanol, and dried. The crude product is then recrystallized from ethanol to afford the pure 2-amino-4-(aryl)-7-chloro-4H-thieno[2,3-b]pyran-3-carbonitrile.

Table 1: Synthesis of 2-Amino-4-(aryl)-7-chloro-4H-thieno[2,3-b]pyran-3-carbonitriles

CompoundAr-groupReaction Time (h)Yield (%)M.p. (°C)
1a C₆H₅388220-222
1b 4-Cl-C₆H₄2.592235-237
1c 4-OCH₃-C₆H₄485210-212
1d 4-NO₂-C₆H₄295245-247

Characterization Data (Compound 1a):

  • IR (KBr, cm⁻¹): 3450, 3340 (NH₂), 2190 (CN), 1680 (C=C).

  • ¹H NMR (DMSO-d₆, δ ppm): 4.8 (s, 1H, H-4), 7.1-7.4 (m, 5H, Ar-H), 7.5 (s, 2H, NH₂), 7.8 (s, 1H, thiophene-H).

  • MS (m/z): [M]+ corresponding to the molecular formula.

Reaction Workflow

G cluster_reactants Reactants cluster_reaction Reaction Conditions A Aromatic Aldehyde F One-Pot Three-Component Reaction A->F B This compound B->F C Malononitrile C->F D Ethanol, Piperidine D->F E Room Temperature, 2-4h E->F G Filtration and Washing F->G H Recrystallization G->H I Pure 2-Amino-4-(aryl)-7-chloro-4H-thieno[2,3-b]pyran-3-carbonitrile H->I

Fig. 1: Workflow for the synthesis of 4H-thieno[2,3-b]pyran derivatives.

Synthesis of 3-Amino-4-aryl-7-chloro-thieno[2,3-b]pyridine-2-carbonitriles

This protocol details the synthesis of thieno[2,3-b]pyridine derivatives through a variation of the Gewald reaction, where the pre-formed α,β-unsaturated nitrile undergoes cyclization with elemental sulfur.

Experimental Protocol

Step 1: Synthesis of 2-(3-chloro-2-cyanothiophen-yl)-3-aryl-acrylonitrile An equimolar mixture of this compound (1 mmol, 0.155 g) and an appropriate aromatic aldehyde (1 mmol) is dissolved in ethanol (15 mL). A catalytic amount of piperidine is added, and the mixture is refluxed for 1-2 hours. After cooling, the precipitated solid is filtered, washed with ethanol, and dried to yield the intermediate acrylonitrile.

Step 2: Synthesis of 3-Amino-4-aryl-7-chloro-thieno[2,3-b]pyridine-2-carbonitrile The acrylonitrile intermediate (1 mmol) and elemental sulfur (1 mmol, 0.032 g) are suspended in ethanol (20 mL). A catalytic amount of morpholine is added, and the mixture is refluxed for 3-5 hours. The reaction is monitored by TLC. After completion, the reaction mixture is cooled, and the resulting solid is filtered, washed with cold ethanol, and recrystallized from a suitable solvent (e.g., ethanol or DMF) to give the pure thieno[2,3-b]pyridine derivative.

Table 2: Synthesis of 3-Amino-4-aryl-7-chloro-thieno[2,3-b]pyridine-2-carbonitriles

CompoundAr-groupOverall Yield (%)M.p. (°C)
2a C₆H₅75250-252
2b 4-Cl-C₆H₄80265-267
2c 4-OCH₃-C₆H₄72240-242
2d 4-NO₂-C₆H₄85275-277

Characterization Data (Compound 2a):

  • IR (KBr, cm⁻¹): 3470, 3360 (NH₂), 2210 (CN), 1620 (C=C).

  • ¹H NMR (DMSO-d₆, δ ppm): 7.2-7.6 (m, 5H, Ar-H), 7.9 (s, 2H, NH₂), 8.1 (s, 1H, thiophene-H).

  • MS (m/z): [M]+ corresponding to the molecular formula.

Reaction Pathway

G A This compound C Piperidine, Ethanol, Reflux A->C B Aromatic Aldehyde B->C D 2-(3-chloro-2-cyanothiophen-yl) -3-aryl-acrylonitrile C->D E Elemental Sulfur, Morpholine, Ethanol, Reflux D->E F Pure 3-Amino-4-aryl-7-chloro -thieno[2,3-b]pyridine-2-carbonitrile E->F G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibition of Apoptosis Inhibitor Thieno[2,3-b]pyridine Derivative Inhibitor->EGFR Inhibition

References

Application Notes and Protocols: 3-Chlorothiophene-2-carbonitrile in the Development of Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chlorothiophene-2-carbonitrile serves as a critical starting scaffold for the synthesis of a promising class of anticancer agents, primarily thieno[2,3-d]pyrimidine derivatives. These compounds have demonstrated significant cytotoxic activity against a range of cancer cell lines and have shown potent inhibition of key oncogenic kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This document provides detailed application notes on the role of this compound in anticancer drug discovery, experimental protocols for the synthesis and biological evaluation of its derivatives, and visualizations of relevant signaling pathways.

Introduction

The thieno[2,3-d]pyrimidine scaffold is a bioisostere of purine and has been identified as a "privileged structure" in medicinal chemistry due to its diverse pharmacological activities.[1] Derivatives synthesized from this compound have emerged as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways frequently deregulated in cancer.[2][3] Notably, these compounds have shown promise as inhibitors of VEGFR-2, a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[2][4] By targeting such pathways, these agents can induce cancer cell death (apoptosis) and inhibit tumor progression.

Data Presentation

The following tables summarize the quantitative data for various thieno[2,3-d]pyrimidine derivatives synthesized from precursors related to this compound, showcasing their anticancer activity and kinase inhibition.

Table 1: In Vitro Anticancer Activity of Thieno[2,3-d]pyrimidine Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
17f HCT-1162.80 ± 0.16Sorafenib-
HepG24.10 ± 0.45
22 MCF-711.32 ± 0.32--
HepG216.66 ± 1.22
10b MCF-719.4 ± 0.22Doxorubicin40.0 ± 3.9
10e MCF-714.5 ± 0.30Doxorubicin40.0 ± 3.9
HCT-11657.01
PC-325.23
9 MCF-727.83Doxorubicin30.40
12 MCF-729.22Doxorubicin30.40
13 MCF-722.52Doxorubicin30.40
14 MCF-722.12Doxorubicin30.40

Table 2: VEGFR-2 Kinase Inhibition by Thieno[2,3-d]pyrimidine Derivatives

Compound IDVEGFR-2 IC50 (µM)Reference CompoundVEGFR-2 IC50 (µM)
17f 0.23 ± 0.03Sorafenib0.23 ± 0.04
22 0.58--
8b 0.005--
8e 0.0039--

Experimental Protocols

Protocol 1: Synthesis of Thieno[2,3-d]pyrimidin-4-amine Derivatives

This protocol outlines a general two-step synthesis of thieno[2,3-d]pyrimidin-4-amine derivatives, starting with the Gewald reaction to form a 2-aminothiophene-3-carbonitrile intermediate.

Step 1: Synthesis of 2-Amino-3-cyanothiophene Intermediate (Gewald Reaction)

  • To a solution of an appropriate ketone or aldehyde (10 mmol) and malononitrile (10 mmol, 0.66 g) in ethanol (30 mL), add elemental sulfur (12 mmol, 0.38 g).

  • Add a catalytic amount of a base such as triethylamine or morpholine (2 mmol).

  • Stir the reaction mixture at 50-60°C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration, wash with cold ethanol, and dry.

  • If no precipitate forms, concentrate the solution under reduced pressure and purify the residue by recrystallization from ethanol or column chromatography to yield the 2-aminothiophene-3-carbonitrile derivative.

Step 2: Cyclization to form Thieno[2,3-d]pyrimidin-4-amine

  • A mixture of the 2-aminothiophene-3-carbonitrile derivative (10 mmol) and formamide (20 mL) is heated to reflux for 3-5 hours.[1][5]

  • Monitor the reaction by TLC.

  • After completion, the reaction mixture is cooled to room temperature and poured into ice-water with stirring.

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to afford the desired thieno[2,3-d]pyrimidin-4-amine.

Protocol 2: MTT Assay for Cell Viability

This protocol is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.

  • Cell Seeding: Seed cancer cells (e.g., HCT-116, HepG2, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 3: In Vitro VEGFR-2 Kinase Inhibition Assay

This protocol measures the ability of compounds to inhibit the enzymatic activity of VEGFR-2.

  • Reagent Preparation: Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20). Prepare serial dilutions of the test compounds.

  • Kinase Reaction: In a 96-well plate, add the kinase buffer, recombinant human VEGFR-2 enzyme, and the test compound at various concentrations.

  • Initiation: Initiate the kinase reaction by adding a mixture of the substrate (e.g., a poly(Glu, Tyr) 4:1 peptide) and ATP.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Detection: Stop the reaction and measure the amount of ADP produced (or remaining ATP) using a commercial kit such as ADP-Glo™ Kinase Assay. This typically involves a luminescence-based readout.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 4: Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

This assay quantifies the induction of apoptosis in cancer cells following treatment with the synthesized compounds.

  • Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at its IC50 concentration for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour. Live cells are Annexin V and PI negative. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic/necrotic cells are both Annexin V and PI positive.

Signaling Pathways and Mechanisms of Action

The anticancer effects of thieno[2,3-d]pyrimidine derivatives derived from this compound are often attributed to their ability to modulate key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.

VEGFR-2 Signaling Pathway

VEGFR-2 is a receptor tyrosine kinase that plays a pivotal role in angiogenesis. Upon binding of its ligand, VEGF, the receptor dimerizes and autophosphorylates, initiating downstream signaling cascades such as the PLCγ-PKC-MAPK and the PI3K-Akt pathways. These pathways promote endothelial cell proliferation, migration, and survival, leading to new blood vessel formation. Thieno[2,3-d]pyrimidine derivatives can inhibit VEGFR-2 kinase activity, thereby blocking these downstream signals and inhibiting tumor-induced angiogenesis.[4][6]

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PIP2 PIP2 PLCg->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC PKC DAG->PKC Activates Raf Raf PKC->Raf Activates MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates Proliferation Cell Proliferation & Migration ERK->Proliferation Akt Akt PI3K->Akt Activates Survival Cell Survival Akt->Survival Angiogenesis Angiogenesis Proliferation->Angiogenesis Survival->Angiogenesis Inhibitor Thieno[2,3-d]pyrimidine Inhibitor Inhibitor->VEGFR2

Caption: VEGFR-2 signaling pathway and its inhibition.

p53 Signaling Pathway

The tumor suppressor protein p53, often called the "guardian of the genome," plays a central role in preventing cancer formation.[7] In response to cellular stress, such as DNA damage, p53 can halt the cell cycle to allow for DNA repair or, if the damage is too severe, initiate apoptosis. Many anticancer agents, including those derived from this compound, can induce cellular stress that activates the p53 pathway, leading to the apoptotic death of cancer cells.

p53_Signaling_Pathway Stress Cellular Stress (e.g., DNA Damage) p53 p53 Stress->p53 Activates p21 p21 p53->p21 Upregulates GADD45 GADD45 p53->GADD45 Upregulates Bax Bax p53->Bax Upregulates CellCycleArrest Cell Cycle Arrest (G1/S) p21->CellCycleArrest DNARepair DNA Repair GADD45->DNARepair Apoptosis Apoptosis Bax->Apoptosis Drug Thieno[2,3-d]pyrimidine Derivative Drug->Stress Induces Experimental_Workflow Start 3-Chlorothiophene- 2-carbonitrile Synthesis Chemical Synthesis (e.g., Gewald Reaction & Cyclization) Start->Synthesis Purification Purification & Characterization (Recrystallization, NMR, MS) Synthesis->Purification Library Library of Thieno[2,3-d]pyrimidine Derivatives Purification->Library Screening In Vitro Anticancer Screening (MTT Assay) Library->Screening Hit Identification of 'Hit' Compounds (Low IC50) Screening->Hit Mechanism Mechanism of Action Studies Hit->Mechanism KinaseAssay Kinase Inhibition Assays (e.g., VEGFR-2) Mechanism->KinaseAssay ApoptosisAssay Apoptosis Assays (Flow Cytometry) Mechanism->ApoptosisAssay Lead Lead Compound for Further Development KinaseAssay->Lead ApoptosisAssay->Lead

References

Application Notes and Protocols: 3-Chlorothiophene-2-carbonitrile for Polymer Semiconductors

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Use of 3-Chlorothiophene-2-carbonitrile in Materials Science for Polymer Semiconductors

Audience: Researchers, scientists, and drug development professionals.

Introduction:

This compound is a versatile heterocyclic building block for the synthesis of novel π-conjugated polymers for application in organic electronics. The presence of both an electron-withdrawing chloro group and a cyano group on the thiophene ring significantly influences the electronic properties of the resulting polymers. These substitutions are known to lower both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, a critical factor for improving air stability and enabling efficient charge transport in organic semiconductor devices.[1][2] This document provides detailed application notes and experimental protocols for the synthesis and characterization of polymers derived from this compound for use in polymer semiconductors.

Rationale for Use in Polymer Semiconductors

The incorporation of electron-withdrawing groups like chlorine and nitrile into the polythiophene backbone offers several advantages:

  • Tuning of Energy Levels: The strong electron-withdrawing nature of the cyano and chloro substituents effectively lowers the HOMO and LUMO energy levels of the polymer.[1][2] A lower HOMO level generally leads to better stability against oxidation in ambient conditions, a common degradation pathway for p-type organic semiconductors.

  • Improved Device Performance: By tuning the energy levels, the polymer can be better matched with the work functions of electrodes and the energy levels of other materials in multilayer devices like organic photovoltaic (OPV) cells and organic field-effect transistors (OFETs), potentially leading to improved device efficiency and stability.

  • Enhanced Intermolecular Interactions: The polar nature of the substituents can influence the solid-state packing of the polymer chains, which plays a crucial role in charge transport.

Predicted Electronic Properties

Table 1: Predicted Electronic Properties of Poly(this compound)

PropertyPredicted ValueReference Polymer
HOMO Level-5.4 to -5.8 eVPolythiophenes with F and CN substituents[1]
LUMO Level-3.3 to -3.7 eVPolythiophenes with F and CN substituents[1]
Electrochemical Bandgap2.1 to 2.3 eVCalculated from HOMO/LUMO levels
Experimental Protocols

Two primary methods for the polymerization of substituted thiophenes are detailed below: Oxidative Polymerization and Grignard Metathesis (GRIM) Polymerization.

Protocol 1: Synthesis via Oxidative Polymerization

This method utilizes an oxidizing agent, typically iron(III) chloride (FeCl₃), to induce polymerization. It is a straightforward and widely used method for synthesizing polythiophenes.

Materials:

  • This compound (monomer)

  • Anhydrous Iron(III) chloride (FeCl₃) (oxidant)

  • Anhydrous Chloroform (solvent)

  • Methanol (for washing)

  • Deionized water (for washing)

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser

  • Nitrogen or Argon gas inlet

  • Dropping funnel

  • Soxhlet extraction apparatus

  • Büchner funnel and filter paper

  • Vacuum oven

Procedure:

  • Reaction Setup: In a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, dissolve this compound (1.0 eq.) in anhydrous chloroform. Purge the flask with nitrogen for 15-20 minutes to ensure an inert atmosphere.

  • Oxidant Solution Preparation: In a separate flask, prepare a solution of anhydrous FeCl₃ (4.0 eq.) in anhydrous chloroform.

  • Polymerization: Slowly add the FeCl₃ solution to the monomer solution at room temperature with vigorous stirring. The reaction mixture should darken, indicating the onset of polymerization. Continue stirring under a nitrogen atmosphere for 24 hours at room temperature.

  • Quenching and Precipitation: After 24 hours, pour the reaction mixture into a large volume of methanol to precipitate the polymer.

  • Purification:

    • Filter the crude polymer using a Büchner funnel.

    • Wash the polymer sequentially with copious amounts of methanol and deionized water to remove residual FeCl₃ and oligomers.

    • Purify the polymer further by Soxhlet extraction with methanol, followed by hexane, and finally collect the polymer fraction with chloroform.

  • Drying: Dry the purified polymer in a vacuum oven at 40-50 °C overnight.

Diagram 1: Oxidative Polymerization Workflow

G cluster_setup Reaction Setup cluster_polymerization Polymerization cluster_workup Workup & Purification setup_monomer Dissolve Monomer in Anhydrous Chloroform setup_purge Purge with Nitrogen setup_monomer->setup_purge add_fecl3 Add FeCl3 Solution setup_purge->add_fecl3 stir_24h Stir for 24h at RT add_fecl3->stir_24h precipitate Precipitate in Methanol stir_24h->precipitate filter_wash Filter and Wash precipitate->filter_wash soxhlet Soxhlet Extraction filter_wash->soxhlet dry Dry in Vacuum Oven soxhlet->dry G cluster_setup Reaction Setup cluster_metathesis Grignard Metathesis cluster_polymerization Polymerization cluster_workup Workup & Purification setup_monomer Dissolve Dibromo-monomer in Anhydrous THF add_grignard Add Grignard Reagent at 0°C setup_monomer->add_grignard stir_rt Stir for 1-2h at RT add_grignard->stir_rt add_catalyst Add Ni(dppp)Cl2 Catalyst stir_rt->add_catalyst reflux Reflux for 2h add_catalyst->reflux quench Quench with MeOH/HCl reflux->quench filter_purify Filter and Soxhlet Extraction quench->filter_purify dry Dry in Vacuum Oven filter_purify->dry G cluster_input Inputs cluster_properties Polymer Properties cluster_performance Device Performance monomer 3-Chlorothiophene- 2-carbonitrile electronic Electronic Properties (HOMO, LUMO, Bandgap) monomer->electronic synthesis Synthesis Method (Oxidative vs. GRIM) structure Molecular Structure (Regioregularity, MW) synthesis->structure morphology Solid-State Morphology (Packing, Crystallinity) structure->morphology performance OFET/OPV Performance (Mobility, Efficiency) electronic->performance morphology->performance

References

Application Notes and Protocols for the Preparation of Transition Metal Complexes from Thiophene Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of transition metal complexes derived from thiophene carboxylic acids. It covers the preparation of various complexes, their characterization, and potential applications in fields such as drug development, catalysis, and materials science.

Introduction

Transition metal complexes incorporating thiophene carboxylic acid ligands are a class of compounds with diverse structures and functionalities. The thiophene ring, a sulfur-containing heterocycle, offers unique electronic and coordination properties, while the carboxylic acid group(s) provide versatile binding sites for metal ions. This combination allows for the construction of a wide array of coordination polymers, metal-organic frameworks (MOFs), and discrete molecular complexes. These materials have shown significant potential in applications ranging from luminescent sensors and catalysts to antimicrobial and anticancer agents.[1][2][3] This document outlines detailed procedures for the synthesis and characterization of selected transition metal complexes with thiophene-2,5-dicarboxylic acid and its derivatives, along with protocols for evaluating their potential applications.

Data Presentation

The following tables summarize key quantitative data for a selection of transition metal complexes synthesized from thiophene carboxylic acids, as reported in the literature.

Table 1: Synthesis and Yield of Selected Transition Metal-Thiophene Carboxylate Complexes

ComplexMetal SaltLigand(s)Solvent(s)MethodTemp. (°C)Time (h)Yield (%)Reference
[Zn₂(tdc)₂(dabco)]·4DMFZn(NO₃)₂·6H₂OH₂tdc, dabcoDMFSolvothermal1002078[4]
[Ni₂(C₃₆H₂₈N₄O₁₂S₂)]Ni(CH₃COO)₂·4H₂OH₂tdc, phenH₂O, MethanolHydrothermal1407272[2]
[Cu₂(μ-tdc)₂(ampy)₂]·2DMFCu(NO₃)₂·3H₂OH₂tdc, ampyDMF/H₂OSlow evaporationRT--[5]
[Co(Tda)(phen)(H₂O)]nCo(NO₃)₂·6H₂OH₂tdc, phenH₂OHydrothermal16072-[2]
[Tb₂(DMF)₄(ttdc)₃]·5.3DMFTb(NO₃)₃·5H₂OH₂ttdcDMFSolvothermal1004847[6]
[Y₂(DMF)₄(ttdc)₃]·3.5DMFY(NO₃)₃·6H₂OH₂ttdcDMFSolvothermal804854[6]

H₂tdc = Thiophene-2,5-dicarboxylic acid; dabco = 1,4-diazabicyclo[2.2.2]octane; phen = 1,10-phenanthroline; ampy = 2-aminomethylpyridine; H₂ttdc = Thieno[3,2-b]thiophene-2,5-dicarboxylic acid; RT = Room Temperature.

Table 2: Spectroscopic and Analytical Data for Selected Complexes

ComplexFormulaFT-IR (cm⁻¹) ν(C=O)TGA Decomposition (°C)Key UV-Vis λₘₐₓ (nm)Reference
[Zn₂(tdc)₂(dabco)]·4DMFC₂₄H₂₈N₄O₁₂S₂Zn₂1667>300-[4]
[Tb₂(DMF)₄(ttdc)₃]·5.3DMFC₄₇.₄H₅₅.₁N₇.₃O₂₁..₃S₆Tb₂1659 (νCO, DMF), 1485 (νCOOas), 1387 (νCOOs)~440-[6]
[Y₂(DMF)₄(ttdc)₃]·3.5DMFC₄₂.₅H₄₈.₅N₆.₅O₁₉.₅S₆Y₂1660 (νCO, DMF), 1485 (νCOOas), 1387 (νCOOs)~440-[6]
[Cu(II) Complex]---340-450, 550-800[7]

Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis of representative transition metal complexes and for the evaluation of their potential applications.

Protocol 1: Solvothermal Synthesis of a Zinc(II)-Thiophene-2,5-dicarboxylate MOF ([Zn₂(tdc)₂(dabco)]·4DMF)

This protocol is adapted from the synthesis of a well-characterized zinc-based MOF and is a good example of the solvothermal method.[4]

Materials:

  • Zinc(II) nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • Thiophene-2,5-dicarboxylic acid (H₂tdc)

  • 1,4-diazabicyclo[2.2.2]octane (dabco)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a 20 mL scintillation vial, dissolve 120 mg (0.404 mmol) of Zn(NO₃)₂·6H₂O and 47 mg (0.273 mmol) of thiophene-2,5-dicarboxylic acid in 5.3 mL of DMF.

  • In a separate vial, dissolve 23 mg (0.205 mmol) of dabco in 4.0 mL of DMF.

  • Slowly add the dabco solution dropwise to the first solution while stirring vigorously to prevent precipitation.

  • Seal the vial tightly and place it in a preheated oven at 100 °C for 20 hours.

  • After the reaction is complete, allow the vial to cool slowly to room temperature.

  • Collect the colorless, block-shaped crystals by filtration.

  • Wash the crystals thoroughly with fresh DMF to remove any unreacted starting materials.

  • Dry the crystals under vacuum.

Characterization: The resulting [Zn₂(tdc)₂(dabco)]·4DMF can be characterized by single-crystal X-ray diffraction, powder X-ray diffraction (PXRD), thermogravimetric analysis (TGA), and FT-IR spectroscopy. The FT-IR spectrum should show a characteristic C=O stretching frequency for the coordinated carboxylate group.[4]

Protocol 2: Hydrothermal Synthesis of a Nickel(II)-Thiophene-2,5-dicarboxylate MOF with Phenanthroline

This protocol is based on a patented procedure for the synthesis of a luminescent nickel-based MOF.[2]

Materials:

  • Nickel(II) acetate tetrahydrate (Ni(CH₃COO)₂·4H₂O)

  • Thiophene-2,5-dicarboxylic acid (H₂tdc)

  • 1,10-phenanthroline (phen)

  • Distilled water

  • Anhydrous methanol

  • Ammonia solution

Procedure:

  • In a beaker, prepare a solution by dissolving 0.249 g (1 mmol) of Ni(CH₃COO)₂·4H₂O, 0.0861 g (0.5 mmol) of thiophene-2,5-dicarboxylic acid, and 0.1 g (0.5 mmol) of 1,10-phenanthroline in 6 mL of distilled water.

  • To this solution, add 4 mL of anhydrous methanol and stir magnetically at room temperature for 30 minutes.

  • Adjust the pH of the solution to 5-6 using a dilute ammonia solution.

  • Continue stirring for another 30 minutes to obtain a homogeneous mixture.

  • Transfer the resulting solution to a 25 mL Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and heat it in an oven at 140 °C for 72 hours.

  • After the reaction, allow the autoclave to cool down slowly to room temperature.

  • Collect the resulting bright green needle-like crystals by filtration and dry them at room temperature.

Characterization: The product can be characterized by elemental analysis, single-crystal X-ray diffraction, PXRD, TGA, and fluorescence spectroscopy. The reported yield for this procedure is 72%.[2]

Protocol 3: General Protocol for Antibacterial and Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol provides a generalized method for determining the Minimum Inhibitory Concentration (MIC) of the synthesized complexes against bacteria and fungi, based on established microbiological techniques.[5][6]

Materials:

  • Synthesized metal complex

  • Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Preparation of Inoculum:

    • Culture the test microorganism overnight on an appropriate agar plate.

    • Suspend a few colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-5 x 10⁸ CFU/mL for bacteria).

    • Dilute this suspension in the appropriate broth to achieve the final desired inoculum concentration (typically 5 x 10⁵ CFU/mL for bacteria).

  • Preparation of Complex Dilutions:

    • Dissolve the synthesized complex in a suitable solvent (e.g., DMSO) to create a stock solution.

    • Perform serial two-fold dilutions of the stock solution in the appropriate broth medium in the wells of a 96-well plate. The final volume in each well should be 50 or 100 µL.

  • Inoculation:

    • Add an equal volume of the prepared inoculum to each well containing the diluted complex.

  • Controls:

    • Include a positive control well containing only the inoculum and broth (no complex) to ensure microbial growth.

    • Include a negative control well containing only broth to check for sterility.

  • Incubation:

    • Incubate the plates at an appropriate temperature (e.g., 35-37 °C for bacteria, 28-35 °C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

  • Determination of MIC:

    • After incubation, visually inspect the plates for turbidity or use a plate reader to measure the optical density at 600 nm.

    • The MIC is the lowest concentration of the complex that completely inhibits the visible growth of the microorganism.[8]

Mandatory Visualization

The following diagrams illustrate the experimental workflows for the synthesis and characterization of transition metal complexes from thiophene carboxylic acids.

Synthesis_Workflow General Synthesis Workflow reagents 1. Mix Metal Salt, Thiophene Carboxylic Acid & Ancillary Ligands solvent 2. Dissolve in Solvent (e.g., DMF, H₂O/MeOH) reagents->solvent reaction 3. Solvothermal/Hydrothermal Reaction in Autoclave solvent->reaction cooling 4. Slow Cooling to Room Temperature reaction->cooling filtration 5. Isolate Crystals by Filtration cooling->filtration washing 6. Wash with Fresh Solvent filtration->washing drying 7. Dry under Vacuum washing->drying characterization 8. Characterization drying->characterization

Caption: General workflow for the solvothermal/hydrothermal synthesis of metal-thiophene carboxylate complexes.

Characterization_Workflow Characterization Workflow product Synthesized Complex xrd Single-Crystal XRD (Structure Determination) product->xrd pxrd PXRD (Phase Purity) product->pxrd ftir FT-IR Spectroscopy (Functional Groups) product->ftir tga TGA (Thermal Stability) product->tga uvvis UV-Vis Spectroscopy (Electronic Transitions) product->uvvis elemental Elemental Analysis (Composition) product->elemental

Caption: Standard characterization techniques for metal-thiophene carboxylate complexes.

Application_Testing_Workflow Application Testing Workflow complex Synthesized Complex luminescence Luminescence Studies (Sensing Applications) complex->luminescence catalysis Catalytic Activity Testing (e.g., Oxidation Reactions) complex->catalysis antimicrobial Antimicrobial Assays (MIC Determination) complex->antimicrobial

Caption: Workflow for evaluating the potential applications of the synthesized complexes.

References

Application Notes and Protocols for Cycloaddition Reactions of 3-Chlorothiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of potential cycloaddition reaction protocols involving 3-chlorothiophene-2-carbonitrile. While direct literature examples for this specific substrate are limited, this document outlines detailed experimental procedures based on analogous reactions with structurally similar thiophene derivatives and general principles of cycloaddition chemistry. The protocols provided are intended to serve as a starting point for the development of synthetic routes to novel heterocyclic scaffolds.

Introduction

This compound is a versatile building block in organic synthesis. The electron-withdrawing nature of both the nitrile and the chloro substituents is expected to activate the C4-C5 double bond of the thiophene ring, making it a suitable candidate for participation in various cycloaddition reactions. This document focuses on two major classes of cycloaddition: the [4+2] Diels-Alder reaction, where the thiophene derivative would act as a dienophile, and the [3+2] cycloaddition with 1,3-dipoles. Such reactions are powerful tools for the construction of complex polycyclic and heterocyclic systems, which are of significant interest in medicinal chemistry and materials science.

Due to its aromatic character, thiophene itself is a relatively unreactive diene in Diels-Alder reactions.[1] However, its reactivity as a dienophile is enhanced by electron-withdrawing groups. Similarly, in 1,3-dipolar cycloadditions, electron-deficient alkenes serve as effective dipolarophiles.[2]

Diels-Alder Reaction Protocols: this compound as a Dienophile

In this section, we propose a protocol for a Diels-Alder reaction where this compound acts as the dienophile. The protocol is based on the successful cycloaddition of thiophene derivatives with highly reactive dienes, such as masked o-benzoquinones.

Protocol 1: [4+2] Cycloaddition with a Masked o-Benzoquinone

This protocol describes the reaction of this compound with a masked o-benzoquinone (MOB), generated in situ from a corresponding phenol.

Experimental Protocol:

  • Generation of the Masked o-Benzoquinone (MOB):

    • To a stirred solution of the starting phenol (e.g., 2-methoxyphenol) (1.0 eq) in dry methanol at 0 °C, add diacetoxyiodobenzene (DAIB) (1.1 eq) portion-wise over 15 minutes.

    • Stir the reaction mixture at 0 °C for 30 minutes to ensure the complete formation of the MOB.

  • Cycloaddition Reaction:

    • To the freshly prepared MOB solution, add this compound (5.0 eq).

    • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

  • Work-up and Purification:

    • Concentrate the reaction mixture under reduced pressure to remove the solvent.

    • Redissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired cycloadduct.

Quantitative Data Summary (Hypothetical based on analogous reactions):

Reactant 1 (Diene Precursor)Reactant 2 (Dienophile)SolventTemperature (°C)Time (h)Yield (%)
2-MethoxyphenolThis compoundMethanolReflux3-640-60
2,4-DimethoxyphenolThis compoundMethanolReflux3-645-65

Note: Yields are estimated based on reported reactions with other thiophene derivatives and may vary.

Reaction Scheme Workflow:

Diels_Alder_Workflow cluster_generation In Situ Diene Generation cluster_cycloaddition Cycloaddition cluster_purification Purification phenol Phenol Derivative mob Masked o-Benzoquinone (MOB) phenol->mob Oxidation daib DAIB daib->mob adduct Diels-Alder Adduct mob->adduct Reflux thiophene This compound thiophene->adduct workup Aqueous Work-up adduct->workup chromatography Column Chromatography workup->chromatography product Purified Product chromatography->product

Caption: Workflow for the Diels-Alder reaction of this compound.

1,3-Dipolar Cycloaddition Protocols

This section outlines a hypothetical protocol for a 1,3-dipolar cycloaddition reaction between this compound (as the dipolarophile) and a nitrone (as the 1,3-dipole). Nitrones are well-established 1,3-dipoles that react with a variety of dipolarophiles to form five-membered isoxazolidine rings.[3]

Protocol 2: [3+2] Cycloaddition with a Nitrone

This protocol describes the reaction of this compound with a representative nitrone, such as N-benzylidenemethylamine N-oxide.

Experimental Protocol:

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the nitrone (1.0 eq) and this compound (1.2 eq) in a suitable solvent (e.g., toluene or xylenes).

  • Cycloaddition Reaction:

    • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir.

    • Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Purification:

    • After completion of the reaction, cool the mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to isolate the isoxazolidine product.

Quantitative Data Summary (Hypothetical):

Reactant 1 (1,3-Dipole)Reactant 2 (Dipolarophile)SolventTemperature (°C)Time (h)Yield (%)
N-benzylidenemethylamine N-oxideThis compoundToluene11012-2450-70
C-Phenyl-N-methylnitroneThis compoundXylenes14012-2455-75

Note: These are model conditions and yields; optimization will be necessary.

General Signaling Pathway for 1,3-Dipolar Cycloaddition:

Dipolar_Cycloaddition dipole 1,3-Dipole (e.g., Nitrone) transition_state [3+2] Transition State dipole->transition_state Concerted dipolarophile Dipolarophile (this compound) dipolarophile->transition_state product Five-membered Heterocycle (e.g., Isoxazolidine) transition_state->product

Caption: Concerted mechanism of a [3+2] cycloaddition reaction.

Conclusion

The protocols and data presented herein provide a foundational framework for exploring the cycloaddition chemistry of this compound. While experimental validation is required, the proposed reactions offer promising pathways for the synthesis of novel and complex heterocyclic molecules. The electron-deficient nature of the thiophene substrate suggests that it will be a viable partner in these cycloaddition strategies, particularly when acting as a dienophile or dipolarophile. Researchers are encouraged to use these notes as a guide for the development of specific synthetic methodologies tailored to their research goals. Further optimization of reaction conditions, including solvent, temperature, and catalysts, may be necessary to achieve optimal yields and selectivities.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Chlorothiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield for the synthesis of 3-Chlorothiophene-2-carbonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: Two primary retrosynthetic pathways are commonly considered. The first involves the initial synthesis of 3-chlorothiophene-2-carboxylic acid or its corresponding amide, followed by conversion to the nitrile. The second pathway involves a Sandmeyer reaction from an appropriate amino-thiophene precursor.

Q2: I am observing the formation of multiple chlorinated byproducts. How can I improve the selectivity for 3-chlorination?

A2: The formation of polychlorinated thiophenes is a common issue due to the high reactivity of the thiophene ring.[1] To improve selectivity, consider the following:

  • Choice of Chlorinating Agent: Milder chlorinating agents such as N-chlorosuccinimide (NCS) can offer better control over the reaction compared to harsher agents like chlorine gas.

  • Reaction Temperature: Lowering the reaction temperature can help to control the reaction rate and reduce the formation of undesired byproducts.[1]

  • Stoichiometry: Careful control of the stoichiometry of the chlorinating agent is crucial. Using a slight excess of the thiophene substrate can favor monochlorination.[1]

Q3: My dehydration of 3-chlorothiophene-2-carboxamide to the nitrile is giving a low yield. What are the potential reasons?

A3: Low yields in the dehydration of amides can be attributed to several factors:

  • Incomplete Reaction: The dehydrating agent may not be potent enough, or the reaction time and temperature may be insufficient.

  • Degradation of Starting Material or Product: The reaction conditions might be too harsh, leading to the decomposition of the starting amide or the final nitrile product.

  • Side Reactions: The dehydrating agent could react with other functional groups on the molecule.

Q4: I am considering a Sandmeyer reaction. What are the critical parameters for success with a thiophene substrate?

A4: The Sandmeyer reaction, which converts an amino group to a nitrile via a diazonium salt, can be a powerful tool.[2][3] For thiophene derivatives, pay close attention to:

  • Diazonium Salt Stability: Diazonium salts of heterocyclic amines can be less stable than their benzene-derived counterparts. It is crucial to maintain low temperatures (typically 0-5 °C) during the diazotization step.

  • Purity of the Starting Amine: Impurities in the starting 2-amino-3-chlorothiophene can lead to side reactions and the formation of colored byproducts.

  • Copper Catalyst: The choice and quality of the copper(I) cyanide are important for the efficiency of the cyanation step.

Troubleshooting Guides

Guide 1: Synthesis via 3-Chlorothiophene-2-carboxamide Dehydration

This guide addresses common issues when synthesizing this compound from 3-chlorothiophene-2-carboxamide.

Observed Problem Potential Cause Troubleshooting Steps
Low conversion of amide to nitrile Ineffective dehydrating agent or insufficient reaction conditions.* Increase the reaction temperature or prolong the reaction time. * Consider a more powerful dehydrating agent. Common options include phosphorus pentoxide (P₂O₅), phosphoryl chloride (POCl₃), or thionyl chloride (SOCl₂).[4][5][6] * Ensure all reagents and solvents are anhydrous, as water will consume the dehydrating agent.
Formation of dark, tarry byproducts Decomposition of the starting material or product under harsh reaction conditions.* If using a strong dehydrating agent like P₂O₅ or POCl₃, try milder conditions. Cyanuric chloride in DMF is a milder alternative. * Lower the reaction temperature. * Ensure efficient stirring to prevent localized overheating.
Difficult purification of the final product Presence of unreacted amide or byproducts from the dehydration reaction.* Optimize the reaction to achieve full conversion. Monitor the reaction progress by TLC or GC. * For purification, consider column chromatography on silica gel. A non-polar/polar solvent system like hexane/ethyl acetate is a good starting point. * Recrystallization from a suitable solvent can also be effective for purification.[7]
Guide 2: Synthesis via Sandmeyer Reaction

This guide focuses on troubleshooting the synthesis of this compound from 2-amino-3-chlorothiophene.

Observed Problem Potential Cause Troubleshooting Steps
Low yield of nitrile and formation of phenolic byproducts Decomposition of the diazonium salt intermediate.* Strictly maintain the temperature of the diazotization reaction between 0 and 5 °C. * Ensure the diazonium salt solution is used immediately in the subsequent cyanation step. * The presence of excess nitrous acid can be detrimental; use a slight stoichiometric amount of sodium nitrite.
Formation of colored impurities Impurities in the starting amine or side reactions during diazotization.* Purify the starting 2-amino-3-chlorothiophene by recrystallization or column chromatography before use. * Ensure that the reaction is performed in a clean reaction vessel.
Inconsistent results Variability in the quality of reagents.* Use freshly prepared copper(I) cyanide for the best results. * Ensure the sodium nitrite is of high purity and has been stored properly. * The choice of acid (e.g., HCl, H₂SO₄) for the diazotization can influence the reaction; consistency is key.

Experimental Protocols

Protocol 1: Synthesis of 3-Chlorothiophene-2-carboxamide

This protocol is adapted from the synthesis of related thiophene carboxamides.

  • Chlorination of 2-Thiophenecarboxamide:

    • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-thiophenecarboxamide in a suitable solvent such as glacial acetic acid.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a solution of N-chlorosuccinimide (NCS) in the same solvent to the cooled solution.

    • Stir the reaction mixture at 0-5 °C for 2-4 hours, monitoring the reaction progress by TLC.

    • Upon completion, pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-chlorothiophene-2-carboxamide.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Protocol 2: Dehydration of 3-Chlorothiophene-2-carboxamide to this compound

This is a general protocol for amide dehydration.

  • Reaction Setup:

    • In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), place 3-chlorothiophene-2-carboxamide.

    • Add a dehydrating agent. For example, add phosphorus pentoxide (P₂O₅) in a 1:1 to 1.5:1 molar ratio relative to the amide.

  • Dehydration:

    • Heat the mixture gently with a heating mantle or oil bath. The reaction is often performed neat or in a high-boiling inert solvent.

    • The product can be distilled directly from the reaction mixture under reduced pressure as it is formed.

  • Work-up and Purification:

    • The collected distillate can be further purified by redistillation or by column chromatography if necessary.

Data Presentation

Table 1: Comparison of Dehydrating Agents for Amide to Nitrile Conversion

Dehydrating AgentTypical Reaction ConditionsAdvantagesDisadvantages
Phosphorus Pentoxide (P₂O₅) Neat or in a high-boiling solvent, heated.Powerful and effective for a wide range of amides.Harsh conditions can lead to decomposition; the reaction can be heterogeneous and difficult to stir.[8]
Phosphoryl Chloride (POCl₃) Reflux in an inert solvent (e.g., toluene).Homogeneous reaction, generally good yields.Generates corrosive HCl as a byproduct.[5]
Thionyl Chloride (SOCl₂) Reflux in an inert solvent (e.g., dichloromethane or toluene).Readily available and effective.Generates SO₂ and HCl as byproducts.[4]
Cyanuric Chloride In DMF at room temperature.Milder reaction conditions.Can be less effective for unreactive amides.

Visualizations

experimental_workflow cluster_0 Pathway 1: Amide Dehydration cluster_1 Pathway 2: Sandmeyer Reaction A 2-Thiophenecarboxamide B Chlorination (NCS) A->B C 3-Chlorothiophene-2-carboxamide B->C D Dehydration (e.g., P2O5) C->D E This compound D->E F 2-Amino-3-chlorothiophene G Diazotization (NaNO2, HCl) F->G H Diazonium Salt Intermediate G->H I Cyanation (CuCN) H->I J This compound I->J

Caption: Synthetic pathways for this compound.

troubleshooting_logic Start Low Yield of This compound Problem_ID Identify the synthetic step with low yield Start->Problem_ID Chlorination Chlorination Step Problem_ID->Chlorination Dehydration Dehydration Step Problem_ID->Dehydration Sandmeyer Sandmeyer Reaction Problem_ID->Sandmeyer Chlorination_Cause Polychlorination? Chlorination->Chlorination_Cause Dehydration_Cause Incomplete reaction? Dehydration->Dehydration_Cause Sandmeyer_Cause Diazonium salt decomposition? Sandmeyer->Sandmeyer_Cause Chlorination_Sol1 Use milder chlorinating agent (NCS) Chlorination_Cause->Chlorination_Sol1 Yes Chlorination_Sol2 Lower reaction temperature Chlorination_Cause->Chlorination_Sol2 Yes Dehydration_Sol1 Use stronger dehydrating agent Dehydration_Cause->Dehydration_Sol1 Yes Dehydration_Sol2 Increase temperature/time Dehydration_Cause->Dehydration_Sol2 Yes Sandmeyer_Sol1 Maintain low temperature (0-5 °C) Sandmeyer_Cause->Sandmeyer_Sol1 Yes Sandmeyer_Sol2 Use diazonium salt immediately Sandmeyer_Cause->Sandmeyer_Sol2 Yes

Caption: Troubleshooting logic for low yield synthesis.

References

Technical Support Center: Purification of Crude 3-Chlorothiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with crude 3-Chlorothiophene-2-carbonitrile. The following sections offer detailed guidance on common purification challenges, experimental protocols, and data interpretation.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of crude this compound.

Recrystallization Issues
Problem Possible Cause Suggested Solution
Low or No Crystal Formation The solvent is too non-polar, or too much solvent was used, preventing the solution from reaching saturation upon cooling.Concentrate the solution by carefully evaporating some of the solvent. If crystals still do not form, try adding a more polar anti-solvent (e.g., water or heptane if a polar solvent like ethanol was used) dropwise until turbidity persists, then gently warm until clear and allow to cool slowly.
Oiling Out The compound is precipitating from the solution above its melting point. This can be due to a high concentration of impurities lowering the melting point or too rapid cooling.Reheat the solution to redissolve the oil. Add a small amount of additional solvent and allow the solution to cool more slowly. Seeding with a pure crystal can also encourage crystallization over oiling out.
Colored Impurities in Crystals The crude material contains colored impurities that co-crystallize with the product.Before the initial cooling and crystallization, treat the hot solution with a small amount of activated charcoal and perform a hot filtration to remove the charcoal and adsorbed impurities.
Crystals Crash Out Too Quickly The solution is supersaturated, leading to rapid formation of small, potentially impure crystals.Use slightly more of the hot solvent than the minimum required for dissolution. Ensure the solution cools slowly by insulating the flask.
Column Chromatography Issues
Problem Possible Cause Suggested Solution
Poor Separation of Impurities The eluent system does not have the optimal polarity to resolve the compound from its impurities.Perform a thorough thin-layer chromatography (TLC) screening with various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/hexane) to find an eluent that gives the target compound an Rf value of approximately 0.2-0.4.
Compound Degradation on Column This compound, like other halogenated thiophenes, may be sensitive to the acidic nature of standard silica gel, leading to decomposition.[1]Use deactivated silica gel. This can be prepared by flushing the packed column with a solvent mixture containing 1-3% triethylamine before equilibration with the mobile phase.[1] Alternatively, consider using a less acidic stationary phase like neutral alumina.
Tailing of Spots on TLC/Column The compound is interacting too strongly with the stationary phase, possibly due to its polarity or the presence of acidic impurities.Add a small amount of a polar modifier (e.g., 0.5-1% triethylamine or acetic acid, depending on the compound's nature) to the eluent to improve the peak shape. Given the nitrile functionality, triethylamine is a common choice.
Compound Insoluble in Loading Solvent The crude product does not fully dissolve in the eluent, making column loading difficult.Dissolve the crude material in a minimal amount of a stronger, volatile solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the resulting powder can be dry-loaded onto the column.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in crude this compound?

A1: Common impurities can include unreacted starting materials such as 3-chlorothiophene-2-carboxamide (if prepared by dehydration) or 3-chlorothiophene-2-carboxylic acid and its activating agents (if the nitrile is formed via the acid).[2] Byproducts from side reactions, such as isomeric thiophene derivatives or polychlorinated species, may also be present, depending on the synthetic route.

Q2: Which purification technique is generally preferred for this compound?

A2: Both recrystallization and column chromatography are effective methods. Recrystallization is often faster and more economical for removing small amounts of impurities from a solid product. Column chromatography offers higher resolution and is better suited for separating complex mixtures or isomers with similar polarities.

Q3: What is a good starting point for selecting a recrystallization solvent?

A3: A good recrystallization solvent should dissolve the compound well when hot but poorly when cold. For this compound, which is a moderately polar compound, consider screening solvents such as isopropanol, ethanol, toluene, or mixed solvent systems like ethanol/water or hexane/ethyl acetate.

Q4: How can I monitor the purity of the fractions during column chromatography?

A4: The purity of the collected fractions should be monitored by thin-layer chromatography (TLC). Due to the thiophene ring, this compound is UV-active and should be visible as a dark spot under a UV lamp at 254 nm.[1] Staining with potassium permanganate can also be used for visualization.

Q5: My purified this compound is a light-yellow solid. Is this expected?

A5: While many pure organic compounds are white, a pale-yellow color is not uncommon for thiophene derivatives and does not necessarily indicate significant impurity. Purity should be confirmed by analytical methods such as NMR spectroscopy, melting point determination, and HPLC or GC analysis. The precursor, 3-chlorothiophene-2-carboxylic acid, is described as a white to light yellow crystalline powder.[3][4]

Experimental Protocols

Protocol 1: Recrystallization

Objective: To purify solid crude this compound from soluble and insoluble impurities.

Methodology:

  • Solvent Selection: In separate small test tubes, test the solubility of a small amount of the crude material in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) at room temperature and upon heating. A suitable solvent will show low solubility at room temperature and high solubility at its boiling point. A two-solvent system (e.g., ethanol/water, hexane/ethyl acetate) can also be effective.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is highly colored, allow it to cool slightly, add a small amount of activated charcoal, and then reheat to boiling for a few minutes.

  • Hot Filtration (Optional): If insoluble impurities or activated charcoal are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the clear solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography

Objective: To purify crude this compound from impurities with different polarities.

Methodology:

  • Eluent Selection: Using TLC, determine an appropriate eluent system. A good starting point for a moderately polar compound like this compound is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane).[1] Adjust the ratio to achieve an Rf value of ~0.2-0.4 for the product.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack the chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a volatile solvent like dichloromethane. For better separation, consider dry loading by adsorbing the dissolved sample onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[1]

  • Elution: Begin elution with the selected solvent system, collecting fractions in test tubes.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

experimental_workflow cluster_recrystallization Recrystallization Workflow cluster_chromatography Column Chromatography Workflow recrys_start Crude Product dissolve Dissolve in Minimal Hot Solvent recrys_start->dissolve hot_filter Hot Filtration (Optional) dissolve->hot_filter cool Slow Cooling & Crystallization dissolve->cool No Insoluble Impurities hot_filter->cool isolate Isolate Crystals (Vacuum Filtration) cool->isolate dry_recrys Dry Product isolate->dry_recrys chrom_start Crude Product load Load onto Column chrom_start->load elute Elute with Solvent System load->elute collect Collect Fractions elute->collect analyze Analyze Fractions (TLC) collect->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate dry_chrom Dry Product evaporate->dry_chrom troubleshooting_logic start Purification Attempted outcome Desired Purity Achieved? start->outcome success Pure Product Obtained outcome->success Yes failure Issues Encountered outcome->failure No recrys Recrystallization Troubleshooting failure->recrys Using Recrystallization chrom Chromatography Troubleshooting failure->chrom Using Chromatography recrys->start Re-attempt Purification chrom->start Re-attempt Purification

References

Technical Support Center: Chlorination of Thiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chlorination of thiophene-2-carbonitrile.

Frequently Asked Questions (FAQs)

Q1: What is the expected major product from the chlorination of thiophene-2-carbonitrile?

The major product expected from the electrophilic chlorination of thiophene-2-carbonitrile is 5-chloro-thiophene-2-carbonitrile . The nitrile group at the 2-position is an electron-withdrawing group, which deactivates the thiophene ring towards electrophilic attack. However, it directs incoming electrophiles primarily to the 5-position.

Q2: What are the most common side reactions and byproducts I should be aware of?

The most common side reactions include:

  • Over-chlorination: Formation of dichlorinated products, primarily 4,5-dichloro-thiophene-2-carbonitrile , is a significant possibility, especially with an excess of the chlorinating agent or at higher temperatures.

  • Isomeric Byproducts: Although the 5-position is strongly favored, a small amount of the 4-chloro-thiophene-2-carbonitrile isomer may be formed.

  • Resinification/Polymerization: Thiophene and its derivatives can be prone to polymerization, especially in the presence of strong acids, which can be generated as a byproduct (e.g., HCl). This often results in the formation of dark, tarry materials.[1]

  • Addition Products: With strong chlorinating agents like chlorine gas, addition of chlorine across the double bonds of the thiophene ring can occur. These addition products are often unstable and can lead to complex mixtures.[1]

Q3: Which chlorinating agents are recommended for the selective monochlorination of thiophene-2-carbonitrile?

For selective monochlorination, milder and more controlled chlorinating agents are preferred over chlorine gas. These include:

  • N-Chlorosuccinimide (NCS): NCS is a solid reagent that is easier to handle than gaseous chlorine and is often used for the controlled chlorination of aromatic and heteroaromatic compounds.[2][3] Acid catalysis may be required for less reactive substrates.[2]

  • Sulfuryl Chloride (SO₂Cl₂): This is another effective reagent for the monochlorination of thiophenes, typically used at low temperatures.[1]

Q4: How can I monitor the progress of my reaction?

The progress of the chlorination of thiophene-2-carbonitrile can be effectively monitored by:

  • Thin-Layer Chromatography (TLC): TLC can be used to track the consumption of the starting material and the appearance of the product and byproducts.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for separating and identifying the components of the reaction mixture, including the desired product and any side products.[4] It can also be used for quantitative analysis to determine the relative amounts of each component.

Q5: What are the recommended methods for purifying the final product?

Purification of 5-chloro-thiophene-2-carbonitrile can be achieved through:

  • Column Chromatography: Flash column chromatography on silica gel is a common method for separating the desired product from unreacted starting material and byproducts.

  • Distillation: If the product is a liquid and has a sufficiently different boiling point from the impurities, vacuum distillation can be an effective purification method.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be used to achieve high purity.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of the desired 5-chloro-thiophene-2-carbonitrile. Incomplete reaction.Monitor the reaction by TLC or GC-MS to ensure the starting material is consumed. If necessary, increase the reaction time or slightly elevate the temperature.
Suboptimal reaction temperature.Temperature control is crucial. For many chlorinations, lower temperatures favor selectivity. Experiment with a range of temperatures to find the optimal balance between reaction rate and selectivity.
Incorrect stoichiometry of reagents.Use a carefully controlled molar ratio of the chlorinating agent to thiophene-2-carbonitrile. For monochlorination, a slight excess of the starting material can sometimes suppress over-chlorination.
Formation of significant amounts of dichlorinated byproducts. Excess of chlorinating agent.Use a stoichiometric amount or a slight excess of thiophene-2-carbonitrile relative to the chlorinating agent.
High reaction temperature.Lowering the reaction temperature can often improve selectivity for the mono-chlorinated product.
Prolonged reaction time.Stop the reaction as soon as the starting material is consumed to minimize the formation of over-chlorinated products.
Formation of dark, tarry material (resinification). Presence of strong acids (e.g., HCl byproduct).Consider adding a non-nucleophilic base (e.g., pyridine, 2,6-lutidine) to the reaction mixture to scavenge any generated acid.
High reaction temperature.Conduct the reaction at the lowest effective temperature.
Impure starting materials.Ensure that the thiophene-2-carbonitrile and solvent are pure and dry.
Reaction is too vigorous or uncontrollable. Rapid addition of the chlorinating agent.Add the chlorinating agent slowly and portion-wise, or as a solution via a dropping funnel.
Inadequate cooling.Use an efficient cooling bath (e.g., ice-water, ice-salt) to maintain the desired reaction temperature.

Data Presentation

Table 1: Representative Reaction Conditions and Product Distribution for the Chlorination of Thiophene Derivatives.

Starting MaterialChlorinating AgentSolventTemperature (°C)Time (h)Major Product(s)Yield (%)Reference(s)
ThiopheneChlorine (gas)-Reflux (~80)3.752-chlorothiophene, 2,5-dichlorothiophene78.5 (for 2-chlorothiophene)[5]
ThiopheneH₂O₂/HCl--10 to 0102-chlorothiophene96.4[1]
4-ChloroacetanilideNCS/HClWater251.5 - 3.02,4-dichloroacetanilide75-96[6]
Thiophene-2-carboxylic acidNCSAcetonitrileReflux-5-chloro-thiophene-2-carboxylic acidHigh[3]

Experimental Protocols

Protocol 1: Chlorination of Thiophene-2-carbonitrile using N-Chlorosuccinimide (NCS)

This protocol is a generalized procedure based on standard methods for the chlorination of aromatic compounds using NCS.[2][7]

Materials:

  • Thiophene-2-carbonitrile

  • N-Chlorosuccinimide (NCS)

  • Anhydrous acetonitrile (or another suitable inert solvent like dichloromethane or chloroform)

  • Inert gas (Nitrogen or Argon)

  • Round-bottom flask with a magnetic stirrer

  • Condenser (if heating is required)

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

  • Reaction Setup: In a dry, round-bottom flask under an inert atmosphere, dissolve thiophene-2-carbonitrile (1.0 eq.) in anhydrous acetonitrile.

  • Reagent Addition: To the stirred solution, add N-Chlorosuccinimide (1.05 - 1.1 eq.) portion-wise at room temperature. Note: For the deactivated thiophene ring, gentle heating (e.g., 40-50 °C) or the addition of a catalytic amount of a protic acid (e.g., p-toluenesulfonic acid) or a Lewis acid may be necessary to initiate the reaction.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or GC-MS. The reaction time can vary from a few hours to overnight depending on the reactivity.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the succinimide byproduct. The filtrate is then typically washed with an aqueous solution of sodium thiosulfate to remove any remaining NCS, followed by water and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired 5-chloro-thiophene-2-carbonitrile.

Protocol 2: Analysis of Reaction Mixture by GC-MS

This protocol provides a general guideline for the analysis of the reaction mixture.[4]

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • A suitable capillary column (e.g., a non-polar or medium-polarity column like a DB-5ms or HP-5ms).

Sample Preparation:

  • Withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.

  • Quench the reaction in the aliquot by adding it to a vial containing a small amount of a reducing agent solution (e.g., sodium thiosulfate) if NCS is used.

  • Dilute the quenched aliquot with a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration appropriate for GC-MS analysis.

GC-MS Parameters (Example):

  • Injector Temperature: 250 °C

  • Oven Program: Start at a suitable initial temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

  • Carrier Gas: Helium at a constant flow rate.

  • MS Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: A suitable mass range to detect the starting material, product, and potential byproducts (e.g., 50-350 m/z).

By comparing the retention times and mass spectra of the peaks in the chromatogram to those of authentic standards or by interpreting the fragmentation patterns, the identity and relative abundance of the components in the reaction mixture can be determined.

Visualizations

Reaction_Pathway start Thiophene-2-carbonitrile product 5-Chloro-thiophene-2-carbonitrile (Major Product) start->product + Cl+ side_product_1 4-Chloro-thiophene-2-carbonitrile (Minor Isomer) start->side_product_1 + Cl+ (minor pathway) side_product_3 Resinification/Polymerization start->side_product_3 Acid/Heat side_product_2 4,5-Dichloro-thiophene-2-carbonitrile (Over-chlorination) product->side_product_2 + Cl+

Caption: Main reaction and side reaction pathways in the chlorination of thiophene-2-carbonitrile.

Troubleshooting_Workflow start Chlorination of Thiophene-2-carbonitrile check_yield Low Yield? start->check_yield check_purity Impure Product? check_yield->check_purity No incomplete_reaction Incomplete Reaction: - Increase reaction time - Slightly increase temperature check_yield->incomplete_reaction Yes over_chlorination Over-chlorination: - Decrease chlorinating agent - Lower temperature check_purity->over_chlorination Yes (dichlorinated) resinification Resinification/Tarry Mixture: - Add acid scavenger - Lower temperature - Use pure starting materials check_purity->resinification Yes (tarry) success Successful Reaction: High Yield & Purity check_purity->success No incomplete_reaction->success over_chlorination->success resinification->success

Caption: Troubleshooting workflow for the chlorination of thiophene-2-carbonitrile.

References

Technical Support Center: Optimizing Nucleophilic Aromatic Substitution on Thiophenes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing nucleophilic aromatic substitution (SNAr) on thiophenes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental work.

Troubleshooting Guide

This guide addresses common problems encountered during the nucleophilic aromatic substitution on thiophene rings. For each issue, potential causes are listed along with recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Insufficient Ring Activation: The thiophene ring is not sufficiently activated towards nucleophilic attack.[1][2]- Ensure the presence of a strong electron-withdrawing group (EWG), such as a nitro (-NO₂) or cyano (-CN) group, positioned ortho or para to the leaving group.[3][4] - Consider substrates with multiple EWGs for enhanced reactivity.
2. Poor Leaving Group: The chosen leaving group is not readily displaced.- While counterintuitive from SN1/SN2 reactions, fluoride is often an excellent leaving group in SNAr due to its high electronegativity which activates the ring for the initial nucleophilic attack.[1] - The reactivity order for halogens is often F > Cl > Br > I. Consider switching to a more suitable leaving group if possible.
3. Inappropriate Solvent: The solvent may not effectively solvate the intermediate or reactants.- Employ polar aprotic solvents like DMSO, DMF, or acetonitrile to facilitate the reaction.[5][6] - For certain reactions, room-temperature ionic liquids (RTILs) have been shown to accelerate reaction rates compared to conventional solvents.[7]
4. Insufficient Base or Inappropriate pKa: For reactions involving nucleophiles that require deprotonation (e.g., thiols, some amines), the base may be too weak or used in insufficient quantity.- Use a base strong enough to deprotonate the nucleophile. For thiols, bases like NaH or K₂CO₃ are common. - For amine nucleophiles, an excess of the amine itself can sometimes act as the base to catalyze the proton transfer step.[8][9]
5. Low Reaction Temperature: The reaction may require thermal energy to overcome the activation barrier.- Gradually increase the reaction temperature. Many SNAr reactions on heteroaromatics require elevated temperatures.[5][10] Monitor for potential side product formation at higher temperatures.
Formation of Side Products 1. Competing Reaction Pathways: The nucleophile or substrate may undergo alternative reactions under the applied conditions.- For substrates with multiple potential leaving groups, consider the relative activation of each site.[4] - If using a strong base, deprotonation of other acidic protons on the substrate or product could lead to side reactions. A weaker base or different reaction conditions might be necessary.
2. Product Degradation: The desired product may be unstable under the reaction conditions (e.g., high temperature, strong base).- Attempt the reaction at a lower temperature for a longer duration. - Consider a milder base or a different solvent system. - Analyze the reaction mixture at different time points to determine when product degradation begins.
Reaction Stalls or is Sluggish 1. Catalyst Deactivation or Insufficiency: If a catalyst is used (e.g., in base-catalyzed reactions), it may not be efficient.- For base-catalyzed reactions with amines, ensure a sufficient excess of the amine is present to facilitate the proton transfer.[8][9]
2. Poor Solubility of Reactants: One or more of the reactants may not be fully dissolved in the chosen solvent, limiting the reaction rate.- Select a solvent in which all reactants are fully soluble at the reaction temperature.[6] Gentle heating can sometimes improve solubility.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for nucleophilic aromatic substitution on thiophenes?

A1: The SNAr reaction on thiophenes typically proceeds through a two-step addition-elimination mechanism.[11] First, the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[8][12] In the second, usually rapid, step, the leaving group is eliminated, and the aromaticity of the thiophene ring is restored.[2][11]

Q2: How do I choose the right activating group for my thiophene substrate?

A2: Strong electron-withdrawing groups (EWGs) are essential to activate the thiophene ring for nucleophilic attack.[2] The most effective activating groups are those that can stabilize the negative charge of the Meisenheimer intermediate through resonance. Nitro groups (-NO₂) are particularly effective and commonly used.[3][7] Other useful groups include cyano (-CN), sulfonyl (-SO₂R), and carbonyl (-COR) groups.[11] The activating group must be positioned ortho or para to the leaving group to exert its full effect.

Q3: Which leaving group is best for SNAr on thiophenes?

A3: The reactivity of leaving groups in SNAr reactions does not follow the same trend as in SN1 and SN2 reactions. For halogen leaving groups, the typical reactivity order is F > Cl > Br > I. This is because the rate-determining step is often the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine, making the carbon atom more electrophilic. Other leaving groups such as methoxy (-OCH₃) can also be utilized.[8][11]

Q4: What are the optimal solvent and base conditions?

A4: Polar aprotic solvents such as DMSO, DMF, acetonitrile, and THF are generally preferred for SNAr reactions as they can solvate the charged intermediate.[5][6] The choice of base depends on the nucleophile. For nucleophiles like thiols, a base such as K₂CO₃, NaH, or an alkoxide is needed to generate the more nucleophilic thiolate.[5] For amine nucleophiles, the reaction can be base-catalyzed, and using an excess of the amine nucleophile can often fulfill this role.[8][9]

Q5: Can I run SNAr reactions on thiophenes at room temperature?

A5: While many SNAr reactions require elevated temperatures, reactions at room temperature are possible, especially with highly activated substrates and highly nucleophilic reagents.[5] For instance, the use of room-temperature ionic liquids (RTILs) as solvents has been shown to accelerate these reactions.[7] Additionally, highly activated electrophiles can react with potent nucleophiles like thiols at room temperature.[5]

Experimental Protocols

General Protocol for SNAr of a Halogenated Nitrothiophene with an Amine

  • Reactant Preparation: In a clean, dry reaction vessel equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the halogenated nitrothiophene (1.0 eq.) in a suitable polar aprotic solvent (e.g., DMSO, DMF, or acetonitrile).

  • Addition of Nucleophile: Add the amine nucleophile (1.1 - 2.0 eq.) to the solution. If the amine is not used in large excess, a non-nucleophilic base may be added to facilitate the reaction.

  • Reaction Monitoring: Stir the reaction mixture at the desired temperature (ranging from room temperature to elevated temperatures, e.g., 80-120 °C, depending on substrate reactivity). Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a solid product precipitates, it can be collected by filtration. Otherwise, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Visualizations

experimental_workflow start Start: Prepare Reactants dissolve Dissolve Halo-nitrothiophene in Polar Aprotic Solvent start->dissolve add_nucleophile Add Amine Nucleophile (and optional base) dissolve->add_nucleophile react Stir at Desired Temperature (RT to elevated) add_nucleophile->react monitor Monitor Reaction Progress (TLC, LC-MS) react->monitor workup Reaction Work-up: Quench, Extract, and Wash monitor->workup Reaction Complete purify Purify Product: Column Chromatography or Recrystallization workup->purify end End: Characterize Product purify->end

Caption: Experimental workflow for a typical SNAr reaction on a thiophene substrate.

troubleshooting_logic start Low or No Yield? check_activation Is the ring sufficiently activated (strong EWG o/p to LG)? start->check_activation Yes check_lg Is the leaving group appropriate (e.g., F, Cl)? check_activation->check_lg Yes solution_activation Increase activation: - Add more EWGs - Change substrate check_activation->solution_activation No check_conditions Are solvent, base, and temperature optimized? check_lg->check_conditions Yes solution_lg Change leaving group (e.g., to F) check_lg->solution_lg No solution_conditions Optimize conditions: - Polar aprotic solvent - Appropriate base - Increase temperature check_conditions->solution_conditions No success Improved Yield solution_activation->success solution_lg->success solution_conditions->success

Caption: Troubleshooting flowchart for low yield in thiophene SNAr reactions.

References

Technical Support Center: Preventing Isomer Formation in the Synthesis of 2,3-Substituted Thiophenes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to isomer formation during the synthesis of 2,3-substituted thiophenes.

Frequently Asked Questions (FAQs)

Q1: I am obtaining a mixture of regioisomers (e.g., 2,3-, 2,4-, and 2,5-disubstituted) in my reaction. How can I improve the regioselectivity for the 2,3-isomer?

A1: Achieving high regioselectivity is a primary challenge in thiophene synthesis. The formation of undesired isomers is a common problem. The choice of synthetic method is critical for controlling the substitution pattern.

  • Fiesselmann Thiophene Synthesis: This method provides good regiocontrol for synthesizing 3-hydroxy-2-carbonyl substituted thiophenes. The regioselectivity is dictated by the starting β-ketoester or acetylenic ester.[1][2]

  • Gewald Aminothiophene Synthesis: This is a powerful method for producing polysubstituted 2-aminothiophenes. The substitution pattern of the final product is determined by the starting ketone/aldehyde and the α-cyanoester. Careful selection of these reagents is key to obtaining the desired 2,3-disubstitution pattern.[1][2]

  • Paal-Knorr Thiophene Synthesis: This method is generally better suited for symmetrical 1,4-dicarbonyl compounds, which leads to 2,5-disubstituted thiophenes. Using an unsymmetrical 1,4-dicarbonyl precursor is necessary for 2,3-disubstitution, but this can often lead to mixtures of isomers.[1][2] If poor regioselectivity is observed, consider alternative methods.

Q2: I have a mixture of thiophene regioisomers. What are the best methods for separation?

A2: The separation of thiophene regioisomers can be challenging due to their similar polarities.[1]

  • Column Chromatography: This is the most common method. A systematic approach to solvent system screening is recommended. Start with a non-polar solvent system (e.g., hexane/ethyl acetate or hexane/dichloromethane) and gradually increase the polarity. High-performance liquid chromatography (HPLC), with both normal and reverse phases, can offer better separation for difficult cases.[1]

  • Crystallization: If the desired 2,3-disubstituted isomer is a solid, fractional crystallization can be an effective purification technique. Experiment with different solvents to find one in which the desired isomer has lower solubility than the others. Seeding the solution with a pure crystal of the desired product can sometimes induce crystallization.[1]

  • Preparative Thin-Layer Chromatography (TLC): For small-scale separations, preparative TLC can be a useful tool to isolate pure isomers for characterization.[1]

Q3: My reaction is giving a very low yield of the desired 2,3-disubstituted thiophene. What are common causes and how can I improve it?

A3: Low yields are a frequent issue in organic synthesis. Consider the following factors:

  • Reaction Conditions: Temperature, reaction time, and catalyst loading can all impact yield. A systematic optimization of these parameters is recommended.

  • Reagent Purity: The purity of starting materials is crucial. Impurities can lead to side reactions or inhibit the desired transformation. For example, some starting materials like 2-chloro-3-(chloromethyl)thiophene can decompose over time, leading to lower effective concentrations and the presence of inhibitory byproducts like HCl.[3]

  • Atmosphere: Some reactions may be sensitive to air or moisture. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can improve yields.

Q4: I am working with 2-chloro-3-(chloromethyl)thiophene and am seeing inconsistent results. What precautions should I take?

A4: 2-Chloro-3-(chloromethyl)thiophene is known to be unstable and can decompose, releasing HCl and forming polymeric impurities.[3] This can lead to lower yields and inconsistent results.

  • Storage and Handling: It is advisable not to store this compound for long periods. If storage is necessary, it should be kept cold and in a container that is not sealed airtight to prevent pressure buildup from decomposition.[4] The crude product can be stabilized with dicyclohexylamine before distillation and storage.[4]

  • Purity Verification: Before use, check the purity of your starting material using techniques like NMR or GC-MS to quantify the active compound and detect any major impurities.[3]

  • Pre-treatment: If you suspect the presence of HCl, you can pass a solution of the compound in an inert solvent through a small plug of a basic solid like potassium carbonate or alumina before use.[3]

Troubleshooting Guides

Problem 1: My reaction is producing a mixture of 2,3- and 2,5-disubstituted thiophenes.

This is a common issue when using methods that can proceed through multiple cyclization pathways, such as the Paal-Knorr synthesis with unsymmetrical 1,4-dicarbonyls.

Troubleshooting Workflow:

start Mixture of 2,3- and 2,5-isomers observed check_method Is the synthetic method known for poor regioselectivity (e.g., Paal-Knorr with unsymmetrical diketone)? start->check_method change_method Consider alternative regioselective methods: - Fiesselmann Synthesis for 3-hydroxy-2-carbonylthiophenes - Gewald Synthesis for 2-aminothiophenes check_method->change_method Yes analyze_sm Analyze starting material purity and structure. Is the starting material correct and pure? check_method->analyze_sm No optimize_conditions Optimize reaction conditions: - Lower temperature to favor kinetic product - Screen different catalysts or bases - Change solvent polarity separate_isomers If optimization is insufficient, proceed to isomer separation: - Column Chromatography - Fractional Crystallization optimize_conditions->separate_isomers analyze_sm->optimize_conditions Yes purify_sm Purify starting material. analyze_sm->purify_sm No purify_sm->optimize_conditions

Caption: Troubleshooting workflow for mixed isomer formation.

Problem 2: The reaction is not proceeding to completion or the yield is very low.

Several factors can contribute to low conversion or yield. A systematic approach can help identify the root cause.

Decision Tree for Improving Low Yields:

start Low Yield or Incomplete Reaction check_purity Verify Purity of Starting Materials & Reagents start->check_purity check_conditions Review Reaction Conditions check_purity->check_conditions Pure purify Purify starting materials. Use fresh reagents/solvents. check_purity->purify Impure optimize_temp Optimize Temperature: - Increase for higher rate - Decrease to prevent degradation check_conditions->optimize_temp optimize_time Optimize Reaction Time: - Monitor by TLC/LCMS to find optimal endpoint check_conditions->optimize_time optimize_conc Optimize Concentration: - Adjust reagent stoichiometry check_conditions->optimize_conc check_atmosphere Is the reaction sensitive to air or moisture? inert_atmosphere Run reaction under inert atmosphere (N2 or Ar). Use dry glassware and solvents. check_atmosphere->inert_atmosphere Yes end Re-run optimized reaction check_atmosphere->end No purify->check_conditions optimize_temp->check_atmosphere optimize_time->check_atmosphere optimize_conc->check_atmosphere inert_atmosphere->end

Caption: Decision tree for addressing low reaction yields.

Data Presentation

The choice of reaction conditions can significantly influence the ratio of isomers. Below is a summary of hypothetical data for the synthesis of a generic 2,3-disubstituted thiophene to illustrate the impact of different parameters.

MethodCatalyst/BaseSolventTemperature (°C)Ratio (2,3-isomer : other isomers)
Method A Catalyst XToluene8060 : 40
Method A Catalyst XToluene2575 : 25
Method A Catalyst YToluene2585 : 15
Method A Catalyst YTHF2590 : 10
Method B Base ZEthanol50>95 : <5

Experimental Protocols

Protocol 1: General Procedure for Fiesselmann Thiophene Synthesis

This protocol is adapted for the synthesis of a 3-hydroxy-2-thiophenecarboxylic acid derivative, a classic example of the Fiesselmann synthesis which offers excellent regiocontrol.[2]

Workflow Diagram:

start Start: Assemble Dry Glassware add_reagents Add thioglycolic acid and α,β-acetylenic ester to solvent. start->add_reagents cool Cool reaction mixture in an ice bath. add_reagents->cool add_base Slowly add base (e.g., potassium tert-butoxide) solution. cool->add_base warm Allow to warm to room temperature and stir. add_base->warm monitor Monitor reaction by TLC until starting material is consumed. warm->monitor workup Perform aqueous workup: acidify, extract with organic solvent. monitor->workup purify Purify crude product by column chromatography or recrystallization. workup->purify end End: Characterize pure 2,3-disubstituted thiophene. purify->end

Caption: Experimental workflow for the Fiesselmann synthesis.

Methodology:

  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add the α,β-acetylenic ester (1.0 eq) and a suitable solvent (e.g., THF).

  • Addition of Thioglycolic Acid: Add thioglycolic acid (1.1 eq) to the flask.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Base Addition: Slowly add a solution of a strong base (e.g., potassium tert-butoxide, 2.2 eq) in the same solvent via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.

  • Workup: Quench the reaction by pouring the mixture into ice-cold water. Acidify the aqueous solution with dilute HCl to a pH of ~3.

  • Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate) three times.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 3-hydroxy-2-thiophenecarboxylic acid derivative.

References

Technical Support Center: Work-up Procedures for Reactions Involving 3-Chlorothiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Chlorothiophene-2-carbonitrile. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common challenges encountered during the work-up of reactions involving this versatile building block.

I. Suzuki-Miyaura Coupling Reactions

Question: What is a general work-up procedure for a Suzuki-Miyaura coupling reaction with this compound?

Answer: A typical aqueous work-up procedure for a Suzuki-Miyaura coupling reaction involving this compound is as follows:

  • Quenching: After the reaction is deemed complete by methods such as TLC or LC-MS, cool the reaction mixture to room temperature.

  • Dilution and Extraction: Dilute the mixture with an organic solvent like ethyl acetate and water. Transfer the mixture to a separatory funnel, shake vigorously, and allow the layers to separate. Extract the aqueous layer multiple times with the organic solvent to ensure all product is recovered.

  • Washing: Combine the organic layers and wash sequentially with water and then a saturated brine solution. The brine wash helps to remove residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product is typically purified by flash column chromatography on silica gel to isolate the desired coupled product. The choice of eluent will depend on the polarity of the product.

Question: My Suzuki coupling reaction with this compound is giving a low yield. What are the common causes and how can I troubleshoot this?

Answer: Low yields in Suzuki couplings with chloro-heterocycles like this compound are a common issue. Here are several potential causes and troubleshooting steps:

  • Catalyst Deactivation: The sulfur and nitrogen atoms in the thiophene and nitrile groups can coordinate to the palladium catalyst, leading to deactivation.

    • Solution: Consider using bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands (e.g., IPr) which can help stabilize the active catalyst.[1]

  • Low Reactivity of the C-Cl Bond: The carbon-chlorine bond is stronger and less reactive than corresponding carbon-bromine or carbon-iodine bonds, making the initial oxidative addition step more challenging.[1]

    • Solution: Increase the reaction temperature or switch to a more active catalyst system. Ensure your palladium source is of high quality; a Pd(0) source or an efficient precatalyst is recommended.[1]

  • Protodeboronation of the Boronic Acid: The boronic acid coupling partner can be susceptible to hydrolysis, where the boronic acid group is replaced by a hydrogen atom.

    • Solution: To minimize this side reaction, consider using more stable boronic acid derivatives like pinacol esters or potassium trifluoroborate salts.[1]

  • Homocoupling: Self-coupling of the boronic acid can occur, especially in the presence of oxygen.

    • Solution: Ensure the reaction is performed under a strictly inert atmosphere (nitrogen or argon) and that all solvents are properly degassed.[2]

  • Inappropriate Base or Solvent: The choice of base and solvent is critical and often substrate-dependent.

    • Solution: Screen different bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[1] The solvent system may also need optimization; common choices include toluene, dioxane, or THF with an aqueous phase for the base.[2]

Quantitative Data for a Typical Suzuki Coupling:

ParameterValue/Range
Catalyst Loading 1-5 mol%
Ligand to Palladium Ratio 1:1 to 2:1
Base Equivalents 2-3 equivalents
Reaction Temperature 80-120 °C
Typical Yield 60-95% (highly substrate dependent)

Experimental Protocol: Suzuki Coupling of this compound with Phenylboronic Acid

  • To an oven-dried reaction vessel, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), potassium phosphate (2.0 mmol), and the palladium catalyst/ligand system (e.g., Pd₂(dba)₃ with SPhos, 2 mol% Pd).

  • Seal the vessel and purge with an inert gas (e.g., argon) for 10-15 minutes.

  • Add degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, cool to room temperature and follow the general work-up procedure described above.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield 3-phenylthiophene-2-carbonitrile.

Suzuki_Workflow cluster_prep Reaction Setup cluster_workup Work-up cluster_purification Purification reagents Combine Reactants: - this compound - Boronic Acid - Base (e.g., K3PO4) - Pd Catalyst & Ligand inert Establish Inert Atmosphere (Ar/N2) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir solvent->heat quench Cool and Quench (if necessary) heat->quench extract Dilute & Extract (e.g., EtOAc/Water) quench->extract wash Wash Organic Layer (Water, Brine) extract->wash dry Dry (e.g., Na2SO4) & Concentrate wash->dry purify Column Chromatography dry->purify product Isolated Product purify->product Amination_Troubleshooting cluster_problem Observed Problem cluster_solution Potential Solution start Purification Issue with 3-Aminothiophene-2-carbonitrile streaking Streaking on TLC or Column Chromatography start->streaking decomposition Product Decomposition start->decomposition base_modifier Add Triethylamine (1-2%) to Eluent streaking->base_modifier fast_workup Rapid Work-up and Purification decomposition->fast_workup inert_storage Store Under Inert Atmosphere and in Dark decomposition->inert_storage Hydrolysis_Control cluster_strategies Strategies to Avoid Carboxylic Acid Formation cluster_monitoring Key to Success start Goal: Selective Hydrolysis of Nitrile to Amide mild_conditions Use Milder Reaction Conditions (Lower Temp, Shorter Time) start->mild_conditions specific_reagents Employ Specific Reagents (e.g., TFA/H2SO4, t-BuOK) start->specific_reagents pt_catalysis Consider Platinum-Catalyzed Hydration for Sensitive Substrates start->pt_catalysis monitoring Careful Reaction Monitoring (TLC, LC-MS) mild_conditions->monitoring specific_reagents->monitoring pt_catalysis->monitoring

References

Technical Support Center: Stability and Degradation of Chlorothiophene Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for researchers, scientists, and drug development professionals working with chlorothiophene compounds. The information is designed to help anticipate, identify, and resolve common stability and degradation challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of instability in chlorothiophene compounds?

A1: Chlorothiophene derivatives are susceptible to degradation through several common pathways. The most frequently encountered issues stem from hydrolysis (acid or base-catalyzed), oxidation, and photolysis.[1] While many are stable under thermal stress, exposure to acidic or basic media, oxidizing agents, and light can lead to the formation of impurities.[1][2]

Q2: My stored chlorothiophene reagent has darkened or turned black. What is the cause and is it still usable?

A2: A visible color change, particularly darkening, is a strong indicator of decomposition.[3] For example, 2-Chloro-3-(chloromethyl)thiophene is known to decompose, releasing acidic hydrogen chloride (HCl) gas and forming polymeric impurities.[3] This degradation lowers the concentration of the active starting material and the byproducts can interfere with subsequent reactions, especially those involving acid-sensitive reagents.[3] It is highly recommended to verify the purity of the material using techniques like NMR or GC-MS before use.[3] For critical applications, using a fresh, unopened bottle or purifying the material is the best course of action.[3]

Q3: Are there differences in stability between various chlorothiophene isomers?

A3: Yes, computational studies show that the position of chlorine atoms on the thiophene ring significantly impacts thermodynamic stability. Chlorination at the α-positions (2- and 5-) results in greater stability than at the β-positions (3- and 4-).[4] This is a critical consideration for synthesis, as reaction conditions approaching thermodynamic equilibrium will favor the formation of the more stable isomers.[4]

Q4: What are the ideal storage and handling conditions for chlorothiophene compounds?

A4: To minimize degradation, chlorothiophene compounds should be stored in a cool, dark, and dry environment, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and moisture-induced hydrolysis. For sensitive compounds, it is crucial to allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture.[3] Storing these compounds as solutions for extended periods is generally not recommended.[3] If a solution must be stored, use a dry, aprotic solvent, keep it at low temperature (-20°C or -80°C), and use it as quickly as possible.[3][5]

Troubleshooting Guides

Issue 1: Inconsistent Yields or Unexpected Side Products in a Reaction

  • Question: My reaction yield is significantly lower than expected, or I am observing unknown impurities in my product. Could my chlorothiophene starting material be the problem?

  • Answer: Yes, the purity and stability of the chlorothiophene starting material are critical. If the compound has degraded, the actual concentration of the reactant is lower than calculated, leading to reduced yields.[3] Furthermore, degradation byproducts, such as HCl or polymeric materials, can interfere with your reaction mechanism or catalyst.[3]

  • Troubleshooting Steps:

    • Verify Purity: Before starting your experiment, check the purity of the chlorothiophene reagent using an appropriate analytical technique like NMR, GC-MS, or HPLC to quantify the active compound and detect major impurities.[3]

    • Use Fresh Material: Whenever possible, use a freshly opened bottle or material that has been recently purified.[3]

    • Neutralize Acidity: If you suspect the presence of acidic impurities like HCl from degradation, you can pass a solution of the compound in an inert solvent (e.g., dichloromethane) through a small plug of a basic solid like potassium carbonate or alumina immediately before use.[3]

Issue 2: New or Shifting Peaks in HPLC Analysis During an Experiment

  • Question: I am monitoring my reaction or sample stability by HPLC and have noticed a new peak appearing or the main peak area decreasing over time. How can I identify the cause?

  • Answer: The appearance of new peaks is a classic sign of degradation. The conditions of your experiment or storage are likely causing the chlorothiophene compound to break down. The primary suspects are hydrolysis, oxidation, or photolysis. A forced degradation study can help systematically identify the nature of the degradant.[6][7]

  • Possible Causes & Solutions:

    • Hydrolysis: The compound may be reacting with trace amounts of water in your solvents or reagents, especially under acidic or basic conditions.

      • Solution: Use anhydrous solvents and ensure all reagents are dry. Maintain a neutral pH unless the reaction chemistry requires otherwise.

    • Oxidation: The electron-rich thiophene ring can be susceptible to oxidation, especially in the presence of air (oxygen).[8] This can lead to the formation of thiophene S-oxides.[9][10]

      • Solution: Degas your solvents and run the reaction under an inert atmosphere (nitrogen or argon).

    • Photodegradation: Exposure to ambient or UV light can break down photolabile compounds.[1]

      • Solution: Protect your reaction and samples from light by using amber vials or covering the glassware with aluminum foil.

Data Presentation

Table 1: Relative Thermodynamic Stability of Chlorothiophene Isomers

The following data, derived from computational analysis, shows the relative stability of different chlorothiophene isomers. A lower relative energy value indicates higher stability.[4]

Isomer ClassCompound NameRelative Stability (kcal/mol)
Monochloro 2-Chlorothiophene0.00 (Most Stable)
3-Chlorothiophene> 0.00
Dichloro 2,5-Dichlorothiophene0.00 (Most Stable)
2,4-Dichlorothiophene> 0.00
3,4-Dichlorothiophene> 0.00
2,3-DichlorothiopheneLeast Stable
Trichloro 2,3,5-Trichlorothiophene0.00 (Most Stable)
2,3,4-Trichlorothiophene> 0.00

Data is qualitative based on search results; specific energy values require access to the primary computational study.[4]

Table 2: Standard Conditions for a Forced Degradation Study

These conditions are based on ICH guidelines and are used to intentionally degrade a sample to identify potential degradation products and pathways.[1][6][7]

Stress ConditionReagent / MethodTypical Conditions
Acid Hydrolysis 0.1 M to 1 M HClRoom Temperature or Heat (e.g., 60-80°C)
Base Hydrolysis 0.1 M to 1 M NaOHRoom Temperature or Heat (e.g., 60-80°C)
Oxidation 3% to 30% H₂O₂Room Temperature
Thermal Dry HeatElevated Temperature (e.g., 80-100°C)
Photolytic UV/Visible LightICH Q1B specified light exposure

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

Forced degradation studies are essential for identifying likely degradation pathways and for developing stability-indicating analytical methods.[7][11]

  • Preparation: Prepare a stock solution of the chlorothiophene compound (API) in a suitable solvent (e.g., acetonitrile, methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Keep at room temperature or heat as needed.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature or heat as needed.

    • Oxidation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature.

    • Thermal: Store the solid compound and a solution of the compound at an elevated temperature (e.g., 80°C).

    • Photolytic: Expose the solid compound and a solution to light according to ICH Q1B guidelines.

  • Time Points: Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours). The goal is to achieve 5-20% degradation of the main compound.[12]

  • Sample Quenching: Before analysis, neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable analytical method, typically HPLC with UV and/or Mass Spectrometry (MS) detectors.[6][13]

  • Data Interpretation: Compare the chromatograms of the stressed samples to the control. Identify and quantify the degradation products. The use of MS is critical for the structural elucidation of unknown degradants.[13] Ensure peak purity of the parent compound is maintained to confirm the method is stability-indicating.[7]

Visualizations

cluster_main General Degradation Pathways of a Chlorothiophene cluster_conditions Stress Conditions cluster_products Degradation Products CT Chlorothiophene (Parent Compound) HP Hydroxythiophene CT->HP SO Thiophene-S-oxide CT->SO PP Photolytic Products (e.g., ring-opened species) CT->PP Acid Acid/H₂O Acid->CT Hydrolysis Base Base/H₂O Base->CT Hydrolysis Oxidant [O] (e.g., H₂O₂, Air) Oxidant->CT Oxidation Light Light (hν) Light->CT Photolysis SO2 Thiophene-S,S-dioxide SO->SO2 Further Oxidation

Caption: General degradation pathways for chlorothiophene compounds.

cluster_workflow Forced Degradation Experimental Workflow start Prepare API Solution (1 mg/mL) stress Expose to Stress Conditions (Acid, Base, Oxidant, Heat, Light) start->stress sample Sample at Multiple Time Points (0-24h) stress->sample quench Neutralize/Quench Reaction sample->quench analyze Analyze via Stability-Indicating HPLC-UV/MS quench->analyze interpret Identify Degradants & Determine Pathways analyze->interpret

Caption: Workflow for a typical forced degradation study.

cluster_troubleshooting Troubleshooting Compound Instability start Inconsistent Results or New HPLC Peaks Observed check_purity Check Purity of Starting Material start->check_purity is_pure Is Material Pure? check_purity->is_pure use_fresh Use Fresh or Purified Material is_pure->use_fresh No check_conditions Review Experimental Conditions (Solvents, Light, Air, pH) is_pure->check_conditions Yes use_fresh->check_conditions is_photolysis Is Reaction Light Sensitive? check_conditions->is_photolysis protect_light Protect from Light (Amber Vials) is_photolysis->protect_light Yes is_oxidation Is Reaction Air Sensitive? is_photolysis->is_oxidation No protect_light->is_oxidation use_inert Use Inert Atmosphere (N₂ or Ar) is_oxidation->use_inert Yes is_hydrolysis Are Solvents Anhydrous? Is pH Neutral? is_oxidation->is_hydrolysis No use_inert->is_hydrolysis use_dry Use Dry Solvents & Control pH is_hydrolysis->use_dry No end Problem Resolved is_hydrolysis->end Yes use_dry->end

Caption: Decision tree for troubleshooting chlorothiophene instability.

References

Technical Support Center: Functionalization of 3-Chlorothiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low reactivity of 3-chlorothiophene-2-carbonitrile in various functionalization reactions.

FAQs: Understanding the Reactivity of this compound

Q1: Why is this compound generally unreactive in cross-coupling reactions?

A1: The low reactivity of this compound stems from two primary factors. Firstly, the carbon-chlorine (C-Cl) bond is inherently strong and less readily undergoes oxidative addition to a metal catalyst compared to carbon-bromine (C-Br) or carbon-iodine (C-I) bonds. Secondly, the electron-withdrawing nature of the nitrile group (-CN) deactivates the thiophene ring, further hindering the oxidative addition step, which is often the rate-determining step in many cross-coupling catalytic cycles.

Q2: What are the most common strategies to functionalize this compound?

A2: The most common and effective strategies for functionalizing this substrate are palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig amination, Heck, and Sonogashira reactions. Additionally, nucleophilic aromatic substitution (SNAr) can be a viable pathway under specific conditions, particularly with strong nucleophiles.

Q3: How does the nitrile group influence the choice of reaction conditions?

A3: The strongly electron-withdrawing nitrile group makes the thiophene ring electron-deficient. This electronic property can be advantageous for nucleophilic aromatic substitution (SNAr) reactions by stabilizing the intermediate Meisenheimer complex.[1] However, in palladium-catalyzed cross-coupling reactions, this deactivation of the ring makes the initial oxidative addition of the C-Cl bond to the palladium(0) catalyst more challenging, often requiring more forcing conditions or specialized catalyst systems. The nitrile group itself is also a potential coordination site for the metal catalyst, which can sometimes inhibit catalysis.

Q4: Can I selectively functionalize other positions on the thiophene ring?

A4: Direct functionalization of the C4 or C5 positions of this compound via electrophilic aromatic substitution is generally difficult due to the deactivating effect of both the chloro and cyano groups. Functionalization at these positions would typically require initial metalation (e.g., lithiation) followed by quenching with an electrophile. However, cross-coupling and nucleophilic substitution reactions are generally selective for the displacement of the chlorine atom at the C3 position.

Troubleshooting Guides for Common Functionalization Reactions

Suzuki-Miyaura Coupling

Issue: Low or no conversion to the desired 3-arylthiophene-2-carbonitrile.

Possible CauseSuggested Solution(s)
Inactive Catalyst Use a pre-catalyst or ensure complete reduction of the Pd(II) source to Pd(0) in situ. For challenging aryl chlorides, employ specialized, electron-rich, and bulky phosphine ligands like SPhos, XPhos, or RuPhos.[2] Consider using palladacycle pre-catalysts which can be highly active.
Inappropriate Base The choice of base is critical. Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones like K₂CO₃ for activating the boronic acid and facilitating transmetalation. Ensure the base is finely powdered and anhydrous.
Solvent Effects Aprotic polar solvents like 1,4-dioxane, DMF, or DME, often with the addition of water, are commonly used. The water can play a crucial role in the catalytic cycle. Optimize the solvent system and ensure it is thoroughly degassed to prevent catalyst oxidation.
Low Reaction Temperature Due to the low reactivity of the C-Cl bond, higher reaction temperatures (typically 80-120 °C) are often necessary. Consider using a sealed tube or microwave irradiation to safely reach higher temperatures.
Boronic Acid Decomposition Proto-deboronation (hydrolysis of the boronic acid) can be a significant side reaction, especially at high temperatures and in the presence of a strong base. Use a slight excess of the boronic acid (1.2-1.5 equivalents) and consider adding it in portions.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), and a base (e.g., K₃PO₄, 3.0 equiv.).

  • Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 5 mol%) and ligand (if separate).

  • Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add degassed solvent (e.g., 1,4-dioxane/H₂O 4:1) via syringe.

  • Heat the reaction mixture at 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation: Comparison of Catalytic Systems for Suzuki-Miyaura Coupling of Aryl Chlorides

Catalyst / LigandBaseSolventTemp (°C)Time (h)Typical Yield (%)
Pd₂(dba)₃ / SPhosK₃PO₄1,4-Dioxane802~98[2]
Pd(OAc)₂ / XPhosK₃PO₄t-BuOH10018~95[2]
Pd(dppf)Cl₂K₂CO₃DME/H₂O8016~70-80

Note: Yields are representative for aryl chlorides and may vary for this compound.

Workflow for a Suzuki-Miyaura Reaction

Suzuki_Miyaura_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents Combine this compound, arylboronic acid, and base in Schlenk tube add_catalyst Add Pd catalyst and ligand prep_reagents->add_catalyst inert_atmosphere Evacuate and backfill with inert gas add_catalyst->inert_atmosphere add_solvent Add degassed solvent inert_atmosphere->add_solvent heat_stir Heat and stir (e.g., 100 °C, 12-24h) add_solvent->heat_stir quench Cool and quench reaction heat_stir->quench extract Extract with organic solvent quench->extract purify Purify by chromatography extract->purify product Isolated Product purify->product

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

Issue: Low yield of the desired 3-aminothiophene-2-carbonitrile derivative.

Possible CauseSuggested Solution(s)
Catalyst Inhibition The amine substrate or product can sometimes coordinate too strongly to the palladium center, inhibiting catalysis. Using bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) can promote the desired reductive elimination.[3][4]
Incorrect Base A strong, non-nucleophilic base is crucial for the deprotonation of the amine. Sodium or lithium tert-butoxide (NaOtBu, LiOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[5] Weaker bases like carbonates are generally ineffective.
Side Reactions Hydrodehalogenation (replacement of the chlorine with hydrogen) can be a competing side reaction. This is often minimized by using the appropriate ligand and ensuring anhydrous conditions.
Steric Hindrance Coupling with bulky secondary amines can be challenging. More forcing conditions (higher temperature, higher catalyst loading) and specialized ligands designed for sterically hindered substrates may be necessary.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • In a glovebox, charge an oven-dried vial with a palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%), the appropriate phosphine ligand (if not using a pre-catalyst), and a strong base (e.g., NaOtBu, 1.4 equiv.).

  • Add this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).

  • Seal the vial and heat the reaction mixture at 80-110 °C for 12-24 hours.

  • Monitor the reaction by GC-MS or LC-MS.

  • After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the product by column chromatography or recrystallization.

Data Presentation: Comparison of Conditions for Buchwald-Hartwig Amination of Aryl Chlorides

Catalyst / LigandBaseSolventTemp (°C)Time (h)Typical Yield (%)
Pd₂(dba)₃ / XPhosNaOtBuTolueneReflux6~94[2]
[Pd(allyl)Cl]₂ / t-BuXPhosLiOtBu1,4-Dioxane10024High
Pd(OAc)₂ / RuPhosK₂CO₃t-AmylOH11018~80-95

Note: Yields are representative for aryl chlorides and may vary for this compound.

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Ar-Pd(II)(L)-X Th-CN-Pd(II)(L)-Cl Pd(0)L->Ar-Pd(II)(L)-X Oxidative Addition Ar-X 3-Cl-Th-CN Ar-X->Ar-Pd(II)(L)-X [Ar-Pd(II)(L)-NR₂]⁺X⁻ [Th-CN-Pd(II)(L)-NR₂H]⁺Cl⁻ Ar-Pd(II)(L)-X->[Ar-Pd(II)(L)-NR₂]⁺X⁻ Ligand Exchange Amine R₂NH Amine->[Ar-Pd(II)(L)-NR₂]⁺X⁻ Base Base Base-H+ Base-H⁺ Base->Base-H+ Base->[Ar-Pd(II)(L)-NR₂]⁺X⁻ Ar-Pd(II)(L)-NR₂ Th-CN-Pd(II)(L)-NR₂ [Ar-Pd(II)(L)-NR₂]⁺X⁻->Ar-Pd(II)(L)-NR₂ Deprotonation Ar-Pd(II)(L)-NR₂->Pd(0)L Reductive Elimination Ar-NR₂ 3-R₂N-Th-CN Ar-Pd(II)(L)-NR₂->Ar-NR₂

Caption: Key factors influencing the rate of nucleophilic aromatic substitution.

References

Technical Support Center: Troubleshooting Metal-Halogen Exchange Reactions for Thiophenes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for metal-halogen exchange reactions involving thiophene derivatives. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during these critical synthetic transformations.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the metal-halogen exchange of halothiophenes, presented in a question-and-answer format.

Lithium-Halogen Exchange

Question 1: My lithium-halogen exchange reaction has a low yield or fails completely. What are the common causes?

Answer: Low yields or failure in lithium-halogen exchange reactions on thiophenes can stem from several factors. The most common issues include:

  • Inactive Organolithium Reagent: The molarity of commercially available organolithium reagents, such as n-butyllithium (n-BuLi), can decrease over time due to degradation.[1]

  • Presence of Moisture: Organolithium reagents are extremely potent bases and are rapidly quenched by protic sources like water.[2] This leads to the formation of the corresponding debrominated thiophene as a byproduct.

  • Incorrect Reaction Temperature: While the lithium-halogen exchange is a rapid process, maintaining very low temperatures (typically -78 °C) is crucial to minimize side reactions and prevent the decomposition of the resulting thienyllithium intermediate.[1][2]

  • Competition with Deprotonation: For thiophenes with acidic protons, direct deprotonation by the organolithium reagent can compete with or even be faster than the metal-halogen exchange. For instance, in bromothiophene-2-carboxylic acids, deprotonation of the carboxylic acid is faster than the lithium-bromine exchange.[3] The proton at the C2 position of thiophene is more acidic than at C3, which can lead to deprotonation at C2 if no halogen is present there.[4]

Question 2: I am observing a significant amount of debrominated thiophene in my reaction mixture. How can I prevent this?

Answer: The formation of debrominated thiophene is a common side reaction, often resulting from the quenching of the thienyllithium intermediate by a proton source. Here’s how to minimize it:

  • Strictly Anhydrous Conditions: Ensure all glassware is rigorously flame-dried or oven-dried and cooled under an inert atmosphere (e.g., argon or nitrogen).[2] Solvents must be freshly distilled and anhydrous.

  • High-Quality Reagents: Use freshly titrated n-BuLi or a recently purchased bottle to ensure accurate stoichiometry.[1]

  • Use of Two Equivalents of t-BuLi: When using tert-butyllithium (t-BuLi), employing two equivalents is a common strategy. The first equivalent performs the lithium-halogen exchange, while the second reacts with the t-butyl bromide byproduct via an E2 elimination to form isobutylene, which is unreactive towards the thienyllithium species. This prevents the thienyllithium from being quenched by the alkyl halide byproduct.[5]

Question 3: Should I use n-BuLi or t-BuLi for the lithium-halogen exchange on a bromothiophene?

Answer: The choice between n-BuLi and t-BuLi depends on the specific substrate and desired outcome.

  • t-BuLi: Generally considered more reactive and often the reagent of choice for efficient lithium-halogen exchange, especially with less reactive bromides.[5] Its steric bulk can also enhance regioselectivity by minimizing unwanted side reactions.[5] For a clean reaction, using two equivalents of t-BuLi at -78 °C is highly recommended.[5]

  • n-BuLi: A very common and effective reagent, though it can sometimes lead to side reactions. The n-butyl bromide formed can react with the thienyllithium intermediate, leading to the formation of 3-butylthiophene.[5] However, for many applications, particularly with 2-bromothiophenes, n-BuLi provides excellent yields when used correctly under optimized conditions.

Grignard Reagent Formation

Question 4: My Grignard reaction with a bromothiophene is not initiating. What should I do?

Answer: The initiation of a Grignard reaction can be challenging, especially with the less reactive 3-bromothiophene.[4] The primary obstacle is the passivating layer of magnesium oxide (MgO) on the surface of the magnesium turnings.[6][7]

Here are several methods to activate the magnesium:

  • Mechanical Activation: Before adding the solvent, use a dry glass stirring rod to gently crush some of the magnesium turnings against the bottom of the flask.[6]

  • Chemical Activation with Iodine: Add a single, small crystal of iodine to the flask with the magnesium turnings. Gentle warming will cause the iodine to sublime, and its disappearance indicates an activated magnesium surface.[6][7]

  • Chemical Activation with 1,2-Dibromoethane (DBE): Add a few drops of DBE to a suspension of magnesium in an ethereal solvent. The observation of ethylene bubbles signifies activation.[6][8]

Question 5: What are the most common side reactions during Grignard formation with bromothiophenes?

Answer: The primary side reaction is Wurtz-type homocoupling , where the newly formed Grignard reagent reacts with the starting bromothiophene to form a bithiophene dimer. High local concentrations of the bromothiophene and elevated temperatures can promote this side reaction. To minimize it, ensure a slow, dropwise addition of the bromothiophene solution to the activated magnesium suspension.[7]

Data Presentation

Table 1: Comparison of Common Lithiating Reagents for 3-Bromothiophene

ReagentFormulaKey AdvantagesKey DisadvantagesRecommended Equivalents
n-Butyllithium (n-BuLi) CH₃(CH₂)₃LiCommonly available, cost-effective, and highly effective for many substrates.Can participate in side reactions with the alkyl bromide byproduct (e.g., formation of butylthiophene).[5]1.1
tert-Butyllithium (t-BuLi) (CH₃)₃CLiMore reactive than n-BuLi, often leading to cleaner and faster exchange.[5] Steric bulk can improve selectivity.[5]More expensive and potentially more hazardous than n-BuLi.2.0[5]
Lithium Diisopropylamide (LDA) [(CH₃)₂CH]₂NLiPrimarily a strong, non-nucleophilic base.Generally not effective for lithium-halogen exchange; it is more likely to cause deprotonation, especially at the C2 position.[5]Not Recommended

Table 2: Troubleshooting Guide for Low Yield in Lithiation of Halothiophenes

SymptomPossible CauseRecommended Solution
Low or No Conversion Inactive n-BuLiTitrate the n-BuLi solution immediately before use to determine its exact molarity.[1]
Insufficiently low temperatureMaintain the reaction temperature at or below -78 °C using a dry ice/acetone bath.[1]
Presence of moistureFlame-dry all glassware and use anhydrous solvents.[2]
Formation of Debrominated Thiophene Quenching of thienyllithium by a proton sourceEnsure strictly anhydrous conditions. Consider using 2 equivalents of t-BuLi.[5]
Mixture of Isomers ("Halogen Dance") Base-catalyzed intramolecular migration of the halogenUse a non-basic lithiation method if possible, or carefully control reaction time and temperature.[9]
Formation of Di-lithiated Species Excess of organolithium reagentUse a precise amount of freshly titrated n-BuLi (typically 1.0 to 1.1 equivalents for monolithiation).[1]

Experimental Protocols

Protocol 1: General Procedure for Lithium-Halogen Exchange of 3-Bromothiophene using n-BuLi [2]

This protocol details the lithiation of 3-bromothiophene followed by quenching with a generic electrophile.

Materials:

  • 3-Bromothiophene

  • n-Butyllithium (1.6 M in hexanes)

  • Anhydrous Tetrahydrofuran (THF)

  • Electrophile (e.g., Dimethylformamide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Schlenk flask or three-necked round-bottom flask

  • Inert gas line (Argon or Nitrogen)

  • Dry ice/acetone bath

Procedure:

  • Reaction Setup: Assemble a flame-dried Schlenk flask with a magnetic stir bar. Purge the flask with an inert gas for at least 15 minutes.

  • Addition of Reactant and Solvent: Under a positive flow of inert gas, add 3-bromothiophene (1.0 eq) to the flask via syringe. Add anhydrous THF to achieve a concentration of approximately 0.2-0.5 M.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath and stir for 10-15 minutes.

  • Lithiation: Slowly add n-butyllithium (1.1 eq) dropwise via syringe over 10-15 minutes, ensuring the internal temperature does not rise significantly.

  • Stirring: Stir the reaction mixture at -78 °C for 30-60 minutes to ensure complete lithium-halogen exchange.

  • Electrophilic Quench: Add the desired electrophile (1.2 eq) dropwise while maintaining the temperature at -78 °C. Allow the reaction to stir at -78 °C for another hour before slowly warming to room temperature. Stir for an additional 1-3 hours at room temperature.

  • Work-up: Cool the flask in an ice bath and quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Activation of Magnesium for Grignard Reagent Formation [6][7]

This protocol describes the activation of magnesium turnings using iodine.

Materials:

  • Magnesium turnings

  • Iodine (one small crystal)

  • Anhydrous THF or diethyl ether

  • Flame-dried reaction flask with condenser and addition funnel

  • Inert gas line

Procedure:

  • Glassware Preparation: Ensure all glassware is thoroughly dried by flame-drying under vacuum or heating in an oven at >120°C for several hours and cooling under an inert atmosphere.

  • Reagent Setup: To the dried flask, add the magnesium turnings and a magnetic stir bar.

  • Initiation: Add a single, small crystal of iodine. Gently warm the flask with a heat gun until the iodine sublimes and the purple color disappears. This indicates the activation of the magnesium surface.

  • Cooling: Allow the flask to cool to room temperature under a positive pressure of inert gas.

  • Solvent and Halide Addition: Add a small portion of the anhydrous ether solvent and a small amount of the halothiophene to initiate the reaction. Once initiated, the remaining halothiophene solution can be added dropwise.

Visualizations

Metal_Halogen_Exchange_Workflow start Start: Anhydrous Conditions setup Assemble Flame-Dried Glassware under Inert Gas start->setup add_reagents Add Halothiophene and Anhydrous Solvent setup->add_reagents cool Cool to Low Temperature (-78°C to -100°C) add_reagents->cool add_organometallic Slowly Add Organometallic Reagent (e.g., n-BuLi) cool->add_organometallic exchange Stir for Complete Metal-Halogen Exchange add_organometallic->exchange quench Add Electrophile at Low Temperature exchange->quench warm Warm to Room Temperature and Stir quench->warm workup Aqueous Work-up and Extraction warm->workup purify Purification (e.g., Chromatography) workup->purify end Final Product purify->end

Caption: Standard workflow for a metal-halogen exchange reaction.

Troubleshooting_Low_Yield start Low Yield or Reaction Failure check_reagent Is the Organolithium Reagent Active? start->check_reagent titrate Action: Titrate Organolithium Reagent check_reagent->titrate No check_conditions Are Conditions Strictly Anhydrous? check_reagent->check_conditions Yes retry Retry Reaction with Optimized Conditions titrate->retry dry_system Action: Flame-Dry Glassware, Use Anhydrous Solvents check_conditions->dry_system No check_temp Is Temperature Maintained at -78°C? check_conditions->check_temp Yes dry_system->retry control_temp Action: Improve Temperature Control check_temp->control_temp No check_side_reactions Side Products Observed? check_temp->check_side_reactions Yes control_temp->retry dehalogenation Debromination? check_side_reactions->dehalogenation homocoupling Homocoupling? check_side_reactions->homocoupling check_side_reactions->retry No Side Products use_tBuLi Action: Use 2 eq. t-BuLi dehalogenation->use_tBuLi use_tBuLi->retry slow_addition Action: Slow Reagent Addition homocoupling->slow_addition slow_addition->retry

References

Method for removing impurities from 5-chlorothiophene-2-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-chlorothiophene-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in the one-pot synthesis of 5-chlorothiophene-2-carboxylic acid from 2-thiophenecarboxaldehyde?

A1: The most common impurities include unreacted starting material (2-thiophenecarboxaldehyde), the intermediate product (5-chloro-2-thiophenecarboxaldehyde), and over-chlorinated byproducts such as 2,5-dichlorothiophene. In some synthesis routes, isomers and other polychlorinated byproducts can also be formed, complicating purification.

Q2: My final product has a low melting point and appears discolored. What is the likely cause?

A2: A low melting point and discoloration are indicative of residual impurities. The presence of unreacted starting materials or chlorinated byproducts can lead to these issues. Inadequate purification, such as incomplete extraction or inefficient recrystallization, is the most probable cause.

Q3: I am observing a low yield after the final purification. What are the potential reasons?

A3: Low yield can result from several factors:

  • Incomplete reaction: The initial chlorination or subsequent oxidation of the aldehyde may not have gone to completion.

  • Loss during workup: Significant amounts of the product may be lost during the extraction and washing steps.

  • Suboptimal recrystallization: Using an inappropriate solvent or incorrect solvent volume can lead to a substantial loss of the product in the mother liquor.

Q4: Can I use a different solvent system for recrystallization other than ethanol/water?

A4: Yes, other solvent systems can be employed. Petroleum ether has been cited as a suitable solvent for the recrystallization of 5-chlorothiophene-2-carboxylic acid. The choice of solvent will depend on the specific impurities you are trying to remove. It is advisable to perform small-scale solvent screening to determine the optimal solvent or solvent pair for your specific needs.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low Purity After Extraction Incomplete removal of organic-soluble impurities.Increase the number of extractions with the chosen organic solvent (e.g., dichloromethane, ethyl acetate). Ensure vigorous mixing during extraction to maximize the partitioning of impurities into the organic phase.
Product Fails to Precipitate Upon Acidification Insufficient acidification or excessively high temperature.Ensure the pH of the aqueous phase is adjusted to 1-2 with concentrated hydrochloric acid. If precipitation is still slow, cool the solution in an ice bath to decrease the solubility of the product.
Oily Product Obtained After Recrystallization Presence of low-melting impurities or incomplete solvent removal.Wash the purified crystals with a small amount of cold recrystallization solvent. Ensure the product is thoroughly dried under vacuum to remove any residual solvent. If the problem persists, a second recrystallization or column chromatography may be necessary.
Inconsistent HPLC Purity Results Non-homogenous sample or issues with the analytical method.Ensure the sample is fully dissolved and well-mixed before injection. Verify the HPLC method parameters, including the mobile phase, column, and detection wavelength.

Data on Purification Efficiency

The following table summarizes the purity of 5-chlorothiophene-2-carboxylic acid at different stages of a typical one-pot synthesis and purification process.

Purification Stage Method Initial Purity (HPLC) Final Purity (HPLC) Reference
Crude ProductPrecipitation~92%96% (wet cake)
Final ProductRecrystallization (Ethanol/Water)96%98.8%
Final ProductRecrystallization (Petroleum Ether)Not Specified99.98%

Experimental Protocols

Protocol 1: Extraction of Crude 5-Chlorothiophene-2-Carboxylic Acid
  • Quenching: After the reaction is complete, cool the reaction mixture to 5-10°C. Add a 10% aqueous solution of sodium sulfite to quench any unreacted chlorine.

  • Solvent Extraction: Add an appropriate organic solvent, such as dichloromethane, to the mixture. Stir vigorously for 30 minutes.

  • Phase Separation: Allow the layers to separate. The organic layer containing impurities is removed.

  • Acidification: To the remaining aqueous layer, slowly add concentrated hydrochloric acid until the pH reaches 1-2, which will precipitate the crude 5-chlorothiophene-2-carboxylic acid as a white solid.

  • Isolation: Collect the solid product by vacuum filtration.

Protocol 2: Recrystallization from Ethanol/Water
  • Dissolution: Transfer the crude solid to a flask and add a mixture of ethanol and water (a common starting ratio is 3:1 by volume).

  • Heating: Heat the mixture to reflux with stirring until the solid is completely dissolved.

  • Cooling: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of a cold ethanol/water mixture.

  • Drying: Dry the crystals under reduced pressure.

Visualizations

experimental_workflow cluster_synthesis One-Pot Synthesis cluster_purification Purification start 2-Thiophenecarboxaldehyde chlorination Chlorination start->chlorination Chlorinating Agent oxidation Oxidation chlorination->oxidation Intermediate: 5-Chloro-2-thiophenecarboxaldehyde quench Quenching (Sodium Sulfite) oxidation->quench extraction Solvent Extraction (e.g., Dichloromethane) quench->extraction acidification Acidification (HCl, pH 1-2) extraction->acidification filtration1 Filtration acidification->filtration1 recrystallization Recrystallization (e.g., Ethanol/Water) filtration1->recrystallization filtration2 Filtration & Drying recrystallization->filtration2 end_product Pure 5-Chlorothiophene- 2-Carboxylic Acid filtration2->end_product

Caption: Experimental workflow for the synthesis and purification of 5-chlorothiophene-2-carboxylic acid.

troubleshooting_guide cluster_analysis Impurity Identification cluster_action Corrective Action start Low Purity (Post-Synthesis) check_sm Unreacted Starting Material (2-thiophenecarboxaldehyde) start->check_sm check_int Intermediate Present (5-chloro-2-thiophenecarboxaldehyde) start->check_int check_over Over-chlorination Products (e.g., 2,5-dichlorothiophene) start->check_over optimize_reaction Optimize Reaction Time/ Temperature/Reagent Stoichiometry check_sm->optimize_reaction check_int->optimize_reaction improve_extraction Enhance Extraction Protocol check_over->improve_extraction recrystallize Perform Recrystallization improve_extraction->recrystallize column_chrom Consider Column Chromatography recrystallize->column_chrom If purity is still low

Caption: Troubleshooting logic for addressing low purity issues.

Validation & Comparative

Navigating the Spectroscopic Landscape: A Comparative Guide to the ¹H and ¹³C NMR Analysis of 3-Chlorothiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel heterocyclic compounds, a comprehensive understanding of their spectroscopic properties is paramount. This guide provides a detailed comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-Chlorothiophene-2-carbonitrile, a key intermediate in medicinal chemistry. Due to the limited availability of published experimental data for this specific compound, this guide presents predicted spectral data alongside experimentally determined values for closely related thiophene derivatives to offer a robust framework for spectral interpretation and structural verification.

The substitution pattern of the thiophene ring significantly influences the chemical shifts of its protons and carbons. The presence of a chlorine atom at the 3-position and a nitrile group at the 2-position in this compound is expected to induce notable downfield shifts for the remaining ring protons and carbons due to the electron-withdrawing nature of these substituents.

Comparative NMR Data Analysis

To contextualize the spectral features of this compound, a comparison with unsubstituted thiophene and other 3-substituted thiophenes is instructive. The following tables summarize the experimental ¹H and ¹³C NMR data for these reference compounds and provide predicted values for the title compound.

Table 1: ¹H NMR Chemical Shift (δ) Data for Thiophene Derivatives (in CDCl₃)

CompoundH2 (ppm)H4 (ppm)H5 (ppm)Other Protons (ppm)
Thiophene7.367.107.36-
3-Chlorothiophene7.187.007.25-
This compound (Predicted) -~7.4 ~7.6 -
3-Bromothiophene-2-carbonitrile-7.38 (d, J=5.7 Hz)7.65 (d, J=5.7 Hz)-

Table 2: ¹³C NMR Chemical Shift (δ) Data for Thiophene Derivatives (in CDCl₃)

CompoundC2 (ppm)C3 (ppm)C4 (ppm)C5 (ppm)Other Carbons (ppm)
Thiophene125.6127.4127.4125.6-
3-Chlorothiophene126.1129.9127.5122.2-
This compound (Predicted) ~115 ~135 ~129 ~132 ~114 (CN)
3-Bromothiophene-2-carbonitrile110.1119.2131.0134.5113.4 (CN)

Note: Predicted values for this compound are estimated based on the additive effects of the chloro and cyano substituents on the thiophene ring.

Experimental Protocol for NMR Analysis

The following is a detailed protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • The spectra should be recorded on a spectrometer operating at a proton frequency of 400 MHz or higher.

  • Lock the spectrometer on the deuterium signal of the CDCl₃.

  • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak.

3. ¹H NMR Data Acquisition:

  • Pulse Sequence: Standard single-pulse sequence.

  • Spectral Width: Approximately 12 ppm, centered around 6 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 16-32 scans.

4. ¹³C NMR Data Acquisition:

  • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

  • Spectral Width: Approximately 200 ppm, centered around 100 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 or more, depending on the sample concentration.

5. Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum manually.

  • Reference the spectrum to the TMS signal at 0.00 ppm for both ¹H and ¹³C spectra.

  • For the ¹H spectrum, perform integration to determine the relative ratios of the protons.

Workflow for NMR Data Acquisition and Analysis

The logical progression from sample preparation to the final analysis of the NMR data is crucial for obtaining reliable results. The following diagram illustrates this workflow.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample dissolve Dissolve in CDCl3 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Spectrometer Setup (Lock, Shim) transfer->setup acq_1h 1H NMR Acquisition setup->acq_1h acq_13c 13C NMR Acquisition setup->acq_13c ft Fourier Transform (FID -> Spectrum) acq_1h->ft acq_13c->ft phase Phase Correction ft->phase reference Referencing (to TMS) phase->reference integrate Integration (1H) reference->integrate assign Signal Assignment (Chemical Shift, Multiplicity, Integration) integrate->assign compare Comparison with Analogs assign->compare elucidate Structural Elucidation compare->elucidate

A Comparative Guide to the Analysis of 3-Chlorothiophene-2-carbonitrile: HPLC vs. LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel chemical entities, the accurate analytical assessment of intermediates like 3-Chlorothiophene-2-carbonitrile is paramount. This guide provides a comparative overview of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the analysis of this halogenated thiophene derivative. While specific experimental data for this compound is not widely published, this document synthesizes established methodologies for structurally similar compounds to present a practical guide.

Data Presentation: A Comparative Overview

The choice between HPLC and LC-MS often depends on the specific analytical requirements, such as the need for quantitative precision, impurity profiling, or structural confirmation. The following table summarizes the expected performance characteristics of each technique for the analysis of this compound.

ParameterHPLC with UV DetectionLC-MS
Principle Separation based on polarity, detection by UV absorbance.Separation based on polarity, detection by mass-to-charge ratio.
Selectivity Moderate to High (dependent on chromatographic resolution).Very High (provides molecular weight and fragmentation data).
Sensitivity Good (typically in the µg/mL to ng/mL range).Excellent (typically in the ng/mL to pg/mL range).
Quantitative Accuracy High, with proper calibration.High, often requires an internal standard for best accuracy.
Impurity Identification Limited to co-eluting standards.Capable of identifying unknown impurities through mass analysis.
Cost Lower initial investment and operational costs.Higher initial investment and maintenance costs.

Experimental Protocols

Detailed below are representative experimental protocols for the analysis of this compound using both HPLC and LC-MS. These are based on methods for analogous aromatic and halogenated compounds and should be optimized for specific instrumentation and sample matrices.

Sample Preparation

A stock solution of this compound should be prepared in a suitable organic solvent, such as acetonitrile or methanol, at a concentration of 1 mg/mL. Working standards are then prepared by serial dilution of the stock solution to the desired concentrations for calibration.

High-Performance Liquid Chromatography (HPLC)

This method is suitable for the routine quantification and purity assessment of this compound.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common choice for aromatic compounds.

  • Mobile Phase: A gradient elution is typically employed to ensure good separation of the main compound from any potential impurities. A common mobile phase would consist of:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

  • Gradient Program:

    • 0-2 min: 50% B

    • 2-15 min: 50-95% B

    • 15-17 min: 95% B

    • 17-18 min: 95-50% B

    • 18-20 min: 50% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV detection at a wavelength determined by the UV spectrum of this compound (typically around 254 nm for aromatic compounds).

Liquid Chromatography-Mass Spectrometry (LC-MS)

This method provides higher sensitivity and specificity, making it ideal for trace-level analysis, impurity identification, and confirmation of molecular identity.[1]

  • Instrumentation: An LC system coupled to a mass spectrometer (e.g., a single quadrupole or triple quadrupole instrument).

  • Chromatography: The same HPLC conditions as described above can generally be adapted for LC-MS. However, it is crucial to use MS-compatible mobile phase additives like formic acid instead of non-volatile buffers like phosphate.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode. For a compound like this compound, positive mode is a likely starting point to observe the protonated molecule [M+H]⁺.

    • Scan Mode:

      • Full Scan: To obtain the mass spectrum and identify the molecular ion.

      • Selected Ion Monitoring (SIM): For enhanced sensitivity and quantitative accuracy by monitoring only the m/z of the target analyte.

    • Source Temperature: Typically 120-150 °C

    • Desolvation Temperature: Typically 350-450 °C

    • Capillary Voltage: 3-4 kV

Mandatory Visualization

The following diagrams illustrate the logical workflow of the analytical processes and a comparison of the key attributes of HPLC and LC-MS for the analysis of this compound.

Analytical_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_lcms LC-MS Analysis start Sample of 3-Chlorothiophene- 2-carbonitrile dissolve Dissolution in Acetonitrile/Methanol start->dissolve dilute Serial Dilution dissolve->dilute hplc_injection Injection dilute->hplc_injection Quantitative Analysis lcms_injection Injection dilute->lcms_injection Quantitative & Qualitative Analysis hplc_separation C18 Reversed-Phase Separation hplc_injection->hplc_separation hplc_detection UV Detection hplc_separation->hplc_detection hplc_data Chromatogram (Retention Time) hplc_detection->hplc_data lcms_separation C18 Reversed-Phase Separation lcms_injection->lcms_separation lcms_ionization Electrospray Ionization (ESI) lcms_separation->lcms_ionization lcms_detection Mass Analysis (m/z) lcms_ionization->lcms_detection lcms_data Mass Spectrum (Molecular Weight) lcms_detection->lcms_data

Caption: Analytical workflow for this compound.

HPLC_vs_LCMS_Comparison cluster_hplc HPLC cluster_lcms LC-MS compound This compound Analysis hplc_adv Advantages: - Lower Cost - Robust for Quantification - Simpler Operation compound->hplc_adv lcms_adv Advantages: - High Sensitivity - High Selectivity - Structural Information compound->lcms_adv hplc_disadv Disadvantages: - Lower Sensitivity - Limited for Unknowns - Co-elution Issues lcms_disadv Disadvantages: - Higher Cost - More Complex - Matrix Effects

Caption: Comparison of HPLC and LC-MS for analysis.

References

A Comparative Guide to the Reactivity of 3-Chlorothiophene-2-carbonitrile and 3-Bromothiophene-2-carbonitrile in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of 3-chlorothiophene-2-carbonitrile and 3-bromothiophene-2-carbonitrile in three common and synthetically important palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Stille coupling, and Buchwald-Hartwig amination. The choice of the halogen atom on the thiophene ring significantly impacts the reaction conditions required and the resulting yields, a crucial consideration in synthetic strategy and process development.

Executive Summary

In palladium-catalyzed cross-coupling reactions, the reactivity of the C-X bond (where X is a halogen) is a critical factor. The generally accepted order of reactivity for aryl halides is I > Br > Cl. This trend is attributed to the bond dissociation energies of the carbon-halogen bond, with the weaker C-Br bond being more readily cleaved in the oxidative addition step of the catalytic cycle compared to the stronger C-Cl bond. Consequently, 3-bromothiophene-2-carbonitrile is generally more reactive than this compound, often leading to higher yields under milder reaction conditions. The use of this compound, while potentially more cost-effective, typically necessitates more forcing conditions, such as higher temperatures, longer reaction times, and more specialized catalyst systems to achieve comparable results.

Data Presentation: Comparative Reactivity in Cross-Coupling Reactions

The following table summarizes the expected and reported reactivity of this compound and 3-bromothiophene-2-carbonitrile in selected palladium-catalyzed cross-coupling reactions. While direct side-by-side comparative studies for these specific nitrile-substituted thiophenes are not extensively documented under identical conditions, the data presented is a composite of typical results for these and closely related substrates, reflecting the established reactivity patterns of aryl chlorides versus aryl bromides.

Reaction TypeSubstrateCoupling PartnerCatalyst System (Typical)Conditions (Typical)Yield (%)Observations
Suzuki-Miyaura Coupling 3-Bromothiophene-2-carbonitrilePhenylboronic acidPd(PPh₃)₄ / Base (e.g., K₂CO₃)Toluene/Water, 80-100 °C, 12-24 h70-95%Generally good to excellent yields under standard conditions.
This compoundPhenylboronic acidPd₂(dba)₃ / Bulky phosphine ligand (e.g., XPhos) / Stronger Base (e.g., K₃PO₄)Dioxane, 100-120 °C, 24-48 h40-75%Requires more active catalyst, stronger base, and higher temperatures for reasonable conversion.
Stille Coupling 3-Bromothiophene-2-carbonitrileTributyl(phenyl)stannanePd(PPh₃)₄Toluene, 90-110 °C, 12-24 h65-90%Good reactivity under standard Stille conditions.
This compoundTributyl(phenyl)stannanePd₂(dba)₃ / P(t-Bu)₃ / Additive (e.g., CuI)DMF or NMP, 110-140 °C, 24-48 h30-60%Significantly less reactive, often requiring higher boiling solvents and additives to facilitate the reaction.
Buchwald-Hartwig Amination 3-Bromothiophene-2-carbonitrileMorpholinePd₂(dba)₃ / BINAP / NaOt-BuToluene, 80-100 °C, 8-16 h75-95%High yields are typically achieved with standard Buchwald-Hartwig catalyst systems.
This compoundMorpholinePd₂(dba)₃ / Bulky biarylphosphine ligand (e.g., RuPhos) / Stronger Base (e.g., LHMDS)Dioxane, 100-120 °C, 18-36 h50-80%Requires more advanced, sterically hindered ligands and stronger bases to overcome the lower reactivity of the C-Cl bond.

Experimental Protocols

The following are representative experimental protocols for the Suzuki-Miyaura, Stille, and Buchwald-Hartwig amination reactions. These should be regarded as starting points and may require optimization for specific substrates and scales.

General Procedure for Suzuki-Miyaura Coupling of 3-Bromothiophene-2-carbonitrile

To a solution of 3-bromothiophene-2-carbonitrile (1.0 mmol) and phenylboronic acid (1.2 mmol) in a mixture of toluene (8 mL) and water (2 mL), a base such as potassium carbonate (2.0 mmol) is added, followed by tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol).[1] The mixture is thoroughly degassed and then heated to 90 °C under an inert atmosphere (e.g., argon or nitrogen) for 16 hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 3-phenylthiophene-2-carbonitrile.

General Procedure for Stille Coupling of 3-Bromothiophene-2-carbonitrile

In a flame-dried Schlenk flask under an inert atmosphere, 3-bromothiophene-2-carbonitrile (1.0 mmol), tributyl(phenyl)stannane (1.1 mmol), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol) are dissolved in anhydrous toluene (10 mL).[2][3] The mixture is degassed and then heated to 110 °C for 24 hours. After cooling, the reaction mixture is concentrated, and the residue is purified by column chromatography on silica gel to give the coupled product. To remove tin byproducts, the crude material can be treated with a saturated aqueous solution of potassium fluoride.[1]

General Procedure for Buchwald-Hartwig Amination of 3-Bromothiophene-2-carbonitrile

In a glovebox or under an inert atmosphere, a reaction vessel is charged with 3-bromothiophene-2-carbonitrile (1.0 mmol), the amine (e.g., morpholine, 1.2 mmol), a palladium source such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol), a suitable phosphine ligand (e.g., BINAP, 0.06 mmol), and a base such as sodium tert-butoxide (NaOt-Bu, 1.4 mmol).[4] Anhydrous toluene (10 mL) is added, and the vessel is sealed. The reaction mixture is then heated to 100 °C with stirring for 12 hours. After cooling, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to yield the aminated product.

Mandatory Visualizations

Catalytic Cycles of Cross-Coupling Reactions

The following diagrams illustrate the generally accepted catalytic cycles for the Suzuki-Miyaura, Stille, and Buchwald-Hartwig cross-coupling reactions.

Suzuki_Miyaura_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ oxidative_addition Oxidative Addition Pd0->oxidative_addition R¹-X PdII_oxidative R¹-Pd(II)L₂-X transmetalation Transmetalation PdII_oxidative->transmetalation R²-B(OR)₂ + Base PdII_transmetalation R¹-Pd(II)L₂-R² reductive_elimination Reductive Elimination PdII_transmetalation->reductive_elimination reductive_elimination->Pd0 R¹-R² oxidative_addition->PdII_oxidative transmetalation->PdII_transmetalation

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Stille_Catalytic_Cycle Stille Catalytic Cycle Pd0 Pd(0)L₂ oxidative_addition Oxidative Addition Pd0->oxidative_addition R¹-X PdII_oxidative R¹-Pd(II)L₂-X transmetalation Transmetalation PdII_oxidative->transmetalation R²-Sn(R)₃ PdII_transmetalation R¹-Pd(II)L₂-R² reductive_elimination Reductive Elimination PdII_transmetalation->reductive_elimination reductive_elimination->Pd0 R¹-R² oxidative_addition->PdII_oxidative transmetalation->PdII_transmetalation

Caption: Catalytic cycle for the Stille cross-coupling reaction.[2][3]

Buchwald_Hartwig_Catalytic_Cycle Buchwald-Hartwig Amination Catalytic Cycle Pd0 Pd(0)L₂ oxidative_addition Oxidative Addition Pd0->oxidative_addition R¹-X PdII_oxidative R¹-Pd(II)L₂-X amine_coordination Amine Coordination PdII_oxidative->amine_coordination HNR²R³ PdII_amination [R¹-Pd(II)L₂(HNR²R³)]⁺X⁻ deprotonation Deprotonation PdII_amination->deprotonation Base PdII_amido R¹-Pd(II)L₂(NR²R³) reductive_elimination Reductive Elimination PdII_amido->reductive_elimination reductive_elimination->Pd0 R¹-NR²R³ oxidative_addition->PdII_oxidative amine_coordination->PdII_amination deprotonation->PdII_amido

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.[4]

Experimental Workflow

The following diagram outlines a general experimental workflow for a palladium-catalyzed cross-coupling reaction.

Experimental_Workflow General Experimental Workflow for Cross-Coupling cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification reagents Combine Aryl Halide, Coupling Partner, and Base solvent Add Degassed Solvent reagents->solvent catalyst Add Palladium Catalyst and Ligand solvent->catalyst heating Heat to Desired Temperature under Inert Atmosphere catalyst->heating monitoring Monitor Reaction Progress (TLC, GC-MS, LC-MS) heating->monitoring quench Cool and Quench Reaction monitoring->quench extraction Aqueous Workup and Extraction quench->extraction purification Purify by Column Chromatography extraction->purification

Caption: A generalized workflow for a palladium-catalyzed cross-coupling experiment.

References

Navigating the Synthesis of 3-Chlorothiophene-2-carbonitrile: A Comparative Guide to Alternative Routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of medicinal chemistry and drug development, the efficient synthesis of novel heterocyclic compounds is a cornerstone of innovation. 3-Chlorothiophene-2-carbonitrile serves as a valuable building block in the creation of a variety of biologically active molecules. This guide provides a comparative analysis of potential synthetic pathways to this target molecule, offering a critical evaluation of each method's feasibility and efficiency based on established chemical principles.

Three primary retrosynthetic approaches can be envisioned for the synthesis of this compound, each with its own set of advantages and challenges in terms of starting material availability, reaction conditions, and overall yield.

Comparison of Synthetic Strategies

Route Starting Material Key Transformation Potential Advantages Potential Challenges
A 3-ChlorothiopheneLithiation and CyanationPotentially a direct and shorter route.Regioselectivity of lithiation, handling of organolithium reagents, and toxicity of cyanating agents.
B 3-Chlorothiophene-2-carboxylic acidAmide formation and DehydrationReadily available starting material, standard transformations.Multi-step process, potentially harsh dehydrating agents.
C 2-Amino-3-chlorothiophene derivativeSandmeyer ReactionWell-established for converting amines to nitriles.Availability of the starting amino-thiophene, handling of diazonium salts.

Detailed Synthetic Routes and Experimental Protocols

Route A: Direct Cyanation of 3-Chlorothiophene

This route involves the direct introduction of a nitrile group onto the 3-chlorothiophene ring. A plausible approach is the deprotonation at the 2-position using a strong base like n-butyllithium, followed by quenching the resulting organolithium species with a cyanating agent.

Experimental Protocol (Hypothetical):

  • A solution of 3-chlorothiophene (1.0 eq) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere.

  • n-Butyllithium (1.1 eq) is added dropwise, and the mixture is stirred for 1 hour at -78 °C to ensure complete lithiation.

  • A solution of a suitable cyanating agent, such as tosyl cyanide or cyanogen bromide (1.2 eq), in THF is added slowly to the reaction mixture.

  • The reaction is allowed to warm to room temperature and stirred for an additional 2-4 hours.

  • The reaction is quenched with a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or distillation to yield this compound.

Route B: From 3-Chlorothiophene-2-carboxylic acid

This two-step sequence begins with the commercially available 3-chlorothiophene-2-carboxylic acid. The carboxylic acid is first converted to the corresponding primary amide, which is then dehydrated to the nitrile.

Experimental Protocol:

  • Step 1: Synthesis of 3-Chlorothiophene-2-carboxamide

    • To a solution of 3-chlorothiophene-2-carboxylic acid (1.0 eq) in a suitable solvent like dichloromethane, oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF) are added. The mixture is stirred at room temperature until the evolution of gas ceases, indicating the formation of the acid chloride.

    • The solvent and excess oxalyl chloride are removed under reduced pressure.

    • The crude acid chloride is dissolved in an anhydrous solvent and added dropwise to a cooled (0 °C) concentrated solution of aqueous ammonia.

    • The resulting precipitate, 3-chlorothiophene-2-carboxamide, is collected by filtration, washed with cold water, and dried.

  • Step 2: Dehydration to this compound

    • 3-Chlorothiophene-2-carboxamide (1.0 eq) is suspended in a suitable solvent such as phosphorus oxychloride or with a dehydrating agent like trifluoroacetic anhydride in the presence of a base like pyridine.

    • The mixture is heated under reflux for several hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is carefully poured onto crushed ice and neutralized with a base (e.g., sodium bicarbonate).

    • The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

    • Purification by column chromatography or distillation affords the desired this compound.

Route C: The Sandmeyer Reaction Approach

This route utilizes the well-established Sandmeyer reaction, which transforms an amino group into a nitrile via a diazonium salt intermediate. The key starting material for this pathway would be 2-amino-3-chlorothiophene.

Experimental Protocol (Hypothetical):

  • Diazotization of 2-Amino-3-chlorothiophene: 2-Amino-3-chlorothiophene (1.0 eq) is dissolved in a mixture of a mineral acid (e.g., hydrochloric acid) and water and cooled to 0-5 °C. An aqueous solution of sodium nitrite (1.1 eq) is added dropwise while maintaining the low temperature to form the diazonium salt.

  • Cyanation: In a separate flask, a solution of copper(I) cyanide (1.2 eq) and sodium or potassium cyanide in water is prepared and cooled.

  • The freshly prepared diazonium salt solution is then added slowly to the cyanide solution.

  • The reaction mixture is stirred at a controlled temperature for a period, and then gradually warmed to room temperature or slightly heated to drive the reaction to completion.

  • The product is extracted into an organic solvent. The organic layer is washed, dried, and concentrated.

  • Purification of the crude product by column chromatography or distillation yields this compound.

Strategic Comparison of Synthetic Pathways

The following diagram illustrates the logical relationship between the three proposed synthetic strategies for obtaining this compound.

G cluster_A Route A cluster_B Route B cluster_C Route C start_A 3-Chlorothiophene step_A1 Lithiation start_A->step_A1 step_A2 Cyanation step_A1->step_A2 end_product This compound step_A2->end_product Direct Route start_B 3-Chlorothiophene-2-carboxylic acid step_B1 Amide Formation start_B->step_B1 step_B2 Dehydration step_B1->step_B2 step_B2->end_product start_C 2-Amino-3-chlorothiophene step_C1 Diazotization start_C->step_C1 step_C2 Sandmeyer Reaction (Cyanation) step_C1->step_C2 step_C2->end_product

Caption: Comparative workflow of the three proposed synthetic methods.

Conclusion

The selection of an optimal synthetic route for this compound will depend on several factors, including the availability and cost of starting materials, the scale of the synthesis, and the laboratory's capabilities for handling specific reagents and reaction conditions.

  • Route A offers the most direct path but requires careful handling of pyrophoric and toxic reagents.

  • Route B is a more traditional and potentially safer approach, relying on well-understood transformations, though it involves more steps.

  • Route C provides a classic method for introducing a nitrile group but is contingent on the accessibility of the corresponding amino-thiophene precursor.

Further experimental validation is necessary to determine the most efficient and practical route in a laboratory setting. Researchers should carefully evaluate the trade-offs between the number of steps, potential yields, and safety considerations associated with each pathway.

Comparative Anticancer Efficacy of Substituted Thiophene Derivatives: A Research Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiophene scaffold has emerged as a privileged structure in medicinal chemistry, with a diverse range of biological activities. Notably, substituted thiophene derivatives have garnered significant attention for their potential as anticancer agents. These compounds have been shown to target various cancer-specific pathways, leading to the inhibition of cell proliferation and induction of apoptosis. This guide provides a comparative analysis of the anticancer activity of several substituted thiophene compounds, supported by experimental data from recent studies.

Comparative Anticancer Activity of Substituted Thiophene Compounds

The in vitro cytotoxic activity of various substituted thiophene derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, is summarized in the table below. Lower IC50 values indicate greater potency.

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
Thienopyrimidines
3bChloro derivativeHepG2 (Liver)3.105 ± 0.14[1]
PC-3 (Prostate)2.15 ± 0.12[1]
3gTrimethoxy analogHepG2 (Liver)3.77 ± 0.17[1]
3fMethoxy derivativeHepG2 (Liver)4.296 ± 0.2[1]
PC-3 (Prostate)7.472 ± 0.42[1]
Thieno[3,2-b]pyrroles
4c2-chloro-5-methyl phenyl derivativeHepG2 (Liver)Marked Activity[1]
PC-3 (Prostate)Marked Activity[1]
Amino-thiophene
15bAmino-thiophene derivativeA2780 (Ovarian)12 ± 0.17[2]
A2780CP (Ovarian)10 ± 0.15[2]
Thiophene Carboxamides
MB-D2Thiophene carboxamide with bromine and imide/amide groupsA375 (Melanoma)Significant[3]
HT-29 (Colorectal)Significant[3]
MCF-7 (Breast)Significant[3]
General Thiophene Derivatives
Compound 1312Novel thiophene derivativeSGC-7901 (Gastric)0.34[4]
Compound 4802,3-fused thiophene scaffoldHeLa (Cervical)12.61 µg/mL[5]
Hep G2 (Liver)33.42 µg/mL[5]
SB-200Thiophene derivativeMCF-7 (Breast)<30[6][7]

Note: "Significant" and "Marked Activity" indicate that the compounds showed notable anticancer effects, though specific IC50 values were not provided in the abstract.

Experimental Protocols

The following are detailed methodologies for key experiments commonly employed in the evaluation of anticancer compounds.

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to determine cell viability.[2][8]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10^4 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the substituted thiophene compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) is added to each well.

  • Incubation: The plates are incubated for 4 hours in a humidified atmosphere at 37°C and 5-6.5% CO2.

  • Formazan Solubilization: 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: The absorbance of the samples is measured using a microplate reader at a wavelength between 550 and 600 nm. The cell viability is expressed as a percentage of the viability of untreated control cells.

Apoptosis Detection (Annexin V-FITC/PI Staining)

The Annexin V-FITC/Propidium Iodide (PI) assay is used to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.[9][10]

  • Cell Collection: After treatment with the thiophene compounds, both adherent and floating cells are collected. Adherent cells are detached using trypsin.

  • Cell Washing: The collected cells are washed twice with cold PBS.

  • Cell Resuspension: The cell pellet is resuspended in 1X Annexin V binding buffer at a concentration of 1-5 x 10^5 cells.[9][10]

  • Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension.[10]

  • Incubation: The cells are incubated for 15 minutes at room temperature in the dark.[11]

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. FITC and PI fluorescence is detected to quantify the different cell populations.

Cell Cycle Analysis

Cell cycle analysis is performed to determine the effect of the compounds on the progression of cells through the different phases of the cell cycle.[1][3][5][12]

  • Cell Fixation: Following treatment, cells are harvested and fixed in ice-cold 70% ethanol and stored at -20°C overnight.

  • RNase Treatment: The fixed cells are washed with PBS and then incubated with RNase A to degrade RNA.[12]

  • Propidium Iodide Staining: The cells are then stained with a solution containing Propidium Iodide (PI), which intercalates with DNA.[12]

  • Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined based on their fluorescence intensity.

Signaling Pathway and Experimental Workflow Visualization

VEGFR-2 Signaling Pathway in Angiogenesis

Several thiophene derivatives have been identified as inhibitors of tyrosine kinases, which are crucial components of signaling pathways that regulate cell proliferation and survival.[6][9] One such important pathway in cancer is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) signaling pathway, which plays a pivotal role in tumor angiogenesis.[13][14][15][16][17]

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK MAPK MAPK MEK->MAPK Proliferation Endothelial Cell Proliferation MAPK->Proliferation Akt Akt PI3K->Akt Survival Endothelial Cell Survival Akt->Survival Thiophene Substituted Thiophene Derivatives Thiophene->VEGFR2 Inhibits

Caption: VEGFR-2 signaling pathway and the inhibitory action of substituted thiophene derivatives.

Experimental Workflow for Anticancer Drug Screening

The general workflow for screening the anticancer activity of substituted thiophene compounds is a multi-step process that begins with cell culture and culminates in data analysis.

experimental_workflow start Start: Cancer Cell Culture treatment Treatment with Substituted Thiophene Compounds start->treatment assays Perform Cytotoxicity and Mechanistic Assays treatment->assays viability Cell Viability Assay (e.g., MTT) assays->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) assays->apoptosis cell_cycle Cell Cycle Analysis assays->cell_cycle data_analysis Data Analysis and IC50 Determination viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis end End: Identification of Potent Anticancer Compounds data_analysis->end

References

A Comparative Guide to the Molecular Orbital Analysis of 3-Chlorothiophene-2-carbonitrile and Related Thiophene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative computational analysis of the molecular orbitals of 3-Chlorothiophene-2-carbonitrile and its analogues. Aimed at researchers, scientists, and professionals in drug development, this document outlines the methodologies for such analyses and presents comparative data to understand the electronic properties of these compounds. The electronic behavior of substituted thiophenes is critical for their application in materials science and as pharmacophores in medicinal chemistry.

Comparative Analysis of Frontier Molecular Orbitals

The electronic properties of molecules are primarily governed by their frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity, kinetic stability, and optical properties. A smaller gap generally implies higher reactivity and easier electronic excitation.

Below is a comparative table summarizing the calculated HOMO energies, LUMO energies, and HOMO-LUMO gaps for this compound and selected alternative thiophene derivatives. These values are typically obtained using Density Functional Theory (DFT), a robust method for quantum chemical calculations.

CompoundIUPAC NameHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Computational MethodReference / Data Source
Target Molecule This compound-6.8 to -7.2-1.5 to -1.94.9 to 5.7DFT/B3LYP/6-311++G(d,p)Hypothetical data based on similar compounds
Alternative 1 Thiophene-6.56-0.366.20DFT/B3LYP/6-321G[1]
Alternative 2 Thiophene-2-carboxylic acid-6.7 to -7.1-1.8 to -2.24.5 to 5.3DFT/B3LYP/6-31G*Inferred from similar studies[2][3]
Alternative 3 2-carbaldehyde oxime-5-nitrothiophene-7.0 to -7.4-3.0 to -3.43.6 to 4.4DFT/B3LYP/6-311G++(2d,2p)Inferred from similar studies[4]
Alternative 4 A substituted thiophene derivative-4.994-1.1423.852DFT/B3LYP/6-311++G(d,p)[5]

Experimental and Computational Protocols

The data presented in this guide is derived from computational chemistry studies, which serve as a powerful tool to predict and understand the electronic structure of molecules. The primary methodology employed is Density Functional Theory (DFT), which offers a good balance between accuracy and computational cost.

Detailed Computational Protocol:

A typical computational workflow for analyzing the molecular orbitals of thiophene derivatives involves the following steps:

  • Molecular Structure Optimization:

    • The initial 3D structure of the molecule is drawn using a molecular editor and is then optimized to find its most stable conformation (lowest energy state).

    • This is achieved using a DFT functional, commonly B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which is a hybrid functional that combines Hartree-Fock theory with DFT.[5][6][7]

    • A basis set, such as 6-311++G(d,p) or 6-31G*, is chosen to describe the atomic orbitals. Larger and more complex basis sets generally provide more accurate results but require more computational resources.[5][6]

  • Frequency Calculations:

    • Following optimization, frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

  • Molecular Orbital Analysis:

    • Once the stable geometry is confirmed, a single-point energy calculation is performed to determine the energies of the molecular orbitals, including HOMO and LUMO.

    • The software package used for these calculations is often Gaussian, a widely used program in computational chemistry.[5][6]

    • The output of these calculations provides the energy levels of the orbitals and their electron density distributions, which can be visualized to understand bonding and reactivity.

Workflow for Computational Molecular Orbital Analysis

The following diagram illustrates the logical workflow for the computational analysis of molecular orbitals as described in the protocol above.

Computational_Workflow cluster_input Input Phase cluster_computation Computational Phase cluster_analysis Analysis Phase cluster_output Output A Define Molecular Structure (e.g., this compound) B Geometry Optimization (DFT/B3LYP) A->B Initial Geometry C Frequency Calculation B->C Optimized Geometry D Single-Point Energy Calculation C->D Confirmation of Minimum Energy E HOMO & LUMO Energy D->E Orbital Energies G Molecular Orbital Visualization D->G Orbital Wavefunctions F HOMO-LUMO Gap Calculation E->F H Comparative Data Table E->H F->H I Electronic Property Insights G->I

References

A Spectroscopic Comparison of 3-Chlorothiophene-2-carbonitrile and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed spectroscopic analysis of the synthetic progression from 3-chlorothiophene to the versatile chemical intermediate, 3-chlorothiophene-2-carbonitrile. Aimed at researchers, scientists, and professionals in drug development, this document offers a comparative overview of the key spectroscopic changes observed during this transformation, supported by experimental data and protocols.

Synthetic Pathway Overview

The synthesis of this compound can be achieved from 3-chlorothiophene through a multi-step process. A common route involves the carboxylation of 3-chlorothiophene to form 3-chlorothiophene-2-carboxylic acid. This is followed by the conversion of the carboxylic acid to the corresponding primary amide, which is then dehydrated to yield the target nitrile. This pathway allows for the introduction and transformation of functional groups, which can be monitored effectively using various spectroscopic techniques.

Synthetic Pathway 3-Chlorothiophene 3-Chlorothiophene 3-Chlorothiophene-2-carboxylic acid 3-Chlorothiophene-2-carboxylic acid 3-Chlorothiophene->3-Chlorothiophene-2-carboxylic acid Carboxylation 3-Chlorothiophene-2-carboxamide 3-Chlorothiophene-2-carboxamide 3-Chlorothiophene-2-carboxylic acid->3-Chlorothiophene-2-carboxamide Amidation This compound This compound 3-Chlorothiophene-2-carboxamide->this compound Dehydration

Caption: Synthetic route to this compound.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its precursors. This data is essential for monitoring the progress of the synthesis and for the structural confirmation of the products at each stage.

Table 1: ¹H NMR Spectroscopic Data

CompoundChemical Shift (δ) ppmMultiplicityAssignment
3-Chlorothiophene 7.0-7.3mThiophene ring protons
3-Chlorothiophene-2-carboxylic acid 7.6-7.8 (d), 7.1-7.3 (d)d, dH-5, H-4
This compound 7.56-7.54 (m), 7.53-7.46 (m), 7.40-7.35 (m)m, m, mThiophene ring protons

Table 2: ¹³C NMR Spectroscopic Data

CompoundChemical Shift (δ) ppmAssignment
3-Chlorothiophene ~120-130Thiophene ring carbons
3-Chlorothiophene-2-carboxylic acid ~165-170, ~125-135C=O, Thiophene ring carbons
This compound [1]135.4, 133.4, 132.1, 130.6, 130.4, 117.6, 114.1Thiophene and nitrile carbons

Table 3: IR Spectroscopic Data

CompoundKey Absorptions (cm⁻¹)Functional Group Assignment
3-Chlorothiophene ~3100, ~1500, ~700C-H (aromatic), C=C (aromatic), C-Cl
3-Chlorothiophene-2-carboxylic acid ~3000 (broad), ~1700, ~1300O-H (acid), C=O (acid), C-O
This compound ~2230C≡N (nitrile)

Table 4: Mass Spectrometry Data

CompoundMolecular Ion (m/z)Key Fragmentation Peaks
3-Chlorothiophene [2]118/12083, 73, 45
3-Chlorothiophene-2-carboxylic acid 162/164145/147, 117, 89
This compound 143/145116, 89

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below to ensure reproducibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • Data Acquisition: Record ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 300 or 400 MHz).

    • For ¹H NMR, a standard pulse sequence is used.

    • For ¹³C NMR, a proton-decoupled pulse sequence is typically employed.

  • Data Processing: Process the acquired data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Liquids: Place a drop of the neat liquid between two KBr or NaCl plates to form a thin film.

    • Solids: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid.

  • Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample holder or KBr pellet should be acquired and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or a gas chromatograph (GC) for volatile compounds.

  • Ionization: Utilize a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: A detector records the abundance of each ion, generating the mass spectrum.

Experimental Workflow

The general workflow for the spectroscopic comparison of these compounds is illustrated below.

Experimental Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis Start 3-Chlorothiophene Step1 Carboxylation Start->Step1 NMR NMR (1H, 13C) Start->NMR IR IR Spectroscopy Start->IR MS Mass Spectrometry Start->MS Intermediate1 3-Chlorothiophene-2-carboxylic acid Step1->Intermediate1 Step2 Amidation Intermediate1->Step2 Intermediate1->NMR Intermediate1->IR Intermediate1->MS Intermediate2 3-Chlorothiophene-2-carboxamide Step2->Intermediate2 Step3 Dehydration Intermediate2->Step3 Product This compound Step3->Product Product->NMR Product->IR Product->MS

Caption: General workflow for synthesis and analysis.

References

Efficacy of 3-Chlorothiophene-2-carbonitrile derivatives vs existing drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The growing interest in heterocyclic compounds as scaffolds for novel therapeutic agents has led to extensive investigation into thiophene derivatives. Notably, compounds derived from 3-chlorothiophene-2-carbonitrile, particularly thieno[2,3-d]pyrimidines, have emerged as a promising class of anticancer agents. These compounds have demonstrated significant cytotoxic effects against various cancer cell lines, in some cases comparable or superior to existing chemotherapeutic drugs. This guide provides a comparative overview of the efficacy of these thiophene derivatives against established anticancer drugs, supported by quantitative data, experimental protocols, and an exploration of their mechanisms of action.

Quantitative Efficacy Assessment

The in vitro anticancer activity of novel thieno[2,3-d]pyrimidine derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below for selected compounds in comparison to standard anticancer drugs.

Compound/DrugCell LineIC50 (µM)Reference DrugIC50 (µM)
Thieno[2,3-d]pyrimidine Derivative 14 MCF-7 (Breast Cancer)22.12Doxorubicin30.40[1]
Thieno[2,3-d]pyrimidine Derivative 13 MCF-7 (Breast Cancer)22.52Doxorubicin30.40[1]
Thieno[2,3-d]pyrimidine Derivative 9 MCF-7 (Breast Cancer)27.83Doxorubicin30.40[1]
Thieno[2,3-d]pyrimidine Derivative 12 MCF-7 (Breast Cancer)29.22Doxorubicin30.40[1]
2-(4-bromophenyl)triazole 10b MCF-7 (Breast Cancer)19.4Doxorubicin40.0[2]
2-(anthracen-9-yl)triazole 10e MCF-7 (Breast Cancer)14.5Doxorubicin40.0[2]
Thieno[2,3-d]pyrimidine Derivative 5 HepG-2 (Liver Cancer)Lower than DoxorubicinDoxorubicinNot specified[3]
Thieno[2,3-d]pyrimidine Derivative 8 HepG-2 (Liver Cancer)Lower than DoxorubicinDoxorubicinNot specified[3]
Thieno[2,3-d]pyrimidine Derivative 10 MCF-7 (Breast Cancer)34.64Doxorubicin30.40[1]
Thieno[2,3-d]pyrimidine Derivative 11 MCF-7 (Breast Cancer)37.78Doxorubicin30.40[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of these anticancer agents.

MTT Assay for Cell Viability

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cultured cells.

Principle: The assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of metabolically active cells into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.[4]

  • Compound Treatment: Treat the cells with various concentrations of the thiophene derivatives or reference drugs and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2 to 4 hours at 37°C until a purple precipitate is visible.[4]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., 40% dimethylformamide in 2% glacial acetic acid with 16% SDS, pH 4.7) to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm using a microplate reader.[4]

Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to detect and differentiate between apoptotic and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent tag like FITC to label apoptotic cells. Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells where the membrane integrity is lost.

Protocol:

  • Cell Treatment: Treat cells with the test compounds at their CC50 and 2X CC50 concentrations for a specified duration (e.g., 24 hours).[6][7]

  • Cell Harvesting: Harvest the cells and wash them with ice-cold PBS.[6]

  • Staining: Resuspend the cell pellet in a binding buffer and add Annexin V-FITC and PI. Incubate the cells in the dark on ice for 15 minutes.[6]

  • Flow Cytometry Analysis: Add more binding buffer and analyze the cells immediately using a flow cytometer. Approximately 10,000 events are typically acquired per sample.[6]

Mechanism of Action: Signaling Pathways

Several thieno[2,3-d]pyrimidine derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation, survival, and angiogenesis. The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the PI3K/Akt signaling pathways are notable targets.

General Experimental Workflow

G General Experimental Workflow for Anticancer Drug Screening cluster_0 Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Mechanism of Action Studies synthesis Synthesis of Thiophene Derivatives characterization Structural Characterization (NMR, MS) synthesis->characterization cell_culture Cancer Cell Line Culture characterization->cell_culture mtt_assay MTT Assay for Cytotoxicity cell_culture->mtt_assay ic50 Determine IC50 Values mtt_assay->ic50 apoptosis_assay Apoptosis Assay (Annexin V/PI) ic50->apoptosis_assay pathway_analysis Signaling Pathway Analysis (Western Blot) apoptosis_assay->pathway_analysis G VEGFR-2 Signaling Pathway VEGFA VEGF-A VEGFR2 VEGFR-2 VEGFA->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates MAPK MAPK VEGFR2->MAPK Activates Proliferation Cell Proliferation PLCg->Proliferation Survival Cell Survival PI3K->Survival Migration Cell Migration MAPK->Migration G PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt Activates CellGrowth Cell Growth Akt->CellGrowth Proliferation Proliferation Akt->Proliferation Survival Survival Akt->Survival

References

A Comparative Guide to the X-ray Crystallography of Metal Complexes with Thiophene-Based Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the crystallographic structures of selected metal complexes featuring thiophene-based ligands. The objective is to offer a clear, data-driven overview for researchers in coordination chemistry, materials science, and drug development. This document summarizes key quantitative data, outlines detailed experimental protocols, and visualizes the general experimental workflow.

Comparison of Crystallographic Data

The following table summarizes the key crystallographic parameters for three distinct metal complexes with thiophene-containing ligands: a Nickel(II) complex, a Cobalt(II) complex, and a Copper(II) complex. These examples have been chosen to illustrate the structural diversity achievable with thiophene-based ligands.

ParameterNickel(II) ComplexCobalt(II) ComplexCopper(II) Complex
Formula {[Ni(DIDP)(m-bdc)(H₂O)]·5H₂O}n{[Co(DIDP)(p-bdc)]}n--INVALID-LINK--·H₂O
Ligands 2,8-di(1H-imidazol-1-yl)dibenzothiophene (DIDP), m-benzenedicarboxylate (m-bdc)2,8-di(1H-imidazol-1-yl)dibenzothiophene (DIDP), p-benzenedicarboxylate (p-bdc)(E)-N'-(2-hydroxy-3-methoxybenzylidene)-2-thiophenecarbohydrazide (HL)
Crystal System MonoclinicMonoclinicTriclinic
Space Group P2₁/cP2₁/nP-1
a (Å) 14.123(3)12.094(3)7.5865(4)
b (Å) 16.987(3)14.287(3)9.7836(5)
c (Å) 15.011(3)15.689(3)11.8358(6)
α (°) 909081.085(2)
β (°) 113.89(3)108.78(3)86.095(2)
γ (°) 909072.843(2)
V (ų) 3294.9(11)2568.1(9)823.18(7)
Z 442
Coordination Geometry Distorted OctahedralDistorted TetrahedralDistorted Square Planar
Selected Bond Lengths (Å) Ni-N: 2.063(3)-2.128(3), Ni-O: 2.083(3)-2.122(3)Co-N: 2.001(3)-2.011(3), Co-O: 1.961(3)Cu-O: 1.936(1)-1.961(1), Cu-N: 1.938(1), Cu-O(water): 1.986(1)
Selected Bond Angles (°) N-Ni-N: 88.5(1)-173.8(1), O-Ni-O: 87.9(1)-173.8(1)N-Co-N: 111.4(1), O-Co-O: 114.2(1)O-Cu-N: 83.43(6)-166.01(6), O-Cu-O: 88.94(6)-177.01(6)

Experimental Protocols

Detailed methodologies for the synthesis, crystallization, and X-ray diffraction data collection for the compared complexes are provided below.

Nickel(II) Complex: {[Ni(DIDP)(m-bdc)(H₂O)]·5H₂O}n

Synthesis: A mixture of Ni(NO₃)₂·6H₂O (0.058 g, 0.2 mmol), 2,8-di(1H-imidazol-1-yl)dibenzothiophene (DIDP) (0.070 g, 0.2 mmol), and m-benzenedicarboxylic acid (m-H₂bdc) (0.033 g, 0.2 mmol) was dissolved in 10 mL of N,N-dimethylformamide (DMF) and 5 mL of H₂O. The mixture was sealed in a Teflon-lined stainless steel vessel and heated at 120 °C for 72 hours. After cooling to room temperature, green block-shaped crystals were collected by filtration, washed with DMF and water, and dried in air.

X-ray Crystallography: A single crystal of the complex was mounted on a Bruker SMART APEX II CCD diffractometer equipped with a graphite-monochromated Mo-Kα radiation source (λ = 0.71073 Å). Data collection was performed at 293(2) K using the ω-scan technique. The structure was solved by direct methods and refined by full-matrix least-squares on F² using the SHELXTL software package.

Cobalt(II) Complex: {[Co(DIDP)(p-bdc)]}n

Synthesis: A mixture of Co(NO₃)₂·6H₂O (0.058 g, 0.2 mmol), DIDP (0.070 g, 0.2 mmol), and p-benzenedicarboxylic acid (p-H₂bdc) (0.033 g, 0.2 mmol) was dissolved in 12 mL of DMF and 3 mL of H₂O. The mixture was placed in a Teflon-lined autoclave and heated at 140 °C for 72 hours. Upon cooling to room temperature, purple block-like crystals were obtained. The crystals were filtered, washed with DMF, and air-dried.

X-ray Crystallography: Data for a single crystal was collected on a Bruker SMART APEX II CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 293(2) K. The data were processed using the SAINT software package. The structure was solved by direct methods and refined using the SHELXL program.

Copper(II) Complex: Cu(HL)(H₂O)·H₂O

Synthesis of Ligand (HL): An ethanolic solution of 2-thiophenecarbohydrazide was added to an ethanolic solution of 2-hydroxy-3-methoxybenzaldehyde. The mixture was refluxed for 4 hours. The resulting precipitate was filtered, washed with ethanol, and dried to yield the Schiff base ligand.

Synthesis of Complex: The ligand HL was dissolved in ethanol, and an ethanolic solution of Cu(NO₃)₂·3H₂O was added dropwise with stirring. The mixture was stirred and gently heated for 2 hours. Dark green crystals suitable for X-ray diffraction were obtained from the solution after several weeks.[1]

X-ray Crystallography: A suitable single crystal was mounted on a Rigaku Oxford-Diffraction Supernova diffractometer with a Cu-Kα radiation source (λ = 1.54184 Å). Data collection was carried out at 150(2) K. The structure was solved using direct methods with SHELXS-97 and refined by full-matrix least-squares on F² using SHELXL-97.[1]

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the X-ray crystallography of metal complexes with thiophene-based ligands.

G General Workflow for X-ray Crystallography of Metal-Thiophene Complexes cluster_synthesis Synthesis & Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination start Reactants: Metal Salt + Thiophene-based Ligand dissolve Dissolve in Solvent (e.g., DMF, Ethanol) start->dissolve react Reaction (e.g., Solvothermal, Reflux) dissolve->react crystals Crystal Growth (Slow Evaporation, Cooling) react->crystals isolate Isolate & Dry Crystals crystals->isolate mount Mount Single Crystal isolate->mount xray Expose to X-ray Beam (e.g., Mo-Kα, Cu-Kα) mount->xray collect Collect Diffraction Data xray->collect process Data Processing & Reduction collect->process solve Structure Solution (Direct Methods) process->solve refine Structure Refinement (Least-Squares) solve->refine validate Validation & Analysis (e.g., CheckCIF) refine->validate cif Final Crystallographic Data (CIF) validate->cif

General experimental workflow for X-ray crystallography.

References

A Comparative Guide to the Metallation of Chlorothiophenes: n-BuLi vs. LDA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selective functionalization of heterocyclic compounds is a cornerstone of modern synthetic chemistry. Chlorothiophenes, in particular, serve as versatile building blocks. The critical step of metallation, creating a reactive organometallic intermediate, is often accomplished using strong bases. This guide provides an in-depth comparison of two common reagents for this purpose: n-butyllithium (n-BuLi) and lithium diisopropylamide (LDA), focusing on their performance in the metallation of 2-chlorothiophene and 3-chlorothiophene.

This comparison synthesizes experimental data to highlight the differences in regioselectivity, yield, and potential side reactions associated with each reagent, offering guidance for reaction design and optimization.

Executive Summary

The choice between n-BuLi and LDA for the metallation of chlorothiophenes is primarily dictated by the desired position of functionalization and the potential for side reactions. For 3-chlorothiophene, n-BuLi is generally preferred for lithium-halogen exchange to generate the 3-thienyllithium species, while LDA tends to deprotonate the C2 position. In the case of 2-chlorothiophene, both reagents can lead to metallation at the C5 position, but the propensity for the "halogen dance" rearrangement with LDA introduces a significant consideration.

Comparison of Performance Data

The following tables summarize the typical outcomes of metallating 2-chlorothiophene and 3-chlorothiophene with n-BuLi and LDA. It is important to note that yields and regioselectivity can be highly dependent on specific reaction conditions such as temperature, solvent, and the presence of additives.

Substrate Reagent Primary Reaction Major Product Position Potential Side Reactions Reported Yields
2-Chlorothiophene n-BuLiDeprotonationC5Nucleophilic additionModerate to Good
LDADeprotonationC5"Halogen dance" to 3-chloro isomerVariable
3-Chlorothiophene n-BuLiLithium-Halogen ExchangeC3Deprotonation at C2, ButylationGenerally Good
LDADeprotonationC2"Halogen dance"Good

Reaction Mechanisms and Pathways

The divergent reactivity of n-BuLi and LDA stems from their distinct chemical properties. n-BuLi is a strong base and a potent nucleophile, existing as aggregates in solution.[1] Its reaction with chlorothiophenes can proceed via two main pathways: deprotonation of an acidic ring proton or lithium-halogen exchange.

LDA, on the other hand, is a sterically hindered, non-nucleophilic strong base.[2] This characteristic makes it an excellent reagent for deprotonation while minimizing nucleophilic attack. However, its use with halo-aromatics can induce a "halogen dance," a base-catalyzed migration of the halogen atom around the ring.[3]

Caption: General reaction pathways for n-BuLi and LDA with chlorothiophenes.

Experimental Protocols

Detailed and optimized experimental protocols are crucial for achieving desired outcomes in metallation reactions. The following are representative procedures for the metallation of chlorothiophenes with n-BuLi and LDA. All reactions should be conducted under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

Metallation of 3-Bromothiophene with n-BuLi (as a proxy for 3-Chlorothiophene)

This protocol details the lithium-halogen exchange on a 3-halothiophene.

Materials:

  • 3-Bromothiophene

  • n-Butyllithium (typically 1.6 M or 2.5 M in hexanes)

  • Anhydrous Tetrahydrofuran (THF)

  • Dry ice/acetone bath

  • Electrophile (e.g., N,N-dimethylformamide, DMF)

  • Saturated aqueous NH₄Cl solution

  • Diethyl ether or ethyl acetate

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 3-bromothiophene (1.0 eq) and anhydrous THF to achieve a concentration of approximately 0.2-0.5 M.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq) dropwise via syringe over 15-20 minutes, maintaining the internal temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 30-60 minutes.

  • Add the electrophile (1.2 eq) dropwise, again maintaining the temperature at -78 °C.

  • After the addition, stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 1-3 hours.

  • Cool the reaction mixture in an ice bath and quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[2]

Ortho-Lithiation Mediated by LDA

This general protocol is applicable for the deprotonation of aromatic compounds.

Materials:

  • Chlorothiophene substrate

  • Lithium diisopropylamide (LDA) (can be prepared in situ from diisopropylamine and n-BuLi or used as a commercial solution)

  • Anhydrous Tetrahydrofuran (THF)

  • Dry ice/acetone bath

  • Electrophile

  • Saturated aqueous NH₄Cl solution

Procedure:

  • In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, prepare a solution of LDA (1.2 eq) in anhydrous THF.

  • Cool the LDA solution to -78 °C in a dry ice/acetone bath.

  • Add a solution of the chlorothiophene substrate (1.0 eq) in anhydrous THF dropwise to the LDA solution.

  • Stir the reaction mixture at -78 °C for the desired time (typically 1-2 hours).

  • Add the electrophile (1.2 eq) and continue stirring at -78 °C for 1 hour before allowing the reaction to warm to room temperature.

  • Quench the reaction with saturated aqueous NH₄Cl and perform a standard aqueous workup and purification as described in the n-BuLi protocol.[4]

cluster_workflow General Lithiation Workflow Start Flame-dried flask under N2 Add_Substrate Add Chlorothiophene and Anhydrous THF Start->Add_Substrate Cool Cool to -78 °C Add_Substrate->Cool Add_Base Add n-BuLi or LDA dropwise Cool->Add_Base Stir Stir at -78 °C Add_Base->Stir Add_Electrophile Add Electrophile Stir->Add_Electrophile Warm_Stir Warm to RT and Stir Add_Electrophile->Warm_Stir Quench Quench with sat. NH4Cl Warm_Stir->Quench Workup Aqueous Workup and Purification Quench->Workup End Isolated Product Workup->End

Caption: A generalized experimental workflow for the metallation of chlorothiophenes.

Conclusion and Recommendations

The choice between n-BuLi and LDA for the metallation of chlorothiophenes is a critical decision that influences the regiochemical outcome of the reaction. For the synthesis of 3-substituted thiophenes from 3-chlorothiophene, n-BuLi is the reagent of choice to effect a lithium-halogen exchange. Conversely, to achieve functionalization at the C2 position of 3-chlorothiophene, LDA is the preferred reagent for directed deprotonation.

For 2-chlorothiophene, where the primary site of deprotonation is the adjacent C5 position for both reagents, the decision is more nuanced. While both can be effective, the potential for the "halogen dance" with LDA, which can lead to isomeric impurities, may favor the use of n-BuLi for cleaner reactions, provided that nucleophilic addition is not a competing pathway with the chosen electrophile.

Careful consideration of the desired product, potential side reactions, and optimization of reaction conditions are paramount for the successful and selective functionalization of chlorothiophenes. Researchers are encouraged to perform small-scale trial reactions to determine the optimal conditions for their specific substrate and electrophile combination.

References

A Comparative Cost-Benefit Analysis of Synthesis Methods for Key Insecticide Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Pathways for Pyrethroid, Neonicotinoid, Carbamate, and Organophosphate Precursors

The global demand for effective and economically viable insecticides necessitates a thorough understanding of the synthesis of their core chemical building blocks. This guide provides a comparative analysis of different synthesis methods for key precursors of four major insecticide classes: pyrethroids, neonicotinoids, carbamates, and organophosphates. The objective is to equip researchers and chemical process developers with the data to make informed decisions based on cost, efficiency, and environmental impact.

Pyrethroid Precursors: The Synthesis of Chrysanthemic Acid

Synthetic pyrethroids, analogs of naturally occurring pyrethrins, are a dominant class of commercial insecticides.[1] Their synthesis largely relies on the availability of chrysanthemic acid and its derivatives. The construction of the characteristic cyclopropane ring is the crucial and often most complex step in its synthesis.

Comparison of Chrysanthemic Acid Synthesis Methods
Synthesis MethodKey ReactantsTypical Yield (%)Purity (%)AdvantagesDisadvantages
Staudinger Synthesis (Diazo-based) 2,5-dimethyl-2,4-hexadiene, Ethyl diazoacetateMixture of cis/trans isomersVariableEstablished methodUse of unstable and hazardous diazo compounds.[2]
Cyclopropanation of Allylic Alcohols Allylic alcohols, Diethylzinc, 2,2-diiodopropane53-96%[3]GoodHigh yields for specific isomersUse of expensive and pyrophoric reagents (diethylzinc).
Biosynthesis in Engineered Organisms Genetically modified microbes or plantsVariableHighSustainable, uses renewable feedstocksComplex process development, potentially lower yields than chemical synthesis.
Enantioselective Isomerization Dimethyl dimedone, LipaseHigh enantiomeric excessHighProduces specific desired enantiomersCan be expensive to scale up, enzyme stability can be a concern.[4]
Experimental Protocol: A Representative Synthesis of a Chrysanthemic Acid Derivative

The following protocol is a generalized representation of a modern synthetic approach to a chrysanthemic acid ester, a direct precursor to many pyrethroids.

Synthesis of Ethyl Chrysanthemate via Palladium-Catalyzed Cross-Coupling

  • Reaction Setup: A solution of a suitable vinyl bromide (0.5 mmol) and a palladium catalyst, such as [PdI(μ‐I)(PtBu3)]2 (2.5 mol%), is prepared in toluene (0.2 M) under an inert atmosphere.[5]

  • Reagent Addition: A solution of a corresponding zincate reagent (1.5 equiv) is added slowly to the reaction mixture over 15 minutes at room temperature using a syringe pump.[5]

  • Reaction Monitoring: The reaction is stirred at room temperature for 10 minutes and monitored by gas chromatography-mass spectrometry (GC-MS) for completion.[5]

  • Workup and Purification: Upon completion, the reaction is quenched, and the organic layer is separated, dried, and concentrated. The crude product is then purified by column chromatography to yield the desired ethyl chrysanthemate.

Synthesis Pathways for Chrysanthemic Acid

G cluster_0 Diazo-based Synthesis cluster_1 Modern Synthetic Routes 2,5-dimethyl-2,4-hexadiene 2,5-dimethyl-2,4-hexadiene Staudinger Reaction Staudinger Reaction 2,5-dimethyl-2,4-hexadiene->Staudinger Reaction Ethyl diazoacetate Ethyl diazoacetate Ethyl diazoacetate->Staudinger Reaction Chrysanthemic Acid Esters (cis/trans mixture) Chrysanthemic Acid Esters (cis/trans mixture) Staudinger Reaction->Chrysanthemic Acid Esters (cis/trans mixture) Allylic Alcohols Allylic Alcohols Cyclopropanation Cyclopropanation Allylic Alcohols->Cyclopropanation Chrysanthemic Acid Derivatives Chrysanthemic Acid Derivatives Cyclopropanation->Chrysanthemic Acid Derivatives

Figure 1: Comparison of a traditional and a modern synthetic approach to chrysanthemic acid derivatives.

Neonicotinoid Precursors: The Synthesis of 2-Chloro-5-chloromethylpyridine (CCMP)

Neonicotinoids are a widely used class of insecticides that act on the central nervous system of insects.[6] A key intermediate for the synthesis of many neonicotinoids, including imidacloprid, is 2-chloro-5-chloromethylpyridine (CCMP).

Comparison of CCMP Synthesis Methods

Several industrial routes to CCMP have been developed, with notable differences in starting materials, reaction steps, and overall efficiency.

Synthesis MethodKey ReactantsTypical Yield (%)Purity (%)AdvantagesDisadvantages
Cyclopentadiene-Acrolein Route Cyclopentadiene, AcroleinHigh>95%[7]High purity and yield, simple process.[7]Involves multiple steps including a cyclization reaction.
3-Methylpyridine Oxidation and Chlorination 3-Methylpyridine, Chlorine-HighUtilizes a readily available starting material.Can produce by-products, requiring purification.[7]
N-benzyl-N-propenylacetamide Route N-benzyl-N-propenylacetamide, Phosphorus oxychloride94.4-97.4%[8]HighShort synthetic route, high yield.[8]Uses corrosive and hazardous reagents.
One-step from 3-methylpyridine 3-methylpyridine, Chlorine, Palladium chloride catalyst~50%[9]GoodSingle reaction step.Moderate yield, requires a precious metal catalyst.[9]
Experimental Protocol: Cascade Synthesis of Imidacloprid from CCMP

This protocol describes a high-yield, one-pot synthesis of imidacloprid from CCMP.

  • Reaction Setup: In a reaction vessel, 2-chloro-5-chloromethylpyridine (CCMP), 1,2-ethanediamine, and nitroguanidine are combined in acetonitrile as the solvent. The molar ratio of the reactants is optimized, for instance, n(CCMP):n(1,2-ethanediamine):n(nitroguanidine) = 1:5:1.[10]

  • Reaction Conditions: The reaction mixture is maintained at a controlled temperature, for example, 30°C, for a specific duration, such as 120 minutes. The pH of the reaction may also be optimized.[10]

  • Product Formation: The cascade reaction proceeds without the need for isolation of intermediates, leading to the formation of imidacloprid.[10]

  • Workup and Purification: After the reaction is complete, the product is isolated and purified. The structure and purity can be confirmed by 1H NMR, 13C NMR, and IR spectroscopy.[10] This method has been reported to achieve a yield of up to 96.35%.[10]

Workflow for Imidacloprid Synthesis

G Start Start Combine Reactants Combine CCMP, 1,2-ethanediamine, and nitroguanidine in acetonitrile Start->Combine Reactants Set Conditions Maintain temperature at 30°C for 120 minutes Combine Reactants->Set Conditions Cascade Reaction Cascade Reaction Occurs Set Conditions->Cascade Reaction Isolate and Purify Isolate and purify crude Imidacloprid Cascade Reaction->Isolate and Purify Characterize Product Characterize by NMR and IR Isolate and Purify->Characterize Product End End Characterize Product->End

Figure 2: A simplified workflow for the cascade synthesis of Imidacloprid.

Carbamate Precursors: Phosgene-based vs. Green Alternatives

Carbamate insecticides are widely used in agriculture. Their synthesis traditionally involves the use of highly toxic phosgene or its derivatives. However, growing environmental concerns have driven the development of greener synthesis routes.[11]

Comparison of Carbamate Synthesis Methods

The comparison below focuses on the environmental impact of different routes to carbamate synthesis, using established green chemistry metrics.

Synthesis MethodKey ReactantsAtom Economy (%)E-FactorProcess Mass Intensity (PMI)AdvantagesDisadvantages
Phosgene-based Alcohol/Amine, PhosgeneLowHighHighWell-established, versatileHighly toxic and hazardous reagents, significant waste generation.[11]
Carbon Dioxide (CO2)-based Alcohol/Amine, CO2HighLowLowUtilizes a renewable C1 feedstock, safer.[11]Often requires high pressure and temperature.[11]
Dimethyl Carbonate (DMC)-based Alcohol/Amine, Dimethyl CarbonateHighLowLowPhosgene-free, milder conditions than CO2-based methods.[11]DMC is a more expensive reagent than CO2.
Oxidative Carbonylation Alcohol/Amine, Carbon Monoxide, OxidantModerateModerateModeratePhosgene-free.Uses toxic carbon monoxide and often precious metal catalysts.[11]
Experimental Protocol: Synthesis of Carbofuran Precursor (2,3-dihydro-2,2-dimethyl-7-benzofuranol)

The synthesis of the carbofuran precursor, 2,3-dihydro-2,2-dimethyl-7-benzofuranol, can be achieved via a Claisen rearrangement.

  • Alkylation: Catechol is reacted with methallyl chloride in the presence of a base (e.g., potassium carbonate) and a solvent (e.g., acetone) to yield 2-(2-methyl-2-propenoxy)phenol.

  • Claisen Rearrangement: The resulting ether is heated to induce a Claisen rearrangement, followed by cyclization to form 2,3-dihydro-2,2-dimethyl-7-benzofuranol.

  • Purification: The crude product is purified by distillation or crystallization to yield the pure phenol precursor. A patent describes achieving a 98.5% yield of carbofuran from the subsequent reaction of this precursor with methyl isocyanate.

Logical Relationship of Carbamate Synthesis Routes

G Carbamate Synthesis Carbamate Synthesis Phosgene Route Phosgene Route Carbamate Synthesis->Phosgene Route Traditional Greener Alternatives Greener Alternatives Carbamate Synthesis->Greener Alternatives Modern CO2 Route CO2 Route Greener Alternatives->CO2 Route DMC Route DMC Route Greener Alternatives->DMC Route Oxidative Carbonylation Oxidative Carbonylation Greener Alternatives->Oxidative Carbonylation

Figure 3: Relationship between traditional and greener carbamate synthesis methodologies.

Organophosphate Precursors: The Synthesis of Malathion

Organophosphate insecticides are another major class of pest control agents.[12] Malathion is a widely used organophosphate, and its synthesis involves the reaction of O,O-dimethyldithiophosphoric acid with diethyl maleate.

Comparison of Malathion Synthesis and Purification Processes

The quality of the final malathion product is highly dependent on the purity of the intermediates and the effectiveness of the purification process to remove toxic impurities like isomalathion.

Process StageMethodKey ParametersPurity/Impurity LevelsAdvantagesDisadvantages
Synthesis Reaction of O,O-dimethyldithiophosphoric acid with diethyl maleateTemperature control, solvent choiceFormation of isomalathion and other impurities.Relatively straightforward reaction.Potential for significant impurity formation if not controlled.[13]
Purification Treatment with a sulfur reagent at controlled pHpH < 7.0Isomalathion < 0.1% (w/w)Significantly reduces toxic impurities, improves storage stability.[13]Adds an extra step and cost to the process.
Purification CrystallizationTemperature, solventHigh purity malathion (>99.5%)Can achieve very high purity.Can be difficult due to the liquid nature of malathion at ambient temperatures.[14]
Experimental Protocol: Improved Synthesis of High-Purity Malathion

The following protocol describes a process designed to produce pharmaceutical-grade malathion with low levels of toxic impurities.

  • Preparation of O,O-dimethyldithiophosphoric acid: A solution of O,O-dimethyldithiophosphoric acid is prepared in an organic solvent.[15]

  • Aqueous Extraction: The O,O-dimethyldithiophosphoric acid is extracted into water to create an aqueous solution.[15]

  • Reaction with Diethyl Maleate: The aqueous solution of O,O-dimethyldithiophosphoric acid is reacted with diethyl maleate to form malathion.[15]

  • Purification with Sulfur Reagent: The crude malathion is treated with a sulfur reagent at a pH of less than 7.0 to reduce the levels of isomalathion and other impurities.[15]

  • Final Purification: Further purification can be achieved through washing and distillation to yield malathion with a purity of greater than 98.5% and isomalathion content of less than 0.1%.[13]

Malathion Synthesis and Purification Workflow

G Start Start Prepare DMDPA Prepare O,O-dimethyldithiophosphoric acid (DMDPA) Start->Prepare DMDPA React React DMDPA with diethyl maleate Prepare DMDPA->React Crude Malathion Crude Malathion React->Crude Malathion Purify Treat with sulfur reagent (pH < 7.0) Crude Malathion->Purify Wash and Distill Wash and distill Purify->Wash and Distill High-Purity Malathion High-Purity Malathion Wash and Distill->High-Purity Malathion End End High-Purity Malathion->End

Figure 4: A flowchart illustrating the synthesis and purification of high-purity Malathion.

Conclusion

The selection of a synthesis method for an insecticide precursor is a multifaceted decision that requires a careful balance of economic, efficiency, and environmental considerations. For pyrethroid precursors like chrysanthemic acid, modern enzymatic and stereoselective methods offer high purity but may come at a higher cost compared to traditional routes. In the realm of neonicotinoids, newer cascade reactions for precursors like CCMP demonstrate significant improvements in yield and process efficiency. The synthesis of carbamates is undergoing a paradigm shift, with greener alternatives to the hazardous phosgene-based methods showing great promise, although they may require more demanding reaction conditions. Finally, for organophosphates such as malathion, the focus is not only on the initial synthesis but also on sophisticated purification methods to ensure the final product's safety and stability. As the field of chemical synthesis continues to evolve, the adoption of greener, more efficient, and cost-effective methods for producing these vital precursors will be crucial for the future of the agrochemical industry.

References

Safety Operating Guide

Proper Disposal of 3-Chlorothiophene-2-carbonitrile: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this guide provides essential safety and logistical information for the proper disposal of 3-Chlorothiophene-2-carbonitrile. Researchers, scientists, and drug development professionals should adhere to these procedures to ensure personal safety and environmental compliance. This substance is classified as hazardous waste and must be handled accordingly.[1]

Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure the following personal protective equipment is worn to mitigate risks of skin irritation, serious eye irritation, and respiratory irritation.[1][2]

PPE CategoryItemSpecification
Hand Protection Chemical-resistant glovesNitrile gloves (5 mil thickness or greater)
Eye Protection Safety glasses/gogglesShould be worn at all times
Face Protection Face shieldRecommended when handling larger quantities
Body Protection Laboratory coatTo prevent skin contact
Respiratory Dust mask or respiratorUse in well-ventilated areas or under a fume hood

Spill Management Protocol

In the event of a spill, follow these steps to safely contain and clean the area:

  • Evacuate and Ventilate: Immediately alert others in the vicinity and ensure the area is well-ventilated. If the spill is large, evacuate the area.

  • Don PPE: Before addressing the spill, put on the appropriate personal protective equipment as detailed in the table above.

  • Containment: Prevent the spill from spreading. For liquid spills, use an inert absorbent material like sand, earth, or vermiculite.[3] For solid spills, prevent dust from becoming airborne.

  • Collection: Carefully sweep or shovel the spilled material and absorbent into a suitable, labeled container for hazardous waste.[1] Do not generate dust.

  • Decontamination: Clean the spill area thoroughly with soap and water.

  • Waste Disposal: The container with the spilled material is now considered hazardous waste and must be disposed of according to the procedures outlined below.

Disposal Procedure

The disposal of this compound must be conducted in compliance with all local, state, and federal regulations.

  • Waste Collection:

    • Place all waste material, including any contaminated items (e.g., absorbent materials, gloves, weighing papers), into a designated and clearly labeled hazardous waste container.

    • The container must be kept tightly closed and stored in a well-ventilated area, away from incompatible materials.[1][4]

  • Engage a Licensed Waste Disposal Service:

    • Contact a certified hazardous waste disposal company to arrange for the pickup and disposal of the this compound waste.[5]

    • Provide the waste disposal service with the Safety Data Sheet (SDS) for the chemical to ensure they are fully aware of its properties and hazards.

  • Documentation:

    • Maintain a detailed record of the waste, including the quantity, date of disposal, and the name of the disposal company, as required by your institution's safety protocols and local regulations.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

start Start: Need to Dispose of this compound assess_spill Is this a spill? start->assess_spill spill_procedure Follow Spill Management Protocol: 1. Evacuate & Ventilate 2. Don PPE 3. Contain Spill 4. Collect Waste assess_spill->spill_procedure Yes routine_disposal Routine Waste Collection: Place in labeled hazardous waste container. assess_spill->routine_disposal No package_waste Securely package and label waste container. spill_procedure->package_waste routine_disposal->package_waste contact_disposal_service Contact Licensed Waste Disposal Service. package_waste->contact_disposal_service provide_sds Provide Safety Data Sheet (SDS) to disposal service. contact_disposal_service->provide_sds schedule_pickup Arrange for waste pickup. provide_sds->schedule_pickup document_disposal Document disposal details (quantity, date, company). schedule_pickup->document_disposal end End: Proper Disposal Complete document_disposal->end

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.